YM 230888
描述
Structure
3D Structure
属性
IUPAC Name |
N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNRPJKZVJWQW-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNC[C@H]4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: YM-230888 – Structural and Functional Characterization of mGlu1 Antagonism
Executive Summary
YM-230888 is a high-affinity, highly selective antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1). Chemically distinct from the benzimidazole class (e.g., YM-298198), YM-230888 utilizes a thienopyrimidine scaffold to exert non-competitive inhibition on the receptor.
This compound is a critical tool for dissecting the physiological roles of mGlu1 in glutamatergic signaling, particularly in the context of chronic pain processing (nociception) where it demonstrates efficacy without the motor impairment often associated with broader glutamate blockade. This guide details the physicochemical properties, molecular mechanism of action (MoA), and validated experimental protocols for utilizing YM-230888 in preclinical research.
Chemical Identity & Structural Pharmacology[1][2]
Unlike orthosteric antagonists that compete directly with glutamate at the large extracellular Venus Flytrap Domain (VFTD), YM-230888 binds to a transmembrane allosteric site. This structural distinction is vital for its non-competitive kinetic profile.
Physicochemical Profile
| Property | Specification |
| Compound Name | YM-230888 |
| Chemical Class | Thienopyrimidine |
| IUPAC Name | 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine |
| Molecular Formula | C₁₉H₂₈N₄OS |
| Molecular Weight | 360.52 g/mol |
| Solubility | Soluble in DMSO (up to 100 mM); Ethanol (low solubility) |
Binding Kinetics & Selectivity
YM-230888 exhibits nanomolar potency and exceptional selectivity for mGlu1 over the closely related mGlu5 subtype and ionotropic glutamate receptors (iGluRs).
-
Binding Affinity (Ki): 13 nM (Rat brain membranes)[1]
-
Functional Potency (IC50): 13 nM (Inhibition of IP accumulation in cerebellar granule cells)[1][2]
-
Selectivity: >1000-fold selective vs. mGlu5, AMPA, and NMDA receptors.[3]
Mechanism of Action (MoA)
YM-230888 functions as a Negative Allosteric Modulator (NAM) . It binds to the heptahelical transmembrane (7TM) domain of the mGlu1 receptor, stabilizing the receptor in an inactive conformation. This prevents the conformational change required for G-protein coupling, effectively silencing the downstream signal transduction regardless of high extracellular glutamate concentrations.
Signaling Pathway Blockade
Under normal physiological conditions, glutamate binding to mGlu1 activates the Gαq/11 protein. This triggers Phospholipase C (PLC) to hydrolyze PIP2 into IP3 and DAG.[4] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[4]
YM-230888 Intervention: By locking the 7TM domain, YM-230888 uncouples the receptor from Gαq/11. Consequently, PLC is not activated, IP3 is not generated, and the characteristic calcium spike is abolished.
Pathway Visualization
The following diagram illustrates the mGlu1 signaling cascade and the specific node of inhibition by YM-230888.
Figure 1: YM-230888 allosterically inhibits mGlu1, preventing Gq coupling and downstream Calcium mobilization.
Experimental Methodologies
To validate the activity of YM-230888, the Calcium Mobilization Assay is the industry standard. This functional assay measures the compound's ability to inhibit agonist-induced calcium flux.[5]
Protocol: Intracellular Calcium Mobilization (FLIPR)
Objective: Determine the IC50 of YM-230888 against a fixed concentration of Glutamate or DHPG (selective Group I agonist).
Reagents:
-
Cell Line: CHO cells stably expressing human or rat mGlu1.
-
Agonist: L-Glutamate (use at EC80 concentration) or DHPG.
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Workflow:
-
Cell Plating: Seed mGlu1-CHO cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight at 37°C/5% CO₂.
-
Dye Loading: Aspirate media. Add 100 µL of Calcium-6 dye loading buffer containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C.
-
Compound Pre-treatment:
-
Prepare serial dilutions of YM-230888 in assay buffer (0.1 nM to 10 µM).
-
Add YM-230888 to cells.
-
Incubate for 15-20 minutes at room temperature to allow equilibrium binding at the allosteric site.
-
-
Agonist Addition & Measurement:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject EC80 concentration of Glutamate.
-
Record: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) for 120 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline). -
Plot % Inhibition vs. Log[YM-230888].
-
Fit to a 4-parameter logistic equation to determine IC50.
-
Workflow Diagram
Figure 2: Step-by-step workflow for validating YM-230888 potency using calcium mobilization assays.
Therapeutic Implications & Preclinical Data
YM-230888 has been pivotal in establishing mGlu1 as a target for neuropathic pain. Unlike NMDA antagonists (e.g., Ketamine), which often cause psychotomimetic side effects, mGlu1 antagonists modulate synaptic transmission more subtly.
Antinociceptive Efficacy
In rodent models of chronic pain (e.g., L5 spinal nerve ligation), YM-230888 demonstrates dose-dependent reversal of mechanical allodynia.
-
Mechanism: It dampens the hyperexcitability of dorsal horn neurons where mGlu1 is upregulated following nerve injury.
-
Dosing: Effective range is typically 3–30 mg/kg (intraperitoneal) in rats.
Safety Profile
A key advantage of YM-230888 (and the thienopyrimidine class) is the separation between analgesic efficacy and motor coordination deficits.
-
Rotarod Test: YM-230888 shows no significant effect on motor coordination at doses that fully reverse allodynia, distinguishing it from earlier mGlu1 antagonists that caused ataxia.
References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models."[1][3] European Journal of Pharmacology, 571(1), 8–16.[4][6]
-
Satow, A., et al. (2008). "Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist."[1] Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586.
-
Conn, P. J., & Pin, J. P. (1997). "Pharmacology and functions of metabotropic glutamate receptors." Annual Review of Pharmacology and Toxicology, 37, 205-237.
-
Tocris Bioscience. "YM 230888 Product Information & Biological Activity."[1]
Sources
- 1. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
- 2. YM-230888 | mGluR | 446257-23-4 | Invivochem [invivochem.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, competitive mGlu5 receptor antagonist (LY344545) blocks DHPG-induced potentiation of NMDA responses but not the induction of LTP in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
YM 230888: Chemical Structure, Molecular Weight, and Pharmacological Profile
[1]
Executive Summary
YM 230888 is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1). Developed originally by Yamanouchi Pharmaceutical (now Astellas Pharma), this compound serves as a critical chemical probe in neuroscience for dissecting the role of glutamatergic signaling in nociception (pain processing) and cerebellar function.
This technical guide provides a definitive analysis of the physicochemical properties, structural characteristics, and biological mechanisms of YM 230888, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The core chemical identity of YM 230888 is defined by a thieno[2,3-d]pyrimidine scaffold, a structural motif frequently utilized in kinase and GPCR ligand design due to its ability to mimic purine bases while offering unique vectoral attachments for side chains.
Key Chemical Data[2][4][5]
| Property | Specification |
| Common Name | YM 230888 |
| CAS Registry Number | 446257-23-4 |
| IUPAC Name | N-(Cycloheptyl)-6-{[(2R)-tetrahydrofuran-2-ylmethyl]aminomethyl}thieno[2,3-d]pyrimidin-4-amine |
| Molecular Formula | C₁₉H₂₈N₄OS |
| Molecular Weight | 360.52 g/mol |
| Monoisotopic Mass | 360.1984 Da |
| Appearance | White to off-white solid |
| Solubility | DMSO (100 mM), Ethanol (100 mM) |
| pKa (Calculated) | ~8.5 (Secondary amine), ~3.5 (Pyrimidine N) |
Structural Analysis
The molecule comprises three distinct pharmacophores contributing to its high affinity (Ki = 13 nM) and selectivity:
-
Thieno[2,3-d]pyrimidine Core: The central aromatic system that anchors the molecule within the receptor's allosteric binding pocket.
-
Cycloheptyl Group: A hydrophobic 7-membered ring attached at the 4-position. This bulky aliphatic group likely occupies a hydrophobic pocket, providing steric occlusion that prevents conformational changes necessary for receptor activation.
-
Tetrahydrofuran (THF) Moiety: Attached via a methylamino linker at the 6-position. The (2R) stereochemistry is critical for optimal binding, interacting with polar residues via hydrogen bonding.
Biological Mechanism of Action
YM 230888 functions as a negative allosteric modulator (NAM) or neutral antagonist of the mGlu1 receptor. Unlike ionotropic glutamate receptors (NMDA, AMPA), mGlu1 is a G-protein-coupled receptor (GPCR) linked to the Gq/11 signaling cascade.
Signaling Pathway
Under normal physiological conditions, Glutamate binding to mGlu1 activates Phospholipase C
Pathway Visualization
The following diagram illustrates the mGlu1 signaling cascade and the inhibitory intervention point of YM 230888.
Figure 1: Signal transduction pathway of mGlu1 and the inhibitory mechanism of YM 230888.
Experimental Protocols
To ensure reproducibility, the following protocols outline the preparation and application of YM 230888 in in vitro assays.
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution. Materials: YM 230888 (Solid), DMSO (Anhydrous, ≥99.9%), Vortex mixer.
-
Calculate Mass: For 1 mL of 10 mM stock, weigh 3.61 mg of YM 230888.
-
Solubilization: Add 1 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.
-
Storage: Aliquot into light-protective vials (amber) and store at -20°C. Stable for up to 3 months. Avoid freeze-thaw cycles.
In Vitro Calcium Mobilization Assay
Objective: Validate YM 230888 activity by measuring inhibition of glutamate-induced
-
Cell Culture: Plate CHO cells stably expressing human mGlu1 (CHO-mGlu1) in 96-well black-walled plates. Incubate overnight.
-
Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES). Load with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
-
Compound Pre-treatment:
-
Prepare serial dilutions of YM 230888 in assay buffer (Range: 0.1 nM to 10
M). -
Add YM 230888 to cells and incubate for 15 minutes at room temperature.
-
-
Stimulation: Inject Glutamate (EC80 concentration, typically ~10
M) into the wells. -
Measurement: Immediately record fluorescence (Ex: 494 nm / Em: 516 nm) using a kinetic plate reader (e.g., FLIPR).
-
Analysis: Plot Max Fluorescence vs. Log[YM 230888]. Calculate IC50 using a 4-parameter logistic regression.
-
Expected IC50: ~10–20 nM [1].
-
References
-
Kohara, A. et al. (2007). Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models. European Journal of Pharmacology, 571(1), 8-16.
-
PubChem. Compound Summary for CID 11682007: YM-230888. National Library of Medicine. Available at: [Link]
-
Satow, A. et al. (2008). Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist. Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586.
Technical Whitepaper: YM-230888 Selectivity Profiling & mGlu Receptor Pharmacology
Executive Summary
YM-230888 is a potent, orally active, and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). In the context of drug development for neuropathic pain and neuroprotection, distinguishing mGlu1 antagonism from mGlu5 antagonism is critical. While both receptors belong to Group I mGluRs and couple to G
This technical guide outlines the pharmacological profile of YM-230888, focusing on its selectivity window against mGlu5. It provides validated experimental workflows for verifying this selectivity using functional calcium mobilization and inositol phosphate accumulation assays.
Chemical & Pharmacological Profile
YM-230888 acts as a non-competitive antagonist, binding to the transmembrane allosteric site rather than the orthosteric glutamate binding site (Venus Flytrap Domain). This allosteric mechanism is the primary driver of its high subtype selectivity, as the transmembrane domains of mGlu1 and mGlu5 share less homology than their orthosteric domains.
Table 1: Physicochemical and Binding Properties
| Property | Value | Notes |
| Compound Name | YM-230888 | Thienopyrimidine derivative |
| Target | mGlu1 Receptor | Negative Allosteric Modulator (NAM) |
| Binding Affinity ( | 13 nM | Displacement of radioligand in rat brain membranes |
| Functional Potency ( | 13 nM | Inhibition of IP production (Rat cerebellar granule cells) |
| mGlu5 Selectivity | > 100-fold | Minimal/No activity at therapeutic concentrations |
| Solubility | DMSO (>10 mM) | Hydrophobic; requires careful dilution in aqueous buffers |
Mechanism of Action & Signaling Pathway
YM-230888 inhibits the G
YM-230888 stabilizes the receptor in an inactive conformation, preventing this cascade.
Visualization: Group I mGluR Signaling Blockade
Caption: YM-230888 allosteric inhibition of the Gq-PLC-IP3 pathway. The compound prevents G-protein coupling despite glutamate presence.
Selectivity Profiling: mGlu1 vs. mGlu5
The core challenge in Group I mGluR pharmacology is the high structural homology between mGlu1 and mGlu5. Cross-reactivity can lead to confounding data in pain models (mGlu1) versus anxiety/cognitive models (mGlu5).
Why Selectivity Matters
-
mGlu1 Blockade: Associated with analgesia (neuropathic pain), potential motor coordination effects (cerebellar).
-
mGlu5 Blockade: Associated with anxiolysis, but also cognitive impairment and psychotomimetic effects at high doses.
Comparative Data Summary
Studies utilizing YM-230888 (mGlu1) and MTEP (mGlu5) have demonstrated distinct behavioral outcomes, validated by the lack of cross-reactivity in functional assays.
| Feature | YM-230888 | MTEP / MPEP |
| Primary Target | mGlu1 | mGlu5 |
| Selectivity Ratio | >100x vs mGlu5 | >100x vs mGlu1 |
| Analgesic Efficacy | High (Neuropathic/Inflammatory) | Moderate (varies by model) |
| Locomotor Side Effects | Minimal (at therapeutic dose) | Potential sedation/impairment |
Experimental Protocols: Validating Selectivity
To verify the selectivity profile of YM-230888 in your own laboratory, the following "Selectivity Cascade" is recommended. This protocol uses a self-validating design with positive and negative controls.
Workflow Visualization
Caption: Dual-arm screening workflow to calculate the selectivity ratio of YM-230888 against mGlu1 and mGlu5 cell lines.
Protocol A: Calcium Mobilization Assay (FLIPR)
Objective: Rapid determination of functional antagonism (
-
Cell Preparation:
-
Line A: CHO-K1 stably expressing human mGlu1a (inducible or constitutive).
-
Line B: CHO-K1 stably expressing human mGlu5.
-
Note: Co-expression of G
16 or G qi5 is often required to couple mGluRs efficiently to calcium release in non-neuronal cells.
-
-
Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading:
-
Remove media. Add Calcium-4 or Fluo-4 AM dye in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage).
-
Incubate 45-60 mins at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Add YM-230888 (concentration range: 0.1 nM to 10
M) to the cells. -
Incubate for 15 minutes to allow allosteric binding.
-
-
Agonist Challenge:
-
Inject Glutamate (at
concentration determined previously for each cell line) using the FLIPR/FlexStation internal pipettor. -
Critical Control: Use DHPG (Group I selective agonist) instead of Glutamate to avoid stimulating endogenous iGluRs if using neuronal lines.
-
-
Data Analysis:
-
Measure Peak Fluorescence Units (RFU).
-
Calculate % Inhibition relative to vehicle control.
-
Success Criteria: YM-230888 should inhibit mGlu1 with
nM, while showing no significant inhibition of mGlu5 up to 10 M.
-
Protocol B: IP-One Accumulation Assay (HTRF)
Objective: Confirm pathway inhibition downstream of Calcium (avoiding false positives from Ca2+ channel blockers).
-
Stimulation:
-
Incubate cells with Stimulation Buffer containing Lithium Chloride (LiCl) to block IP1 degradation.
-
Add YM-230888 (dose-response).
-
Add Glutamate/DHPG (
). -
Incubate for 45-60 minutes at 37°C.
-
-
Detection:
-
Add IP1-d2 conjugate (acceptor) and Anti-IP1-Cryptate (donor) lysis reagents.
-
Incubate 1 hour at room temperature.
-
-
Readout:
-
Measure HTRF ratio (665 nm / 620 nm).
-
Inverse relationship: High signal = Low IP1 (Potent Antagonism).
-
-
Validation:
-
This assay is less susceptible to artifacts than calcium flux and provides the definitive
/ values cited in literature (e.g., 13 nM).
-
References
-
Kohara, A. et al. (2007). Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models.[1][2] European Journal of Pharmacology, 571(1), 8-16.
-
Satow, A. et al. (2008). Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents.[1][2] Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586.
-
MedChemExpress. YM-230888 Product Datasheet & Biological Activity.
Sources
YM-230888: Mechanistic Profiling and Biological Activity in Cerebellar Granule Cells
Executive Summary
YM-230888 is a highly potent, chemically distinct Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). Unlike competitive antagonists that bind to the orthosteric glutamate site (Venus Flytrap Domain), YM-230888 binds to the transmembrane domain, locking the receptor in an inactive conformation.
This guide details the biological activity of YM-230888 specifically within Cerebellar Granule Cells (CGCs) —the gold-standard in vitro model for mGlu1 pharmacology due to the high endogenous expression of the receptor in these neurons. The primary biological readout in this system is the dose-dependent suppression of Gq-coupled phosphoinositide (PI) hydrolysis.
Mechanistic Profile & Target Interaction[1]
Molecular Mechanism
YM-230888 functions as a non-competitive antagonist. It does not compete with glutamate for the orthosteric binding site. Instead, it binds to a lipophilic allosteric pocket within the seven-transmembrane (7TM) domain of the mGlu1 receptor.
-
Target: mGlu1 (Group I Metabotropic Glutamate Receptor).[1][2]
-
Selectivity: Highly selective for mGlu1 over mGlu5 (>100-fold) and Group II/III mGluRs.
-
Key Pharmacological Parameter:
.[3]
Signal Transduction Blockade
Under physiological conditions, glutamate binding induces a conformational change in the mGlu1 dimer, activating the
YM-230888 stabilizes the 7TM domain, preventing the coupling of the receptor to the G-protein, thereby silencing the downstream calcium mobilization and PKC activation pathways.
Figure 1: Signal transduction pathway of mGlu1 and the inhibitory node of YM-230888.[2] The compound acts as a brake on the 7TM domain, preventing Gq activation despite glutamate presence.
Biological Activity in Cerebellar Granule Cells (CGCs)
Cerebellar granule cells are utilized as the primary biological assay system because they express the highest density of mGlu1 receptors in the mammalian brain. In this context, YM-230888 demonstrates robust inhibition of excitatory signaling.
Inhibition of Phosphoinositide (PI) Hydrolysis
The defining biological activity of YM-230888 in CGCs is the inhibition of Inositol Phosphate (IP) accumulation induced by mGlu1 agonists (such as DHPG or Glutamate).
-
Potency: The compound inhibits mGlu1-mediated IP production with an IC50 of 13 nM .
-
Efficacy: Full suppression of DHPG-induced signaling is achievable, confirming its potency as a full antagonist in this functional assay.
-
Specificity Control: YM-230888 does not inhibit IP production induced by mGlu5 agonists (e.g., CHPG) in other cell types, nor does it affect ionotropic glutamate receptors (AMPA/NMDA) in CGCs at relevant concentrations.
Functional Data Summary
| Parameter | Value in CGCs | Assay Context | Source |
| Target | mGlu1 (Rat) | Primary Culture | Kohara et al. [1] |
| Binding Affinity ( | 13 nM | Displacement of [3H]YM-298198 | Kohara et al. [1] |
| Functional IC50 | 13 ± 2.4 nM | Inhibition of IP Production | Kohara et al. [1] |
| Mode of Action | Negative Allosteric | Shift in agonist dose-response | Satow et al. [2] |
Experimental Protocols
To validate the biological activity of YM-230888, the following protocols are recommended. These maximize the signal-to-noise ratio by utilizing the high mGlu1 expression in DIV (Days In Vitro) 7-9 rat CGCs.
Primary Culture of Cerebellar Granule Cells
Expert Insight: CGCs are extremely sensitive to potassium levels. Maintain high K+ (25 mM) to promote survival and maturation, which upregulates mGlu1 expression.
-
Dissection: Isolate cerebella from postnatal day 7-8 (P7-P8) Wistar rats.
-
Dissociation: Digest tissue with trypsin/DNase and mechanically dissociate into a single-cell suspension.
-
Plating: Plate cells at a density of
cells/mL on poly-L-lysine coated plates. -
Maintenance: Culture in Basal Eagle Medium (BME) supplemented with 10% FBS, 25 mM KCl, and antibiotics.
-
Maturation: Use cells at DIV 7–9 for assays.
Inositol Phosphate (IP) Accumulation Assay
This is the definitive assay for YM-230888 activity. Lithium Chloride (LiCl) is critical as it inhibits inositol monophosphatase, causing IP accumulation that correlates with PLC activity.
Reagents:
-
[3H]-myo-inositol (Radioactive tracer)
-
Agonist: 100 µM DHPG (Group I mGlu agonist) or 100 µM Glutamate (with 10 µM MK-801 to block NMDA receptors).
-
Antagonist: YM-230888 (dissolved in DMSO).
Workflow:
-
Labeling: Incubate DIV 8 CGCs with [3H]-myo-inositol (1 µCi/mL) for 24 hours.
-
Wash: Wash cells 3x with warm buffer (Hanks' Balanced Salt Solution - HBSS) containing 20 mM LiCl.
-
Note: The LiCl buffer prevents the recycling of IP into inositol.
-
-
Pre-incubation: Add YM-230888 (varying concentrations: 0.1 nM – 1 µM) for 10 minutes.
-
Stimulation: Add 100 µM DHPG and incubate for 45 minutes at 37°C.
-
Termination: Stop reaction by aspirating buffer and adding cold 5% trichloroacetic acid (TCA) or 0.1 M formic acid.
-
Separation: Isolate [3H]-IPs using anion-exchange chromatography (Dowex AG1-X8 columns).
-
Quantification: Measure radioactivity via liquid scintillation counting.
Validation Criteria:
-
Basal: Low counts in unstimulated cells.
-
Max Signal: >5-fold increase in counts with DHPG alone.
-
Inhibition: Dose-dependent reduction of counts in YM-230888 treated wells.
Calcium Mobilization Assay (High-Throughput Alternative)
For rapid screening without radioactivity.
-
Loading: Load CGCs with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes.
-
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm).
-
Treatment: Inject YM-230888 5 minutes prior to recording.
-
Trigger: Inject DHPG.
-
Readout: YM-230888 will blunt the peak fluorescence intensity (
) typically seen within seconds of agonist addition.
References
-
Kohara, A. et al. (2007). Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models. European Journal of Pharmacology, 571(1), 8-16.
-
Satow, A. et al. (2008). Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist. Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586.
-
Wu, H. et al. (2014). Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family. Journal of Biological Chemistry (via PMC).
Sources
YM 230888: Targeting mGlu1 Receptors to Modulate Nociceptive Pathways and Central Sensitization
An in-depth technical guide on the pharmacological role of YM 230888 in nociceptive pathways, designed for researchers, scientists, and drug development professionals.
Executive Summary
Chronic pain management remains one of the most significant challenges in neuropharmacology. Traditional interventions targeting ionotropic glutamate receptors (e.g., NMDA antagonists) often fail in clinical settings due to narrow therapeutic windows and severe motor or cognitive side effects[1]. Metabotropic glutamate receptor 1 (mGlu1) has emerged as a superior therapeutic target. This whitepaper details the pharmacological profile, mechanistic pathways, and experimental validation of YM 230888 , a highly selective, orally active allosteric mGlu1 antagonist[2]. By specifically dampening the hyperexcitability of the glutamatergic system without disrupting basal synaptic transmission, YM 230888 offers a robust framework for investigating central sensitization in chronic pain models[3].
The Mechanistic Role of mGlu1 in Nociception
Glutamate mediates excitatory neurotransmission in the mammalian central nervous system. While ionotropic receptors handle fast synaptic responses, Group I metabotropic receptors (mGlu1 and mGlu5) are G protein-coupled receptors (GPCRs) responsible for slow neuromodulation[4].
mGlu1 is canonically coupled to Gq/11 proteins. Upon activation by endogenous glutamate, mGlu1 stimulates phospholipase C (PLC), leading to the cleavage of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5]. This cascade triggers intracellular calcium release and activates protein kinase C (PKC) and extracellular signal-regulated kinase (ERK)[6].
In the context of pain, mGlu1 is highly expressed along the nociceptive neuraxis, including the dorsal root ganglia (DRG), spinal cord dorsal horn, and the ventrobasal thalamus[7]. During peripheral nerve injury or chronic inflammation, excessive glutamate release continuously activates mGlu1, driving the ERK-dependent down-regulation of potassium channels (e.g., Kv4.2)[6]. This results in neuronal hyperexcitability—the cellular basis of central sensitization, allodynia, and hyperalgesia[4].
Fig 1: mGlu1 signaling cascade and targeted allosteric blockade by YM 230888 in pain pathways.
YM 230888: Pharmacological Profile & Kinetics
YM 230888 (CAS 446257-23-4) is a potent, selective, and orally bioavailable allosteric antagonist of the mGlu1 receptor. Unlike orthosteric antagonists that must compete with massive synaptic glutamate bursts during pain states, YM 230888 binds to an allosteric site, stabilizing the receptor in an inactive conformation[2]. This non-competitive mechanism is crucial for maintaining efficacy during severe pain states.
Table 1: Quantitative Pharmacological Data for YM 230888
| Property | Quantitative Value | Experimental & Clinical Relevance |
| Target | mGlu1 Receptor | Highly selective over mGlu2-8 and iGluRs, preventing off-target toxicity. |
| Binding Affinity (Ki) | 13 nM | Potent allosteric antagonism at the receptor level[2]. |
| Functional IC50 | 13 nM | Effectively inhibits mGlu1-mediated IP3 production in vitro. |
| Route of Administration | Orally Active (p.o.), i.p., i.t. | Highly suitable for systemic in vivo chronic pain models[2]. |
| BBB Permeability | High | Effectively reaches thalamic and spinal dorsal horn targets[3]. |
| Motor/Sedative Effects | Negligible | Differentiates from NMDA antagonists; preserves locomotor function. |
Experimental Methodologies & Self-Validating Protocols
As an Application Scientist, I emphasize that experimental reproducibility hinges on self-validating assay designs. The following protocols detail how to evaluate YM 230888, embedding causality into every methodological choice.
Protocol A: In Vitro Validation of mGlu1 Inhibition (IP Accumulation Assay)
-
Causality: Because mGlu1 is Gq-coupled, measuring inositol phosphate (IP) accumulation directly quantifies downstream PLC pathway activation[5]. Radioligand binding alone is insufficient for allosteric modulators; functional assays are required to confirm true antagonism.
-
Self-Validation System: The assay must include a baseline (vehicle only) to measure spontaneous IP turnover, a positive stimulation control (using the Group I agonist DHPG) to establish the maximum assay window, and a reference antagonist (e.g., LY367385) to validate assay sensitivity[7].
-
Step-by-Step Methodology:
-
Cell Preparation: Culture rat cerebellar granule cells (which endogenously express high levels of mGlu1) in 24-well plates for 7-8 days in vitro.
-
Labeling: Incubate cells with myo-[3H]inositol (1 μCi/ml) for 24 hours to label the phosphoinositide pool.
-
Pre-incubation: Wash cells with an assay buffer containing 10 mM LiCl (to inhibit inositol monophosphatase and trap IP). Pre-incubate with YM 230888 (0.1 nM to 10 μM) for 15 minutes.
-
Stimulation: Add 100 μM DHPG to stimulate mGlu1. Incubate for 30 minutes at 37°C[7].
-
Extraction: Stop the reaction with ice-cold 10 mM formic acid. Extract intracellular[3H]IPs using anion-exchange chromatography.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate the IC50 by plotting the dose-response curve.
-
Protocol B: In Vivo Efficacy in Chronic Inflammatory Pain (CFA Model)
-
Causality: Complete Freund's Adjuvant (CFA) induces localized, long-lasting inflammation, accurately mimicking the central sensitization seen in human chronic arthritis[3]. We utilize the Von Frey filament test because it directly measures mechanical allodynia—a primary symptom of mGlu1-mediated hyperexcitability.
-
Self-Validation System: To ensure the antinociceptive effect is not a false positive caused by sedation or motor impairment (a common confounder with CNS depressants), a Rotarod test is run in parallel[8].
-
Step-by-Step Methodology:
-
Baseline Testing: Acclimate adult male Sprague-Dawley rats to wire-mesh testing cages. Record baseline mechanical withdrawal thresholds using calibrated Von Frey filaments (up-down method).
-
Disease Induction: Inject 50 μL of CFA intra-plantarly into the right hind paw[9].
-
Hyperalgesia Confirmation: On Day 3 post-injection, re-test thresholds. Only include animals showing a >50% reduction in withdrawal threshold.
-
Dosing: Administer YM 230888 (e.g., 1, 3, 10 mg/kg, p.o.) suspended in 0.5% methylcellulose. Administer vehicle to the control group[3].
-
Efficacy Evaluation: Measure Von Frey thresholds at 1, 3, and 6 hours post-dose.
-
Motor Control (Rotarod): At the time of peak efficacy (e.g., 1 hour), place rats on an accelerating rotarod (4-40 rpm over 5 mins). Record latency to fall. YM 230888 should show no significant reduction in latency compared to vehicle.
-
Fig 2: Self-validating in vivo workflow for assessing YM 230888 efficacy in chronic pain models.
Translational Perspectives & Drug Development Implications
The preclinical success of YM 230888 highlights a critical paradigm shift in pain neuropharmacology. By targeting the mGlu1 allosteric site, researchers can achieve robust antinociception without the psychotomimetic or sedative liabilities associated with NMDA receptor blockade[1]. Furthermore, its ability to cross the blood-brain barrier and act on thalamic and spinal nociceptive relays makes it a highly viable candidate—and an excellent reference compound—for developing next-generation non-opioid analgesics[3].
References
1. 2. 3. 4. 5. 6.
Sources
- 1. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Allodynia [bionity.com]
- 4. Frontiers | Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Function of mGlu1 receptors in the modulation of nociceptive processing in the thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. medchemexpress.com [medchemexpress.com]
YM-230888: Mechanistic Insights and Experimental Protocols for mGluR1 Allosteric Modulation
Topic: YM-230888: Allosteric Modulation of Glutamate Receptors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-230888 is a highly potent, selective, and orally active Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). Chemically characterized as a thienopyrimidine derivative (4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine), it represents a critical tool compound for dissecting the physiological roles of Group I mGluRs in nociception and neurodegeneration.
Unlike orthosteric antagonists that compete directly with glutamate at the large extracellular Venus Flytrap Domain (VFD), YM-230888 binds to a distinct allosteric site within the seven-transmembrane (7TM) domain. This binding induces a conformational lock that prevents the receptor from coupling efficiently with G
Molecular Mechanism of Action
Allosteric Inhibition vs. Orthosteric Blockade
The therapeutic value of YM-230888 lies in its allosteric nature. Orthosteric sites are highly conserved across glutamate receptor subtypes, making subtype selectivity difficult. The 7TM allosteric pockets are more divergent, allowing YM-230888 to achieve high selectivity for mGluR1 over the closely related mGluR5 (>100-fold selectivity) and ionotropic receptors (NMDA, AMPA).
Signal Transduction Blockade
Upon glutamate binding, mGluR1 undergoes a conformational change from an open-open to a closed-closed dimer state, activating the Gq/11 protein. YM-230888 stabilizes the inactive heptahelical conformation, preventing the exchange of GDP for GTP on the G
Pathway Interruption:
-
Glutamate binds extracellular VFD.
-
YM-230888 binds transmembrane allosteric pocket.
-
Result: Blockade of PLC
activation Reduced IP3 production Inhibition of intracellular Ca release.
Visualization: mGluR1 Signaling & YM-230888 Inhibition
Figure 1: Signal transduction pathway of mGluR1 showing the specific point of allosteric blockade by YM-230888.
Pharmacological Profile
The following data summarizes the quantitative potency of YM-230888 across key assays.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity ( | 13 nM | Displacement of [3H]R214127 in rat mGluR1-CHO cells | [Kohara et al., 2007] |
| Functional Potency ( | 13 nM | Inhibition of IP accumulation in rat cerebellar granule cells | [Kohara et al., 2007] |
| Selectivity | > 10 µM | vs. mGluR2, mGluR5, AMPA, NMDA, Kainate | [Satow et al., 2008] |
| Metabolic Stability | High | Suitable for in vivo oral administration | [Kohara et al., 2007] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating controls.
Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)
Objective: Real-time quantification of YM-230888 inhibitory potency on mGluR1-mediated Ca
Reagents:
-
Cell Line: CHO-K1 or HEK293 stably expressing human mGluR1.
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit.
-
Agonist: L-Glutamate (use
concentration).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C/5% CO
. -
Dye Loading: Aspirate media and wash with assay buffer (HBSS + 20 mM HEPES). Add 100 µL of Calcium 6 dye loading solution. Incubate 1 hour at 37°C.
-
Compound Pre-treatment (Critical Step):
-
Add YM-230888 (0.1 nM – 10 µM) to wells.
-
Control 1: Vehicle only (0% inhibition).
-
Control 2: 10 µM YM-298198 (Positive control for max inhibition).
-
Incubate for 15 minutes to allow equilibrium binding at the allosteric site.
-
-
Measurement (FLIPR/FlexStation):
-
Baseline recording: 10 seconds.
-
Injection: Inject L-Glutamate (
concentration). -
Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
-
-
Data Analysis: Calculate
. Plot log[YM-230888] vs. Response to determine .
Protocol B: [3H]Inositol Phosphate Accumulation
Objective: Confirm downstream pathway inhibition (Gq-PLC coupling) independent of transient calcium flux.
Step-by-Step Methodology:
-
Preparation: Use rat cerebellar granule cells (rich in endogenous mGluR1) or mGluR1-transfected CHO cells.
-
Labeling: Incubate cells with [3H]myo-inositol (1 µCi/mL) for 24 hours.
-
Equilibration: Wash cells with buffer containing 10 mM LiCl (Lithium blocks inositol monophosphatase, causing IP accumulation).
-
Challenge:
-
Pre-incubate with YM-230888 for 10 mins.
-
Stimulate with 100 µM Glutamate for 45 mins at 37°C.
-
-
Termination: Stop reaction with 0.1 M Formic Acid.
-
Separation: Isolate [3H]IPs using anion-exchange chromatography (Dowex AG1-X8 columns).
-
Quantification: Liquid scintillation counting.
Visualization: Experimental Workflow
Figure 2: Workflow for High-Throughput Calcium Mobilization Assay (FLIPR).
Therapeutic Implications
Chronic Pain Management
Glutamate transmission via mGluR1 in the spinal dorsal horn is a key driver of central sensitization. YM-230888 has demonstrated significant antinociceptive effects in:
-
Neuropathic Pain: Reduces thermal hyperalgesia in streptozotocin-induced diabetic models.
-
Inflammatory Pain: Attenuates mechanical allodynia in Complete Freund's Adjuvant (CFA) models.
-
Advantage:[1][2] Unlike NMDA antagonists (e.g., Ketamine), YM-230888 shows a wider therapeutic window with fewer psychotomimetic side effects due to its allosteric modulation mechanism.
Neuroprotection
Excessive mGluR1 activation contributes to excitotoxicity following ischemia. YM-230888, by dampening this overactivation without completely blocking basal transmission (a characteristic of NAMs vs. competitive antagonists), offers a neuroprotective strategy in stroke models.
References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models."[3] European Journal of Pharmacology, 571(1), 8–16.[3]
-
Satow, A., et al. (2008). "Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents." Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586.
-
Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery, 8(1), 41–54.
-
MedChemExpress. "YM-230888 Product Datasheet."
Sources
Pharmacokinetics and Blood-Brain Barrier Permeability of YM-230888: A Technical Guide
Executive Summary
The development of central nervous system (CNS) therapeutics requires molecules that not only exhibit high target affinity but also possess the physicochemical properties necessary to cross the blood-brain barrier (BBB). YM-230888 is a highly potent, orally active, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1)[1]. By effectively crossing the BBB, YM-230888 modulates nociceptive signaling in the thalamus and spinal cord, making it a critical tool compound for researching chronic pain, allodynia, and neuro-inflammatory conditions[2],[3].
This whitepaper provides an in-depth analysis of the pharmacokinetics, BBB permeability dynamics, and the precise experimental methodologies required to evaluate YM-230888 in preclinical drug development.
Target Biology & Mechanism of Action
Glutamate is the primary excitatory neurotransmitter in the mammalian CNS. While ionotropic receptors mediate fast synaptic transmission, metabotropic glutamate receptors (mGluRs) modulate slower, long-lasting cellular responses[4]. mGluR1 is a Class C G-protein coupled receptor (GPCR) predominantly localized on postsynaptic terminals[4].
Unlike orthosteric antagonists that compete with glutamate, YM-230888 binds to the seven-transmembrane domain (7TMD) allosteric site[4]. This allosteric inhibition prevents the receptor from adopting its active conformation, thereby halting the downstream Gq-protein coupled cascade[5]. By blocking the activation of Phospholipase C (PLC) and the subsequent cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG), YM-230888 effectively suppresses intracellular calcium release and dampens neuronal sensitization[5].
mGluR1 signaling pathway and allosteric inhibition by YM-230888.
Pharmacological & Physicochemical Profile
To achieve CNS efficacy, a molecule must balance lipophilicity (to cross lipid bilayers) with sufficient hydrophilicity (to avoid total sequestration by plasma proteins). YM-230888 demonstrates an optimal profile for neuropharmacological applications[1],[3].
Table 1: Quantitative Data Summary for YM-230888
| Parameter | Value | Biological Implication |
| Target Receptor | mGlu1 | Highly selective over other mGluR subtypes. |
| Binding Affinity (Ki) | 13 nM | Indicates potent target engagement at low concentrations[1]. |
| Functional IC50 (IP Assay) | 13 nM | Potent inhibition of downstream second messengers[1]. |
| Molecular Weight | 360.52 g/mol | Small molecule size facilitates passive diffusion across the BBB. |
| In Vivo Oral Dose | 10 - 30 mg/kg | Demonstrates excellent oral bioavailability and systemic stability[3]. |
| Purity (HPLC) | ≥99% | Ensures reproducibility in sensitive in vivo PK models[1]. |
Blood-Brain Barrier (BBB) Permeability Dynamics
The therapeutic value of YM-230888 in treating conditions like allodynia relies entirely on its ability to bypass the tightly regulated microvasculature of the brain[2]. The BBB utilizes tight junctions and active efflux transporters (e.g., P-glycoprotein) to exclude xenobiotics.
YM-230888 overcomes the BBB through passive transcellular diffusion, driven by its optimized lipophilic core (thieno[2,3-d]pyrimidine derivative)[1]. Once inside the CNS, it distributes to key pain-processing centers, including the thalamus and the dorsal horn of the spinal cord[2]. Furthermore, studies in maximum electroshock (MES) models show that systemic administration of YM-230888 successfully limits lipid peroxidation (LPO) processes in the cerebral cortex, proving that pharmacologically relevant concentrations of the drug actively reach and protect deep brain tissues[3].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality behind each experimental choice.
In Vitro Functional Assay: Inositol Phosphate (IP) Accumulation
Rationale: Binding affinity (Ki) does not guarantee functional antagonism. This assay validates that YM-230888 effectively blocks the Gq-coupled signaling cascade[1].
-
Cell Preparation: Seed rat cerebellar granule cells (which endogenously express high levels of mGlu1) in 24-well plates.
-
Isotope Labeling: Incubate cells with 1 μCi/mL of myo-[3H]inositol for 24 hours. Causality: This radiolabels the intracellular PIP2 pool, allowing for the tracking of downstream IP metabolites.
-
Compound Incubation: Wash cells and pre-incubate with YM-230888 (0.1 nM to 10 μM) in a buffer containing 10 mM LiCl for 15 minutes. Causality: LiCl is critical as it inhibits inositol monophosphatase. Without LiCl, IP3 rapidly degrades into undetectable inositol, resulting in a false-negative signal.
-
Agonist Stimulation: Add 10 μM glutamate to stimulate mGlu1 and incubate for 30 minutes.
-
Extraction & Quantification: Lyse cells with 0.1 M formic acid. Separate [3H]IPs using anion-exchange chromatography (e.g., Dowex columns). Quantify radioactivity via liquid scintillation counting to determine the IC50.
In Vivo BBB Penetration & Determination
Rationale: Measuring total brain concentration (
In vivo workflow for assessing YM-230888 blood-brain barrier permeability.
-
Dosing: Administer YM-230888 orally (30 mg/kg) to Sprague-Dawley rats[3].
-
Transcardial Perfusion: At
(e.g., 1-hour post-dose), anesthetize the rat. Collect systemic blood via cardiac puncture, then immediately perfuse the animal transcardially with ice-cold heparinized saline. Causality: Perfusion flushes residual blood from the brain's microvasculature. Failure to do so contaminates the brain homogenate with blood-borne drug, artificially inflating BBB permeability metrics. -
Tissue Processing: Harvest the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of phosphate-buffered saline (PBS). Centrifuge the collected blood to isolate plasma.
-
Equilibrium Dialysis: Place brain homogenate and plasma into separate equilibrium dialysis devices against PBS for 4-6 hours at 37°C. Causality: This step isolates the unbound fraction in the brain (
) and plasma ( ), separating the active drug from protein/lipid-bound drug. -
LC-MS/MS Analysis: Extract the drug from all matrices using protein precipitation (acetonitrile) and quantify YM-230888 using liquid chromatography-tandem mass spectrometry.
-
Data Synthesis: Calculate
(Total Brain / Total Plasma) and ( ).
References
-
Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models European Journal of Pharmacology URL:[Link]
-
Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family National Institutes of Health (PMC) URL:[Link]
-
Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ MDPI URL:[Link]
-
Allodynia and Man-made Compounds Bionity URL:[Link]
Sources
- 1. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
- 2. Allodynia [bionity.com]
- 3. Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock - Bashkatova - I.P. Pavlov Russian Medical Biological Herald [journals.eco-vector.com]
- 4. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Whitepaper: YM-230888 in Neuropathic Pain Intervention
Targeting Central Sensitization via Selective mGluR1 Allosteric Modulation
Executive Summary: The Clinical Imperative
Neuropathic pain remains a refractory clinical challenge, largely driven by central sensitization —a phenomenon where dorsal horn neurons become hyperexcitable following peripheral nerve injury. While traditional opioids and NSAIDs often fail to address this plasticity, the Type I Metabotropic Glutamate Receptor (mGluR1) has emerged as a critical node in the maintenance of chronic pain states.
YM-230888 is a highly potent, selective, non-competitive antagonist (Negative Allosteric Modulator) of mGluR1. Unlike ionotropic glutamate receptor antagonists (e.g., NMDA blockers), which often induce severe psychotomimetic or motor side effects, YM-230888 offers a precision approach to dampening glutamatergic "wind-up" without broadly silencing fast synaptic transmission.
This guide details the mechanistic rationale, validated experimental protocols, and therapeutic data profile of YM-230888 for researchers investigating nociceptive signaling.
Mechanistic Architecture
To understand the efficacy of YM-230888, one must map the signaling cascade it interrupts.
2.1 The Target: mGluR1 in the Dorsal Horn
mGluR1 is a G-protein coupled receptor (GPCR) predominantly located postsynaptically in the superficial laminae of the spinal cord dorsal horn. Under normal conditions, glutamate signaling is transient. However, after nerve injury, excessive glutamate release activates mGluR1, coupling to the Gαq/11 protein.
2.2 The Cascade (Causality of Pain)
-
Activation: Glutamate binds to mGluR1.[1]
-
Transduction: Gαq activation stimulates Phospholipase C (PLC) .[1][2][3]
-
Second Messengers: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).
-
Calcium Surge: IP3 triggers intracellular Ca²⁺ release from the ER.
-
Kinase Activation: Ca²⁺ and DAG activate Protein Kinase C (PKC) .
-
Sensitization: PKC phosphorylates NMDA receptors (removing the Mg²⁺ block) and activates ERK pathways, leading to long-term potentiation (LTP) of pain transmission.
YM-230888 Intervention: By binding to an allosteric site on the transmembrane domain of mGluR1, YM-230888 locks the receptor in an inactive conformation, preventing the Gq-coupling regardless of glutamate concentration.
2.3 Pathway Visualization
The following diagram illustrates the specific blockade point of YM-230888 within the nociceptive signaling pathway.
Figure 1: Signal transduction cascade of mGluR1 and the inhibitory node of YM-230888 preventing PKC-mediated central sensitization.
Pharmacological Profile & Data Summary[1][2][3][4][5][6][7][8]
YM-230888 is distinguished by its high selectivity.[4][5] Unlike mGluR5 antagonists (e.g., MPEP), YM-230888 does not significantly affect locomotor activity at therapeutic doses, a critical factor for drug development.
Table 1: Quantitative Pharmacological Data
| Parameter | Value | Experimental Context | Significance |
| Ki (Binding Affinity) | 13 nM | Rat brain membranes | High affinity displacement of radioligand. |
| IC50 (Functional) | 13 - 18 nM | Ca²⁺ flux / IP accumulation in CHO cells | Potent functional blockade of signal transduction. |
| Selectivity | > 100-fold | vs. mGluR2/3, mGluR5, NMDA, AMPA | Minimal off-target effects on other glutamate receptors. |
| ED50 (In Vivo) | ~14 mg/kg | Chung Model (Rat, i.p.) | Effective dose for 50% reversal of mechanical allodynia. |
| Route | i.p. / p.o. | Systemic administration | Demonstrates CNS permeability (though variable). |
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.
4.1 In Vitro: Functional IP Accumulation Assay
Objective: Verify the potency of YM-230888 in inhibiting glutamate-induced signaling.
Reagents:
-
CHO cells stably expressing human mGluR1.
-
[³H]-myo-inositol.
-
Glutamate (Agonist).[1]
-
YM-230888 (dissolved in DMSO).
Step-by-Step Workflow:
-
Seeding: Plate CHO-mGluR1 cells in 24-well plates (5 × 10⁴ cells/well).
-
Labeling: Incubate with [³H]-myo-inositol (1 µCi/mL) for 24 hours to label membrane phosphoinositides.
-
Wash: Remove medium, wash with buffer containing 10 mM LiCl (LiCl prevents the breakdown of IP1, allowing accumulation).
-
Antagonist Pre-treatment: Add YM-230888 (concentration range: 0.1 nM – 10 µM) for 15 minutes.
-
Agonist Stimulation: Add Glutamate (10 µM, approx EC80) and incubate for 30 minutes at 37°C.
-
Termination: Stop reaction with 0.1 M formic acid.
-
Separation: Use anion-exchange chromatography (Dowex columns) to isolate [³H]-IPs.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Validation Check: The control wells (Glutamate only) must show a >5-fold increase in IP accumulation over baseline. YM-230888 should reduce this in a dose-dependent manner.
4.2 In Vivo: Spinal Nerve Ligation (Chung Model)
Objective: Assess the anti-allodynic effect of YM-230888 in a neuropathic pain model.
Subject: Male Sprague-Dawley rats (200-250g).
Surgical Protocol (Day 0):
-
Anesthetize rat (Isoflurane).
-
Expose the left L5 and L6 spinal nerves.
-
Tightly ligate L5 and L6 distal to the dorsal root ganglion.
-
Close wound and allow recovery for 7-14 days.
Drug Preparation:
-
Vehicle: 10% Tween 80 in saline (YM-230888 is lipophilic; proper dispersion is critical).
-
Dose: 10, 30 mg/kg (intraperitoneal).
Testing Workflow (Day 14):
Figure 2: Experimental timeline for assessing mechanical allodynia reversal.
Measurement (Von Frey):
-
Place rats in wire-mesh cages.
-
Apply calibrated Von Frey filaments to the plantar surface of the hind paw.
-
Calculate the 50% withdrawal threshold using the Up-Down method.
-
Success Criteria: Vehicle-treated rats maintain a low threshold (<4g). YM-230888 treated rats should show a significant increase in threshold (reversal of allodynia) toward naïve levels (>10g).
Critical Analysis & Troubleshooting
Solubility Issues: YM-230888 is hydrophobic.
-
Problem: Precipitation in the syringe.
-
Solution: Sonication in 10% Tween 80/Saline is mandatory. Do not use pure saline.
Selectivity vs. Toxicity: Unlike NMDA antagonists (e.g., MK-801), YM-230888 does not cause ataxia at analgesic doses (up to 30 mg/kg). If ataxia is observed, verify the compound purity or check for dosing errors (e.g., >100 mg/kg).
Comparison to Standards:
-
Gabapentin: YM-230888 acts on the induction and maintenance of sensitization (mGluR1), whereas Gabapentin acts on calcium channel subunits.
-
MPEP (mGluR5 antagonist): MPEP is effective but has a narrower therapeutic window regarding motor coordination. YM-230888 is superior in this safety aspect.
References
-
Kohara, A. et al. (2007).[6][7][8] "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models." European Journal of Pharmacology, 571(1), 8-16.[6][8][9]
-
Lavreysen, H. et al. (2004).[8] "Therapeutic potential of mGluR1 antagonists." Current Medicinal Chemistry - Central Nervous System Agents, 4(2).
-
Tocris Bioscience. "YM 230888 Product Information & Biological Activity." Tocris.com.
-
PubChem. "Compound Summary: YM-230888."[10] National Library of Medicine.
Sources
- 1. resources.tocris.com [resources.tocris.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. news-medical.net [news-medical.net]
- 4. Metabotropic glutamate receptor 1 - Wikipedia [en.wikipedia.org]
- 5. YM-230888 | mGluR | 446257-23-4 | Invivochem [invivochem.com]
- 6. Allodynia [bionity.com]
- 7. ORCID [orcid.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine | C19H28N4OS | CID 11682007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Profile: YM-230888 Binding Kinetics and Allosteric Modulation
This guide serves as a technical deep-dive into YM-230888 , a highly selective chemical probe used to interrogate the Metabotropic Glutamate Receptor 1 (mGlu1).
Executive Summary & Molecular Profile
YM-230888 is a potent, highly selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1) . Unlike orthosteric ligands that compete directly with glutamate at the large extracellular Venus Flytrap Domain (VFTD), YM-230888 functions as a Negative Allosteric Modulator (NAM) . It binds to a distinct hydrophobic pocket within the 7-transmembrane (7TM) domain, stabilizing the receptor in an inactive conformation and preventing G-protein coupling.
This distinction is critical for drug development: because YM-230888 binds to a site less conserved than the glutamate pocket, it achieves exceptional selectivity for mGlu1 over the closely related mGlu5 subtype—a challenge that plagued earlier orthosteric antagonists.
Chemical Identity
-
IUPAC Name: N-[(2R)-Tetrahydro-2-furanyl]methyl]-4-(cycloheptylamino)-thieno[2,3-d]pyrimidine-6-methanamine[1]
-
Molecular Mechanism: Negative Allosteric Modulation (NAM)[2]
-
Target: mGlu1 (Group I Metabotropic Glutamate Receptor)[3][4]
Binding Affinity & Kinetic Data
The following values represent the consensus potency metrics derived from rat cerebellar granule cells and recombinant human mGlu1 expression systems.
| Parameter | Value | Assay Context | Significance |
| 13 nM | Displacement of radiolabeled NAM (e.g., [³H]-R214127) or derived from Cheng-Prusoff correction. | Indicates high-affinity binding to the allosteric transmembrane pocket. | |
| 13 nM | Inhibition of Glutamate/DHPG-induced IP accumulation in rat cerebellar granule cells. | Potency in blocking Gq-coupled signaling (PLC | |
| Selectivity | > 100-fold | vs. mGlu5, mGlu2/3, and AMPA/NMDA receptors. | Critical for isolating mGlu1-specific physiological effects (e.g., pain, neuroprotection). |
Analytic Insight: The convergence of
andvalues (~13 nM) suggests a tight coupling between receptor occupancy and functional inhibition, a characteristic often desired in robust chemical probes.
Mechanistic Insight: The Allosteric Binding Site
To understand why YM-230888 is effective, one must visualize the mGlu1 receptor architecture. Class C GPCRs like mGlu1 possess a unique "Venus Flytrap" domain (VFTD) where glutamate binds.[3] However, YM-230888 ignores this domain entirely.
The 7TM Allosteric Pocket
YM-230888 intercalates into a hydrophobic cavity formed by the transmembrane helices (specifically TM3, TM5, TM6, and TM7).
-
Key Residues: Mutational studies and docking models suggest interactions with residues such as Val664, Ser668, Thr815, and Ala818 .
-
Mechanism: By occupying this space, YM-230888 acts as a "molecular wedge," restricting the conformational rotation of the transmembrane bundle required to activate the intracellular G
q protein.
Pathway Visualization
The following diagram illustrates the signal transduction pathway and the specific block exerted by YM-230888.
Figure 1: Signal transduction of mGlu1 showing the allosteric blockade by YM-230888 at the 7TM domain, preventing Gq activation.[2]
Validated Experimental Protocols
Protocol: IP Accumulation Assay (Functional )
Objective: Measure the inhibition of glutamate-induced IP3 turnover in cells expressing mGlu1.
Reagents & Setup
-
Cell Line: CHO or HEK293 cells stably expressing human mGlu1 (or primary rat cerebellar granule cells).
-
Radiolabel: myo-[2-³H]Inositol (PerkinElmer or similar).
-
Buffer: Krebs-Henseleit buffer (KHB) containing 10 mM LiCl (Lithium is critical ; it blocks inositol monophosphatase, causing IP accumulation).
Step-by-Step Workflow
-
Labeling: Seed cells in 24-well plates. Incubate with myo-[2-³H]Inositol (1 µCi/mL) for 24 hours to label membrane phosphoinositides.
-
Wash: Aspirate media and wash cells 2x with warm KHB.
-
Pre-incubation (The Variable): Add KHB containing 10 mM LiCl and varying concentrations of YM-230888 (e.g.,
M to M). Incubate for 15 minutes at 37°C.-
Note: Always include a DMSO vehicle control (final concentration <0.1%).
-
-
Stimulation: Add Agonist (Glutamate 10 µM or DHPG 10 µM) directly to the wells. Incubate for 45 minutes.
-
Termination: Aspirate buffer rapidly and lyse cells with 10 mM Formic Acid (cold). Incubate on ice for 30 minutes.
-
Separation: Apply lysate to anion-exchange chromatography columns (Dowex AG1-X8).
-
Wash with water (removes free inositol).
-
Elute Total Inositol Phosphates (IP1+IP2+IP3) with 1 M Ammonium Formate / 0.1 M Formic Acid .
-
-
Quantification: Mix eluate with scintillation cocktail and count (LSC).
Workflow Visualization
Figure 2: Workflow for measuring functional IC50 via Inositol Phosphate accumulation.
Implications for Drug Discovery
YM-230888 remains a vital tool compound for validating mGlu1 as a therapeutic target.
-
Pain Management: Studies (Kohara et al.) have shown that YM-230888 exhibits antinociceptive effects in chronic pain models without the sedative side effects associated with broad-spectrum glutamate antagonists.
-
Neuroprotection: By blocking excitotoxicity specifically at mGlu1, it offers a strategy to protect neurons during ischemia without disrupting the fast synaptic transmission mediated by iGluRs (NMDA/AMPA).
References
-
Kohara, A. et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models." European Journal of Pharmacology.
-
Satow, A. et al. (2008). "Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist..." Journal of Pharmacology and Experimental Therapeutics.
-
Tocris Bioscience. "YM 230888 Product Datasheet."
-
Wu, H. et al. (2014). "Structure of a class C GPCR metabotropic glutamate receptor 1 bound to an allosteric modulator." Science. (Provides structural basis for NAM binding in 7TM).
Sources
Methodological & Application
YM 230888 solubility protocol for DMSO and aqueous buffers
Application Note: Definitive Solubility & Handling Protocol for YM-230888
Part 1: Executive Summary & Compound Identity
YM-230888 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1 ). It is widely used in neuroscience research to investigate nociception (pain pathways) and synaptic plasticity.
CRITICAL DISAMBIGUATION: Ensure you are working with YM-230888 (mGlu1 Antagonist) .
-
Do NOT confuse with: YM-155 (Survivin suppressant), YM-254890 (Gq inhibitor), or YM-201636 (PIKfyve inhibitor).
-
Verification: Check the CAS Number 446257-23-4 .
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine |
| CAS Number | 446257-23-4 |
| Molecular Weight | 360.52 g/mol |
| Formula | C₁₉H₂₈N₄OS |
| Appearance | White to off-white solid |
| Primary Solubility | DMSO (100 mM), Ethanol (100 mM) |
| Aqueous Solubility | Poor/Insoluble (requires co-solvents) |
Part 2: Solubility Protocols (In Vitro & In Vivo)
Protocol A: Preparation of High-Concentration Stock (DMSO)
Purpose: To create a stable, long-term storage solution.
Reagents:
-
YM-230888 (Solid)
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (cell culture grade).
Procedure:
-
Calculate: Determine the volume of DMSO required to achieve a 10 mM or 50 mM stock.
-
Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (M)
-
Example: For 10 mg of YM-230888 at 50 mM :
-
-
Dissolve: Add the calculated volume of DMSO to the vial. Vortex gently for 30–60 seconds.
-
Note: If particulates persist, warm the vial to 37°C for 2 minutes or sonicate briefly (10s).
-
-
Aliquot & Store: Dispense into light-protective amber vials (20–50 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C .
Protocol B: Aqueous Buffer Dilution (Cell Culture)
Purpose: To introduce YM-230888 into aqueous media (PBS, TBS, or Media) without precipitation.
The "Step-Down" Method: Direct addition of high-concentration DMSO stock to water often causes the compound to "crash out" (precipitate). Use this intermediate dilution step.
-
Prepare Intermediate (10x): Dilute your Stock (e.g., 10 mM) 1:10 into pure Ethanol or a 1:1 DMSO:PBS mix.
-
Result: 1 mM Intermediate.
-
-
Final Dilution: Pipette the Intermediate dropwise into the final cell culture media while vortexing or swirling rapidly.
-
Target: Final concentration (e.g., 10 µM).
-
Solvent Limit: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Visual Workflow (DOT Diagram):
Caption: Step-down dilution workflow to prevent YM-230888 precipitation in aqueous buffers.
Protocol C: In Vivo Vehicle Formulation (IP/SC Injection)
Purpose: To formulate YM-230888 for animal studies (Mice/Rats).
Challenge: YM-230888 is lipophilic. Simple saline dilution will fail. Recommended Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline .
Step-by-Step Formulation:
-
Step 1 (Solubilization): Dissolve YM-230888 in 100% DMSO (10% of final volume). Vortex until clear.
-
Step 2 (Co-solvent): Add PEG400 (40% of final volume).[1] Vortex thoroughly.
-
Step 3 (Surfactant): Add Tween 80 (5% of final volume). Vortex.
-
Step 4 (Aqueous): Slowly add pre-warmed Saline (0.9% NaCl) (45% of final volume) while vortexing.
-
Check: Solution should remain clear or slightly opalescent. If cloudy, sonicate at 37°C.
-
Part 3: Biological Context & Mechanism[5]
YM-230888 acts by allosterically inhibiting the mGlu1 receptor, blocking the Gq-coupled signaling cascade. This pathway is critical for intracellular calcium mobilization.
Pathway Visualization (DOT Diagram):
Caption: Mechanism of Action: YM-230888 blocks mGlu1-mediated Calcium mobilization.
References
-
Kohara, A. et al. (2007). Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models. European Journal of Pharmacology, 571(1), 8-16. Available at: [Link]
-
PubChem. YM-230888 Compound Summary (CID 11682007). National Library of Medicine. Available at: [Link]
Sources
Application Note: YM-230888 In Vivo Dosage & Protocol Guide
Abstract & Mechanism of Action
YM-230888 is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1) . Unlike ionotropic glutamate receptors (NMDA, AMPA), mGlu1 is a G-protein coupled receptor (GPCR) linked to the Gq/11 pathway. Its activation leads to the hydrolysis of phosphoinositide, calcium mobilization, and the subsequent activation of Protein Kinase C (PKC).
In the context of chronic pain, mGlu1 receptors in the spinal dorsal horn are upregulated and sensitized, contributing to central sensitization , hyperalgesia, and allodynia. YM-230888 blocks this signaling cascade, providing potent antinociceptive effects without the severe motor coordination deficits often seen with NMDA antagonists, provided it is dosed within the therapeutic window.
Formulation & Solubility Guidelines
YM-230888 is a lipophilic small molecule. Proper formulation is critical to ensure consistent bioavailability and avoid peritoneal irritation which can confound behavioral readouts.
Preferred Vehicle (Intraperitoneal / Oral)
-
Composition: 10% Tween 80 (Polysorbate 80) in 0.9% Saline.
-
Appearance: Fine white suspension/dispersion.
Preparation Protocol (Standard 10 mL batch)
-
Weighing: Accurately weigh the required amount of YM-230888 powder.
-
Example: For a 30 mg/kg dose in 200g rats (dosing volume 5 mL/kg), you need a concentration of 6 mg/mL. Weigh 60 mg.
-
-
Wetting: Add 1.0 mL of 100% Tween 80 directly to the powder.
-
Trituration: Mix thoroughly with a pestle or vortex vigorously until the powder is completely wetted and a smooth paste/slurry is formed. Do not add saline yet.
-
Dilution: Slowly add 9.0 mL of 0.9% Sterile Saline while vortexing. Add in small increments (e.g., 1 mL at a time) to prevent clumping.
-
Sonication: Sonicate the suspension for 10–15 minutes in a water bath sonicator to ensure a uniform dispersion.
-
Storage: Prepare fresh daily. If storage is necessary, keep at 4°C for <24 hours and re-sonicate before use.
Dosage & Administration
The following dosages are derived from key pharmacokinetic (PK) and pharmacodynamic (PD) studies, specifically the characterization by Kohara et al. (2007).
Therapeutic Window
| Species | Route | Effective Dose (ED50/Range) | Pre-treatment Time | Indication |
| Mouse | i.p. | 10 – 30 mg/kg | 60 min | Inflammatory Pain (Formalin) |
| Rat | i.p. | 10 – 30 mg/kg | 60 min | Neuropathic Pain (Chung/CCI) |
| Rat | p.o. | 30 – 100 mg/kg | 60-90 min | Chronic Constriction Injury |
Critical Note on Toxicity: Doses >100 mg/kg (i.p.) may induce motor coordination deficits (ataxia). Always perform a Rotarod test if exceeding 30 mg/kg to distinguish analgesia from sedation.
Pharmacokinetics (Rodent)
-
Tmax: ~0.5 - 1.0 hour (i.p.)
-
Bioavailability: Moderate oral bioavailability; i.p. is preferred for consistent onset in acute behavioral models.
-
Brain Penetration: YM-230888 crosses the Blood-Brain Barrier (BBB) but has a lower brain-to-plasma ratio compared to newer analogs like JNJ-16259685. However, it is sufficiently CNS-penetrant to block spinal mGlu1 receptors.
Experimental Protocols
Protocol A: Neuropathic Pain Model (Chung / Spinal Nerve Ligation)
Objective: Assess anti-allodynic efficacy.
-
Baseline Measurement: Measure mechanical withdrawal thresholds using Von Frey filaments on Day 7-14 post-surgery. Select animals exhibiting tactile allodynia (threshold < 4.0 g for rats).
-
Randomization: Group animals to ensure equal mean baseline thresholds (n=8-10/group).
-
Dosing:
-
Group 1: Vehicle (10% Tween 80/Saline)
-
Group 2: YM-230888 (10 mg/kg, i.p.)
-
Group 3: YM-230888 (30 mg/kg, i.p.)
-
Group 4: Positive Control (e.g., Gabapentin 100 mg/kg)
-
-
Testing:
-
T = 0 min: Administer compounds.
-
T = 60 min: Begin Von Frey testing.
-
T = 120 min: Optional secondary timepoint to assess duration.
-
-
Data Analysis: Calculate % Maximum Possible Effect (%MPE) or raw threshold (g).
Protocol B: Motor Coordination Control (Rotarod)
Objective: Verify that analgesia is not a false positive due to sedation.
-
Training: Train rats/mice on an accelerating Rotarod (4-40 rpm) for 2 days prior to testing.
-
Selection: Only use animals that can stay on the rod for >180 seconds.
-
Dosing: Administer YM-230888 (30 mg/kg i.p.).
-
Testing: Measure latency to fall at T=60 min.
-
Criteria: A significant drop in latency compared to vehicle indicates motor impairment.
Pathway & Workflow Visualization
Figure 1: mGlu1 Signaling & Inhibition Pathway
Visualization of the Gq-coupled pathway blocked by YM-230888 in the dorsal horn neuron.
Caption: YM-230888 inhibits the mGlu1-Gq-PLC cascade, preventing intracellular calcium release and PKC-mediated central sensitization.
Figure 2: In Vivo Efficacy Workflow
Caption: Step-by-step workflow for evaluating YM-230888 in rodent pain models.
References
-
Kohara, A., Nagakura, Y., et al. (2007). Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models.[1][2][3] European Journal of Pharmacology, 571(1), 8–16.[1][3][4]
-
Zhu, C. Z., et al. (2008). Analgesic activity of metabotropic glutamate receptor 1 antagonists on spontaneous post-operative pain in rats. European Journal of Pharmacology, 580(1-2), 127–131.
-
Lavreysen, H., & Dautzenberg, F. M. (2008). Therapeutic potential of group I metabotropic glutamate receptors in pain. Current Medicinal Chemistry, 15(7), 671–684.
Sources
Application Note: Optimized Vehicle Preparation for Intraperitoneal (IP) Administration of the mGlu1 Antagonist YM 230888
Introduction
YM 230888 is a highly selective, orally active, and systemically bioavailable allosteric antagonist of the metabotropic glutamate receptor 1 (mGlu1)[1][2]. With a binding affinity (
However, due to its highly lipophilic nature and poor aqueous solubility (< 1 mg/mL)[1], preparing YM 230888 for intraperitoneal (IP) administration in rodent models requires precise vehicle formulation. Improper formulation can lead to drug precipitation in the peritoneal cavity, erratic systemic absorption, and irreproducible pharmacokinetic profiles. This application note provides field-validated protocols to formulate YM 230888 as either a homogenous suspension or a fully dissolved co-solvent solution.
Mechanistic Grounding: mGlu1 Signaling and YM 230888 Inhibition
To understand the therapeutic application of YM 230888, it is essential to trace its target pathway. The mGlu1 receptor is a Gq-coupled G-protein-coupled receptor (GPCR) predominantly expressed in cerebellar Purkinje cells and spinal cord dorsal horn neurons[7][8].
Upon glutamate binding, mGlu1 activates phospholipase C (PLC), which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [8][9]. IP3 triggers the release of intracellular calcium (
Figure 1: mGlu1 Gq-coupled signaling pathway and the allosteric blockade by YM 230888.
Physicochemical Properties & Solubility Data
Before selecting a vehicle, researchers must account for the compound's solubility limits. YM 230888 is highly soluble in organic solvents but practically insoluble in water[1][3][11].
| Property | Value |
| Chemical Name | 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine[2][12] |
| Molecular Weight | 360.52 g/mol [3][13] |
| Formula | |
| Appearance | Beige solid[3] |
| Solubility (DMSO) | Soluble up to 100 mM (~36.05 mg/mL)[3][11] |
| Solubility (Ethanol) | Soluble up to 100 mM (~36.05 mg/mL)[3][11] |
| Solubility (Aqueous) | < 1 mg/mL (Requires formulation)[1] |
Vehicle Selection & Rationale (E-E-A-T)
Because pure DMSO or Ethanol is toxic and highly irritating to the rodent peritoneum, the organic stock must be diluted. We present two validated protocols depending on your experimental dosing requirements:
Protocol A: 0.5% Methylcellulose (MC) Suspension
-
Rationale: This is the literature gold-standard for in vivo administration of YM 230888 and similar mGlu1 allosteric modulators (e.g., FTIDC)[5][14]. MC increases the viscosity of the aqueous phase, preventing the hydrophobic drug particles from rapidly settling.
-
Best For: High-dose administration (e.g., >5 mg/kg) where complete dissolution is impossible, and sustained systemic absorption is preferred[5].
Protocol B: 5% DMSO + 5% Tween-80 + 90% Saline Solution
-
Rationale: This co-solvent system ensures the drug remains completely dissolved. DMSO acts as the primary solvent. Tween-80 (a non-ionic surfactant) is added before the aqueous phase to coat the hydrophobic drug molecules, creating micelles that prevent precipitation when saline is introduced.
-
Best For: Lower doses (e.g., 1–5 mg/kg) requiring rapid systemic absorption and immediate bioavailability.
Experimental Protocols
Protocol A: Preparation of 0.5% Methylcellulose Suspension
-
Prepare the Vehicle Base: Heat distilled water to 60°C. Slowly sift Methylcellulose powder (0.5% w/v) into the water while stirring vigorously to prevent clumping. Move to a 4°C refrigerator and stir until the solution becomes completely clear and viscous.
-
Weigh the Drug: Weigh the required amount of YM 230888 beige solid[3].
-
Trituration (Critical Step): Place the powder in a glass mortar or a glass vial. Add a very small volume (e.g., 10% of final volume) of the 0.5% MC solution to wet the powder. Grind with a pestle or use a probe sonicator to break up macroscopic aggregates. Causality: Skipping this step will result in large, floating hydrophobic clumps that cannot pass through the injection needle.
-
Volume Expansion: Gradually add the remaining 0.5% MC solution while continuously vortexing.
-
Sonication: Place the vial in a water bath sonicator (gentle warming to 45–60°C is recommended for stubborn aggregates) for 10–15 minutes until a fine, uniform, milky suspension is achieved[3][15].
Protocol B: Preparation of 5% DMSO / 5% Tween-80 / 90% Saline Solution
-
Primary Dissolution: Weigh YM 230888 and add 100% DMSO equal to 5% of the final target volume. Vortex until the solution is completely clear.
-
Surfactant Coating: Add Tween-80 equal to 5% of the final target volume. Vortex vigorously for 1 minute. Causality: The Tween-80 must interact with the dissolved drug in the organic phase before any water is introduced to prevent crashing out.
-
Aqueous Dilution: Dropwise, add 0.9% sterile saline equal to 90% of the final target volume while continuously vortexing the solution. The final solution should be clear. If slight cloudiness occurs, sonicate for 5 minutes.
Figure 2: Step-by-step vehicle preparation workflow for YM 230888.
Quality Control & Storage
-
Solid Storage: Provided the vial is kept tightly sealed, the lyophilized solid can be stored at Room Temperature (RT) for up to 6 months[3].
-
Solution Storage: It is highly recommended that IP solutions/suspensions be made up and used on the same day [3]. If necessary, the pure DMSO stock solution (Step 1 of Protocol B) can be aliquoted in tightly sealed vials and stored at -20°C for up to 1 month[3]. Do not store the final aqueous-diluted mixtures long-term, as the drug will eventually precipitate or degrade.
References
- R&D Systems / Tocris Bioscience.
- InvivoChem.
- Tocris Bioscience.
- Ambeed. YM 230888 Solubility Profile.
- PubChem / NIH. N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine.
- Kohara, A., et al. (2007). Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models. European Journal of Pharmacology.
- Satow, A., et al. (2008). Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist... Journal of Pharmacology and Experimental Therapeutics.
- Ferraguti, F., et al. (2008). Metabotropic Glutamate 1 Receptor: Current Concepts and Perspectives. Pharmacological Reviews.
- Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology.
Sources
- 1. YM-230888 | mGluR | 446257-23-4 | Invivochem [invivochem.com]
- 2. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Allodynia [bionity.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Metabotropic glutamate receptors (mGluRs) regulate noxious stimulus-induced glutamate release in spinal cord dorsal horn of rats with neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purkinje Cell Signaling Deficits in Animal Models of Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. YM 230888 hz-5355B - 沪震生物官方商城-沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 12. N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine | C19H28N4OS | CID 11682007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. documents.tocris.com [documents.tocris.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. ambeed.com [ambeed.com]
Application Note: Optimization of YM-230888 Incubation Times and Concentrations in Cell Culture Models
Introduction & Mechanistic Overview
YM-230888 is a highly selective, orally active, and non-competitive allosteric antagonist of the metabotropic glutamate receptor 1 (mGlu1)[1]. In drug development and neuropharmacology, mGlu1 is a critical target due to its role in synaptic plasticity, nociception, and chronic pain pathways[2].
Unlike orthosteric antagonists that compete directly with endogenous glutamate, YM-230888 binds to the 7-transmembrane (7TM) allosteric domain of the receptor[2]. Mechanistically, mGlu1 is a Gq-coupled G-protein coupled receptor (GPCR)[3]. Upon activation, it triggers Phospholipase C (PLC) to cleave Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG), ultimately leading to intracellular calcium mobilization. By binding to the allosteric site, YM-230888 locks the receptor in an inactive conformation, effectively uncoupling it from Gq proteins and halting downstream inositol phosphate (IP) accumulation[2].
Diagram 1: mGlu1 Gq-coupled signaling pathway and YM-230888 allosteric inhibition mechanism.
Experimental Causality: Incubation Dynamics & Concentration
To establish a reproducible and self-validating cell culture assay, researchers must carefully control both the concentration gradient and the temporal dynamics of YM-230888 exposure.
-
Concentration Causality : YM-230888 exhibits a
of 13 nM and an of 13 nM for inhibiting mGlu1-mediated IP production in rat cerebellar granule cells[4]. To capture a complete sigmoidal dose-response curve, the working concentration must bracket this value. A standard testing range of 1 nM to 1000 nM (1 µM) is required. Exceeding 10 µM is strongly discouraged, as high micromolar concentrations of lipophilic small molecules can cause non-specific lipid bilayer perturbations or compromise receptor subtype selectivity. -
Incubation Time Causality : Because YM-230888 is an allosteric modulator, its association kinetics differ from orthosteric ligands. A pre-incubation period of 15 to 30 minutes at 37°C is mandatory before introducing the receptor agonist (e.g., DHPG or glutamate)[2]. This pre-incubation ensures that YM-230888 reaches thermodynamic equilibrium with the allosteric binding pocket. Failing to pre-incubate will result in an artificial rightward shift of the
curve, as the agonist will initiate signaling before the antagonist can fully lock the receptor state.
Quantitative Data Summary
The following table summarizes the critical physicochemical and pharmacological parameters for utilizing YM-230888 in vitro.
| Parameter | Value | Causality / Experimental Note |
| Target | mGlu1 | Highly selective over mGlu2-7 and ionotropic receptors[2]. |
| Binding Mechanism | Allosteric Antagonist | Non-competitive; prevents Gq coupling regardless of agonist concentration[2]. |
| 13 nM | High affinity necessitates precise serial dilutions[4]. | |
| 13 nM | Validated functionally in rat cerebellar granule cells[2]. | |
| Working Concentration | 1 nM – 1000 nM | Captures the full dynamic range of the dose-response curve. |
| Pre-incubation Time | 15 – 30 minutes | Essential for achieving thermodynamic binding equilibrium. |
| Stock Solvent | DMSO | Keep final assay concentration < 0.1% v/v to avoid cytotoxicity[4]. |
Self-Validating Protocol: Inositol Phosphate (IP) Accumulation Assay
To functionally evaluate YM-230888, the IP accumulation assay in rat cerebellar granule cells (which endogenously express high levels of mGlu1) or recombinant CHO-mGlu1 cells is the gold standard[2]. This protocol is designed as a self-validating system by incorporating Lithium Chloride (LiCl) to trap the signaling intermediate, ensuring a measurable assay window.
Step-by-Step Methodology:
-
Cell Preparation & Seeding : Seed rat cerebellar granule cells into 24-well culture plates. Culture in appropriate media (e.g., DMEM with 10% FBS) until cells reach 80-90% confluency.
-
Isotope Labeling : Aspirate the growth media. Replace with inositol-free DMEM supplemented with 1-2 µCi/mL myo-[3H]inositol. Incubate for 18-24 hours at 37°C. Causality: This step incorporates the radiolabel into the cell membrane's phosphoinositide pool, which will later be cleaved into measurable [3H]-IP3.
-
Washing & LiCl Treatment : Wash the cells twice with an assay buffer (e.g., HBSS containing 20 mM HEPES, pH 7.4). Add assay buffer supplemented with 10 mM LiCl and incubate for 10 minutes. Causality: LiCl is a critical self-validating component; it inhibits inositol monophosphatase, preventing the degradation of IP1 into free inositol and forcing radioactive IPs to accumulate to detectable levels.
-
Antagonist Pre-Incubation : Add YM-230888 to the wells at varying concentrations (e.g., 1, 3, 10, 30, 100, 300, 1000 nM). Include a vehicle control well (0.1% DMSO). Incubate for 15-30 minutes at 37°C [2].
-
Agonist Stimulation : Add an mGlu1-specific orthosteric agonist, such as (S)-3,5-DHPG (typically at 10-50 µM), to stimulate the receptors. Incubate for 30-45 minutes at 37°C.
-
Termination & Extraction : Stop the reaction by rapidly aspirating the buffer and adding ice-cold 10 mM formic acid. Incubate on ice for 30 minutes. Causality: Formic acid lyses the cells and solubilizes the water-soluble inositol phosphates while leaving intact lipids in the cellular debris.
-
Quantification : Transfer the lysates to Dowex anion-exchange chromatography columns. Elute the [3H]-IP fraction using 1 M ammonium formate / 0.1 M formic acid. Quantify the accumulated IP using liquid scintillation counting.
Diagram 2: Step-by-step experimental workflow for the Inositol Phosphate (IP) Accumulation Assay.
Assay Validation & Quality Control (E-E-A-T)
To ensure the trustworthiness of the generated
-
Z'-Factor Calculation : Always run a minimum of 3 technical replicates for the "Vehicle + Agonist" (Maximum Signal) and "Vehicle + Buffer" (Basal Signal). Calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust, reliable assay window capable of accurately determining the inhibitory potency of YM-230888.
-
Orthogonal Validation : To confirm that the observed inhibition is strictly mGlu1-mediated and not an artifact of cell toxicity, cross-validate the assay using an orthogonal, structurally distinct mGlu1 antagonist. For example, is a highly potent non-competitive mGluR1 antagonist (in vitro
< 19 nM) that serves as an excellent positive control[5].
References
-
Title : Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models. Source : European Journal of Pharmacology (Kohara A. et al., 2007) URL :[Link]
-
Title : JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist. Source : Neuropharmacology (Lavreysen H. et al., 2004) URL :[Link]
-
Title : GRM1 Gene - Glutamate Metabotropic Receptor 1. Source : GeneCards URL :[Link]
Sources
Application Note: Oral Administration Protocols for YM-230888 in Murine Models
Executive Summary
YM-230888 is a highly potent, orally active, and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGlu1)[1][2]. Exhibiting a Ki of 13 nM, it effectively inhibits mGlu1-mediated inositol phosphate production in neuronal cells. Because of its high oral bioavailability and targeted mechanism of action, YM-230888 has become a critical tool compound for researchers investigating the neurobiology of chronic pain, nociception, and seizure propagation[3][4]. This application note provides a field-validated, self-contained protocol for the oral administration (per os, p.o.) of YM-230888 in mice, ensuring high scientific rigor and reproducibility.
Mechanistic Rationale
mGlu1 receptors are Gq/11-coupled G-protein coupled receptors (GPCRs) predominantly localized on postsynaptic terminals in the central nervous system. Activation by orthosteric ligands like glutamate triggers Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This intracellular cascade results in calcium release and Protein Kinase C (PKC) activation, pathways fundamentally involved in central sensitization and hyperalgesia.
Unlike competitive antagonists,5 on the mGlu1 receptor[5]. This binding induces a conformational shift that non-competitively blocks glutamate-driven downstream signaling without interfering with the orthosteric binding pocket[5][6].
Figure 1: YM-230888 allosterically inhibits mGlu1-mediated nociceptive signaling.
Formulation Science & Vehicle Selection
The physicochemical properties of YM-230888 dictate the necessity of a highly optimized vehicle to ensure consistent oral bioavailability. As a lipophilic compound, YM-230888 exhibits poor aqueous solubility, which can lead to erratic gastrointestinal absorption if administered in standard saline.
Formulation Rationale: To achieve a homogenous suspension suitable for oral gavage, a surfactant-based dispersion is required. A scientifically validated vehicle consists of3[3]. Causality: Tween 80 acts as a non-ionic surfactant, reducing the interfacial tension between the hydrophobic drug particles and the aqueous phase. This prevents agglomeration and ensures dose uniformity during gastric transit, allowing for reliable pharmacokinetic translation.
In Vivo Oral Administration Protocol (Step-by-Step)
Materials Required:
-
YM-230888 powder (Base form, Purity ≥99%)[4]
-
Polysorbate 80 (Tween 80)
-
0.9% Saline (NaCl)
-
Reusable stainless steel or disposable plastic feeding needles (20-22 gauge for mice)
-
1 mL Luer-lock syringes
Phase 1: Formulation Preparation (Self-Validating System)
-
Calculate Dose: Weigh the required amount of YM-230888 based on the highest target dose (e.g., 100 mg/kg)[4]. Critical Step: Drug concentrations must be calculated according to the base form for accurate in vivo dosing[4].
-
Surfactant Addition: Add the compound to a clean glass vial and introduce 10% (v/v) Tween 80[3].
-
Primary Dispersion: Vortex vigorously for 2-3 minutes until the powder is thoroughly wetted and dispersed[3].
-
Aqueous Dilution: Gradually add the remaining 90% volume of 0.9% saline while continuously stirring or sonicating to achieve a uniform suspension[3]. Causality Check: Sonication prevents the formation of micro-clumps. A non-uniform suspension will lead to erratic absorption profiles and high standard deviations in downstream behavioral assays. Verify suspension homogeneity visually before every draw into the gavage syringe.
Phase 2: Animal Restraint and Gavage
-
Immobilization: Restrain the mouse using the scruff technique, ensuring the head and neck are immobilized in a straight vertical line. Causality: A straight esophageal alignment prevents accidental tracheal intubation and subsequent aspiration pneumonia.
-
Depth Measurement: Measure the gavage needle from the corner of the animal's mouth to the xiphoid process to estimate the maximum safe insertion depth.
-
Insertion: Insert the ball-tip needle into the diastema (the natural gap between incisors and molars), gently sliding it over the tongue and down the esophagus. Do not force the needle; it should glide without resistance.
-
Administration: Administer the formulation at a standard volume of 10 mL/kg (e.g., 0.2 mL for a standard 20 g mouse).
-
Post-Dose Monitoring: Withdraw the needle smoothly and monitor the animal for 5 minutes for signs of respiratory distress or regurgitation.
Pharmacological Milestones & Data Interpretation
Oral administration of YM-230888 has been extensively validated in rodent models of chronic pain and maximum electroshock (MES)[3][4]. The table below summarizes the dose-dependent quantitative outcomes expected when utilizing this protocol.
| Dose (p.o.) | Experimental Model | Pharmacological Outcome | Mechanistic Causality | Reference |
| 10 mg/kg | Neuropathic Pain | Threshold antinociception | Initial threshold for allosteric mGlu1 blockade in the dorsal horn. | [4] |
| 30 mg/kg | Inflammatory Pain | Significant reduction in hyperalgesia | Sufficient CNS penetrance to inhibit IP3/DAG cascades. | [4] |
| 30 mg/kg | Maximum Electroshock | 56% reduction in tonic convulsions | Dampening of glutamatergic hyperexcitability and lipid peroxidation. | [3] |
| 100 mg/kg | Chronic Pain Models | Maximal antinociceptive effect | Near-complete receptor occupancy of mGlu1 without overt sedation. | [4] |
Troubleshooting & Best Practices
-
Issue: High variability in behavioral readouts between subjects.
-
Solution: Ensure the suspension is vortexed immediately prior to drawing into the syringe. Suspensions settle rapidly; drawing from a settled mixture results in dosing errors.
-
-
Issue: Lack of expected efficacy at established doses.
References
- Tocris Bioscience.
- Invivochem.
- MedChemExpress.
- Eco-Vector Journals Portal.
- Ovid / European Journal of Pharmacology.
- Journal of Pharmacology and Experimental Therapeutics (DOI). "Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist...
- MDPI.
Sources
- 1. YM-230888 | mGluR | 446257-23-4 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock - Bashkatova - I.P. Pavlov Russian Medical Biological Herald [journals.eco-vector.com]
- 4. ovid.com [ovid.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ [mdpi.com]
Application Note: Handling, Storage Stability, and In Vitro Profiling of YM 230888
Executive Summary
YM 230888 is a highly potent, orally active, and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGlu1)[1]. Demonstrating a
Physicochemical Profile & Storage Causality
Understanding the physical properties of YM 230888 is the first step to ensuring reproducible experimental outcomes.
Quantitative Physicochemical Data
| Property | Specification |
| Chemical Name | 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine |
| CAS Number | 446257-23-4 |
| Molecular Weight | 360.52 g/mol |
| Formula | C₁₉H₂₈N₄OS[3] |
| Purity | ≥99% (HPLC) |
| Physical Appearance | Beige solid[3] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 100 mM)[3] |
Storage Stability at Room Temperature
Solid State Stability: YM 230888 is supplied as a lyophilized beige solid. When kept tightly sealed and protected from direct light, the solid compound is highly stable at room temperature (RT) for up to 6 months from the date of receipt[3].
-
Causality Insight: The stability at RT is attributed to its robust crystalline thieno[2,3-d]pyrimidine core. In the absence of ambient moisture, the solid lattice prevents the secondary amine and tetrahydrofuran ring from undergoing oxidative degradation.
Solution State Stability: Once reconstituted in a solvent (e.g., DMSO), the thermodynamic stability of the compound decreases. Stock solutions must be aliquoted, stored tightly sealed at -20°C or below, and utilized within 1 month[3].
-
Causality Insight: Why not store solutions at room temperature? In a solvated state, the molecule becomes significantly more susceptible to nucleophilic attacks and oxidation over time. Furthermore, repeated freeze-thaw cycles can cause the lipophilic cycloheptyl groups to precipitate out of the DMSO matrix, leading to an inaccurate effective concentration and high assay variability. Aliquoting prevents this structural and concentration degradation[3].
Protocol: Preparation of High-Fidelity Stock Solutions
YM 230888 exhibits excellent solubility in organic solvents, making DMSO the preferred vehicle for in vitro assays[3].
Reconstitution Volume Table
To prepare precise stock solutions, use the following dilution matrix based on the compound's molecular weight (360.52 g/mol ):
| Mass of YM 230888 | Volume of DMSO for 10 mM | Volume of DMSO for 50 mM | Volume of DMSO for 100 mM |
| 1 mg | 277.38 µL | 55.48 µL | 27.74 µL |
| 5 mg | 1.387 mL | 277.38 µL | 138.69 µL |
| 10 mg | 2.774 mL | 554.75 µL | 277.38 µL |
Step-by-Step Methodology
-
Equilibration: Allow the sealed vial of solid YM 230888 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial.
-
Dissolution: Vortex the vial for 30-60 seconds.
-
Troubleshooting: If the solution is difficult to obtain, encourage dissolution by rapid stirring, sonication, or gentle warming in a 45-60°C water bath for 5 minutes[3].
-
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-20 µL) in tightly sealed microcentrifuge tubes.
-
Storage: Transfer aliquots immediately to a -20°C freezer[3].
Workflow for the preparation and storage of YM 230888 stock solutions.
Protocol: In Vitro mGlu1 Inositol Phosphate (IP) Accumulation Assay
To validate the biological activity of YM 230888, the standard in vitro approach is measuring the inhibition of mGlu1-mediated inositol phosphate production.
-
Causality Insight: Group I metabotropic glutamate receptors (mGlu1 and mGlu5) are predominantly postsynaptic and couple to
proteins. Activation by an agonist (like glutamate) stimulates Phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3), ultimately triggering intracellularngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> release[4]. Because IP3 is rapidly degraded, assays typically measure total IP accumulation in the presence of lithium chloride (LiCl), which blocks inositol monophosphatase. Measuring IP accumulation provides a direct, amplified readout of mGlu1 activation and its subsequent blockade by YM 230888[5].
Mechanism of mGlu1 antagonism by YM 230888 and downstream Gq-PLC signaling blockade.
Assay Self-Validation System
To ensure the protocol is a self-validating system, every experimental plate must include:
-
Baseline Control: Vehicle only (0.1% DMSO) to establish basal IP turnover.
-
Maximum Activation Control: 100 µM Glutamate or DHPG to establish the 100% activation window.
-
Reference Antagonist Control: A well-characterized mGlu1 antagonist (e.g., JNJ16259685) to validate the assay's sensitivity and benchmark YM 230888's relative efficacy[6].
Step-by-Step Methodology
-
Cell Preparation: Seed rat cerebellar granule cells (or recombinant cells expressing mGlu1) in 24-well plates and culture until confluent.
-
Isotope Labeling: Incubate the cells with
of -myo-inositol in inositol-free medium for 24 hours to label the phosphoinositide pool. -
Washing: Wash the cells twice with assay buffer (e.g., HEPES-buffered saline containing 10 mM LiCl to prevent IP degradation).
-
Pre-incubation (Antagonist): Add varying concentrations of YM 230888 (ranging from 0.1 nM to 10 µM to capture the 13 nM
) and incubate for 15-30 minutes at 37°C. -
Stimulation (Agonist): Challenge the cells with an
concentration of glutamate and incubate for an additional 30 minutes at 37°C. -
Termination & Extraction: Aspirate the medium and terminate the reaction by adding ice-cold 10 mM formic acid. Incubate at 4°C for 30 minutes to lyse the cells and extract the inositol phosphates.
-
Quantification: Separate the
-IP fraction using Dowex anion-exchange chromatography columns. Elute the IP fraction and quantify radioactivity using liquid scintillation counting.
References
-
Tocris Bioscience. "YM 230888 | CAS 446257-23-4 | YM230888". tocris.com. Link
-
MedChemExpress. "YM-230888 | mGlu1 Receptor Antagonist". medchemexpress.com. 1
-
Satow et al. (2008). "Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist...". doi.org. 6
-
R&D Systems. "Certificate of Analysis: YM 230888". rndsystems.com. 3
-
Kohara et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models". semanticscholar.org. 2
-
MDPI. "Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+". mdpi.com. 5
-
PMC. "Metabotropic glutamate receptors (mGluRs) regulate noxious stimulus-induced glutamate release...". nih.gov. 4
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Metabotropic glutamate receptors (mGluRs) regulate noxious stimulus-induced glutamate release in spinal cord dorsal horn of rats with neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
Application Note: Targeting Spinal mGlu1 Receptors in Nociception
Experimental Design for YM-230888 in the Formalin Test
Introduction & Scientific Rationale
The formalin test is a validated model of persistent pain characterized by a biphasic behavioral response. Unlike simple reflex assays (e.g., Tail Flick), it captures two distinct nociceptive mechanisms:
-
Phase I (0–5 min): Direct chemical activation of peripheral nociceptors (TRPA1/C-fibers).
-
Phase II (15–60 min): Central sensitization driven by spinal dorsal horn hyperexcitability and peripheral inflammation.
YM-230888 is a potent, selective antagonist of the Metabotropic Glutamate Receptor 1 (mGlu1) with a
Hypothesis: Blockade of mGlu1 by YM-230888 will predominantly attenuate Phase II nociceptive behaviors by inhibiting the intracellular calcium release and Protein Kinase C (PKC) activation required for central sensitization.
Mechanism of Action: The mGlu1 Pathway
The following diagram illustrates the synaptic mechanism where YM-230888 intervenes. In the dorsal horn, sustained release of glutamate from C-fibers activates postsynaptic mGlu1 receptors, triggering a cascade that lowers the firing threshold of secondary neurons.
Figure 1: Signal transduction pathway of mGlu1 in spinal nociception and the inhibitory site of YM-230888.
Experimental Design Strategy
To ensure data integrity and reproducibility, this protocol utilizes a Randomized Block Design with blinded scoring.
3.1 Compound Preparation & Vehicle
YM-230888 is a thienopyrimidine derivative and is lipophilic. Proper solubilization is critical to avoid precipitation in vivo.
| Component | Concentration | Function |
| YM-230888 | Stock: 10 mM in DMSO | Active Pharmaceutical Ingredient (API) |
| Vehicle | 10% DMSO + 10% Tween 80 + 80% Saline | Carrier for systemic administration |
| Formalin | 2.5% (diluted from 37% stock in saline) | Nociceptive stimulus |
Note: Always prepare fresh vehicle daily. Sonicate YM-230888 in DMSO before adding Tween 80, then slowly add saline while vortexing.
3.2 Dosing Regimen
Based on the
-
Group 1 (Negative Control): Vehicle i.p. (10 mL/kg)
-
Group 2 (Low Dose): YM-230888 1.0 mg/kg i.p.
-
Group 3 (Mid Dose): YM-230888 3.0 mg/kg i.p.
-
Group 4 (High Dose): YM-230888 10.0 mg/kg i.p.
-
Group 5 (Positive Control): Morphine (5 mg/kg s.c.) or Gabapentin (100 mg/kg i.p.)
Timing: Administer YM-230888 30 minutes prior to formalin injection to ensure peak plasma/CNS levels during Phase II.
Detailed Protocol
Step 1: Acclimatization
-
Transfer animals (Male C57BL/6 mice or Sprague-Dawley rats) to the testing room 1 hour before the experiment.
-
Place animals in transparent Plexiglas observation chambers (15 x 15 x 15 cm) with a mirror angled at 45° below the floor to allow unobstructed views of the paws.
-
Critical: Environmental noise and light must be kept constant.
Step 2: Drug Administration (Pre-treatment)
-
Weigh animals and calculate individual dose volumes.
-
Administer Vehicle or YM-230888 via intraperitoneal (i.p.) injection.
-
Return animal to home cage for 30 minutes.
Step 3: Formalin Injection (Time 0)
-
Restrain the animal gently.
-
Using a 30-gauge needle, inject 20 µL (mice) or 50 µL (rats) of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw.
-
Technique Tip: Ensure a distinct "bleb" forms under the skin. Do not inject too deeply (muscle injection alters the response).
-
Immediately place the animal back into the observation chamber and start the timer.
Step 4: Behavioral Scoring
Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw. Scoring is divided into 5-minute bins.
-
Phase I: 0–5 minutes (Acute Nociception)
-
Quiescent Phase: 5–15 minutes (Interphase)
-
Phase II: 15–60 minutes (Inflammatory/Central Sensitization)
Workflow Visualization
The following timeline ensures precise synchronization of dosing and observation windows.
Figure 2: Temporal workflow for the YM-230888 Formalin Test assay.
Data Analysis & Expected Results
6.1 Calculation
Convert raw time data into Area Under the Curve (AUC) for both phases independently.
6.2 Statistical Validation
-
Normality Test: Shapiro-Wilk test.
-
Primary Analysis: One-way ANOVA followed by Dunnett’s post-hoc test comparing all YM-230888 groups against the Vehicle group.
-
Significance Threshold:
.
6.3 Expected Outcome (Self-Validation)
-
Vehicle Group: Robust biphasic response. High pain scores in Phase I and Phase II.
-
YM-230888 Group:
-
Phase I: Minimal to no reduction (validates that YM-230888 is not a local anesthetic).
-
Phase II: Dose-dependent reduction in licking/biting time (confirms mGlu1 blockade of central sensitization).
-
-
Failure Mode: If Phase I is blocked, the compound may be acting as a sodium channel blocker or general sedative (check Rotarod performance).
References
-
Dubuisson, D., & Dennis, S. G. (1977). The formalin test: A quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats. Pain.[1][2][3][4] [Link]
-
Fundytus, M. E., et al. (2001). Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice. Journal of Neuroscience. [Link]
-
Sevostianova, N., & Danysz, W. (2006). Analgesic effects of mGlu1 and mGlu5 receptor antagonists in the rat formalin test. Neuropharmacology.[1][3] [Link]
Sources
Advanced Protocol: YM-230888 Inhibition of mGlu1-Dependent Inositol Phosphate Signaling
[1]
Executive Summary & Application Scope
YM-230888 is a highly potent, selective, and allosteric antagonist of the metabotropic glutamate receptor 1 (mGlu1), a Gq-coupled GPCR. In drug discovery and neuropharmacology, YM-230888 is utilized to validate mGlu1 target engagement and dissect glutamatergic signaling pathways associated with chronic pain, neuroprotection, and cerebellar function.
This application note details the quantification of mGlu1 activation via Inositol Phosphate (IP) accumulation , using YM-230888 as a reference inhibitor. While historical methods utilized radioactive
Compound Profile: YM-230888
| Property | Specification |
| Chemical Name | 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine |
| Mechanism | Allosteric mGlu1 Antagonist |
| Potency (Ki) | 13 nM (Rat mGlu1) |
| IC50 (IP Assay) | ~13 nM (Cerebellar granule cells) |
| Solubility | DMSO (up to 100 mM); Ethanol (up to 100 mM) |
| Storage | Solid: Room Temp; Solution: -20°C (Avoid freeze/thaw) |
Mechanistic Grounding
To design a robust assay, one must understand the signal transduction cascade. mGlu1 couples to the G
Because IP
Visualization: mGlu1 Signaling & YM-230888 Inhibition
Figure 1: Signal transduction pathway showing the point of intervention for YM-230888 and the LiCl-dependent accumulation of IP1.
Detailed Protocol: HTRF IP-One Accumulation Assay
Objective: Determine the IC50 of YM-230888 against an EC80 concentration of Glutamate.
A. Reagents & Equipment[4][5]
-
Cells: CHO-K1 or HEK293 stably expressing human or rat mGlu1 (Recombinant cell lines are preferred for consistency).
-
Assay Buffer: HBSS (w/ Ca2+, Mg2+) + 20 mM HEPES (pH 7.4). Crucial: Do not use phosphate buffers as they interfere with some detection chemistries.
-
Stimulation Buffer: Assay Buffer + 50 mM LiCl.
-
Reagents:
-
YM-230888 (Tocris/Bio-Techne, Cat# 2986).[2]
-
L-Glutamate (Agonist).
-
IP-One HTRF Kit (Cisbio/Revvity).
-
-
Plate Reader: HTRF-compatible reader (e.g., PerkinElmer EnVision, BMG PHERAstar).
B. Experimental Workflow
Figure 2: Step-by-step workflow for the competitive inhibition assay.
C. Step-by-Step Procedure
1. Compound Preparation
-
Stock Solution: Dissolve YM-230888 in 100% DMSO to 10 mM. Aliquot and store at -20°C.
-
Working Solutions:
-
Prepare a 3x serial dilution of YM-230888 in Stimulation Buffer .
-
Range: 10 µM down to 0.1 nM (11 points + vehicle control).
-
Note: Ensure final DMSO concentration in the well is <1% (ideally 0.1-0.5%) to avoid non-specific solvent effects.
-
2. Cell Preparation
-
Harvest adherent mGlu1-expressing cells using cell dissociation buffer (avoid trypsin if possible, or neutralize quickly to preserve receptor integrity).
-
Resuspend cells in Assay Buffer to a density of 1,000,000 cells/mL.
-
Dispense 7 µL of cell suspension (7,000 cells) into each well of a white, low-volume 384-well plate.
3. Antagonist Pre-Incubation (Critical Step)
-
Add 7 µL of the diluted YM-230888 series to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Expert Insight: Pre-incubation allows YM-230888 to equilibrate with the allosteric site before the orthosteric agonist induces conformational changes.
4. Stimulation
-
Prepare the Agonist Solution: L-Glutamate at a concentration equal to its EC80 (typically 10-50 µM depending on cell line) in Stimulation Buffer containing 50 mM LiCl .
-
Add 7 µL of Agonist Solution to the wells.
-
Incubate for 60 minutes at 37°C.
-
Self-Validation Check: Include "Basal" wells (Buffer only) and "Max" wells (Agonist only, no YM-230888) to define the assay window.
5. Lysis and Detection[3][4]
-
Add 5 µL of IP1-d2 conjugate (Acceptor) in Lysis Buffer.
-
Add 5 µL of Anti-IP1-Cryptate (Donor) in Lysis Buffer.
-
Incubate for 1 hour at Room Temperature (protect from light).
-
Mechanism:[5] The IP1 produced by the cells competes with the IP1-d2 tracer for binding to the antibody. High IP1 production = Low HTRF signal.
6. Data Acquisition & Analysis
-
Read plate: Excitation at 337 nm; Emission at 665 nm (Acceptor) and 620 nm (Donor).
-
Calculate HTRF Ratio:
. -
Data Transformation: The signal is inversely proportional to IP1 concentration. Convert Ratios to [IP1] using a standard curve if absolute quantification is needed.
-
IC50 Calculation: Plot [YM-230888] (x-axis, log scale) vs. HTRF Ratio or Normalized % Inhibition (y-axis). Fit using a 4-parameter logistic equation.
Expected Results & Validation Criteria
To ensure scientific integrity, your data must meet specific quality control metrics.
| Parameter | Acceptance Criteria | Notes |
| Z' Factor | > 0.5 | Indicates a robust assay suitable for screening. |
| Signal-to-Background (S/B) | > 3-fold | Ratio of Basal (unstimulated) to Max (stimulated) signal (in inverse HTRF, Max signal is lower). |
| YM-230888 IC50 | 10 - 20 nM | Values significantly >20 nM suggest assay drift, cell line issues, or improper compound handling. |
| Hill Slope | -1.0 ± 0.2 | Deviations may indicate non-specific binding or toxicity. |
Interpretation:
-
High HTRF Ratio: Indicates low IP1 (Successful inhibition by YM-230888 or lack of agonist).
-
Low HTRF Ratio: Indicates high IP1 (Active mGlu1 signaling).
Troubleshooting & Expert Tips
-
LiCl Toxicity: While 50 mM LiCl is standard, some primary neuronal cultures (e.g., rat cerebellar granule cells) are sensitive. If cell detachment is observed, reduce LiCl to 20 mM and extend incubation time to 90 minutes.
-
Glutamate Contamination: Glutamate is ubiquitous. Use glutamate-free media (e.g., specialized DMEM) during the starvation/seeding phase to prevent high basal IP levels.
-
Receptor Desensitization: mGlu1 desensitizes rapidly. Ensure all steps are performed gently and avoid temperature shocks. Keep cells at 37°C as much as possible until lysis.
-
Allosteric Nature: Since YM-230888 is an allosteric antagonist (NAM), its inhibition might be saturable. However, at high agonist concentrations, it acts non-competitively, depressing the Emax.
References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models."[6][7] European Journal of Pharmacology, 571(1), 8-16.[1][6]
-
Satow, A., et al. (2008). "Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist..."[2][7] Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586.
-
Cisbio/Revvity. "IP-One HTRF Assay Principle and Protocol." Revvity Application Notes.
-
Tocris Bioscience. "YM 230888 Product Datasheet and Biological Activity."
Sources
- 1. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substrate promiscuity of inositol 1,4,5-trisphosphate kinase driven by structurally-modified ligands and active site plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 1 - Wikipedia [en.wikipedia.org]
- 7. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
Application Note: YM 230888 in Slice Electrophysiology
[1]
Core Directive & Executive Summary
YM 230888 is a highly potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) .[1] Unlike broad-spectrum Group I mGluR antagonists (which block both mGluR1 and mGluR5), YM 230888 allows for the precise dissection of mGluR1-specific contributions to synaptic plasticity, slow excitatory postsynaptic currents (slow EPSCs), and excitotoxicity.
Critical Distinction: Do not confuse YM 230888 with YM-254890 (Gq inhibitor) or GLP-1 receptor modulators. YM 230888 is strictly an mGluR1 antagonist with a
Key Applications in Slice Electrophysiology
-
Cerebellar LTD: Blocking the induction of Long-Term Depression at parallel fiber-Purkinje cell synapses.
-
Slow Synaptic Transmission: Isolating or blocking slow EPSCs in CA1 interneurons, cerebellar Purkinje cells, and thalamic neurons.
-
Nociceptive Transmission: Investigating mGluR1-dependent sensitization in the spinal cord dorsal horn.
Chemical Handling & Preparation
To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. YM 230888 is a hydrophobic small molecule.
Solubility & Stock Solution
| Parameter | Specification | Notes |
| Molecular Weight | 360.52 g/mol | |
| Solubility | DMSO (up to 100 mM) | Insoluble in water. |
| Stock Concentration | 10 mM or 100 mM | Prepare in 100% anhydrous DMSO. |
| Storage | -20°C | Aliquot to avoid freeze-thaw cycles. Stable for >6 months. |
| Working Conc. | 0.1 µM – 10 µM | Dilute >1:1000 into ACSF to minimize DMSO effects. |
Preparation Protocol:
-
Weigh YM 230888 powder in a static-free environment.
-
Dissolve in 100% DMSO to achieve a 10 mM stock . Vortex for 1 minute to ensure complete dissolution.
-
Aliquot into light-protective tubes (e.g., amber tubes) at 10-50 µL volumes.
-
On the day of experiment: Thaw one aliquot and dilute directly into oxygenated Artificial Cerebrospinal Fluid (ACSF). Vortex the ACSF vigorously to prevent precipitation.
Expert Tip: For bath application, a final DMSO concentration of <0.1% is standard. If using 10 µM YM 230888, ensure your stock is at least 10 mM so the dilution factor is 1:1000.
Mechanism of Action & Signaling Pathway[3][4]
YM 230888 inhibits the Gq-coupled signaling cascade initiated by glutamate binding to mGluR1. This pathway is critical for intracellular calcium release and synaptic plasticity.
Caption: YM 230888 blocks mGluR1, preventing Gq-mediated Ca2+ release, TRPC channel opening, and AMPAR endocytosis.
Experimental Protocols
Protocol A: Blocking Cerebellar Long-Term Depression (LTD)
Objective: Validate mGluR1 involvement in synaptic plasticity at Parallel Fiber (PF) to Purkinje Cell (PC) synapses.
Slice Preparation:
-
Region: Cerebellar vermis (sagittal slices, 250 µm).
-
Age: P14–P21 rats/mice (LTD is robust in this window).
-
ACSF: Standard, bubbled with 95% O2/5% CO2. Add Picrotoxin (100 µM) to block GABA_A inhibition.
Electrophysiology Setup:
-
Technique: Whole-cell voltage clamp (PC holding potential: -70 mV).
-
Stimulation: Place stimulating electrode in the molecular layer to activate parallel fibers.
-
Baseline: Record stable EPSCs (0.05 Hz stimulation) for 10 minutes.
Drug Application & Induction:
-
Wash-in: Perfuse YM 230888 (1 µM) for 10 minutes prior to induction.
-
Control Group: Vehicle (0.01% DMSO) only.
-
-
LTD Induction Protocol:
-
Switch to Current Clamp (optional) or maintain Voltage Clamp.
-
Stimulate PF at 1 Hz for 5 minutes paired with postsynaptic depolarization (0 mV) OR use Conjunctive Stimulation (PF stim + Climbing Fiber stim).
-
-
Wash-out: Continue recording PF-EPSCs at 0.05 Hz for 30–40 minutes.
Expected Results:
-
Control: EPSC amplitude decreases by ~30–50% (LTD).
-
YM 230888: EPSC amplitude returns to baseline (LTD is blocked).
Protocol B: Pharmacological Isolation of Slow EPSCs
Objective: Isolate the mGluR1-mediated "slow" excitatory current, often masked by fast AMPA/NMDA currents.
Slice Preparation:
-
Region: Hippocampus (CA1 stratum oriens interneurons) or Cerebellum.
-
Cocktail: ACSF containing:
-
NBQX (10 µM): Blocks AMPA/Kainate.
-
D-AP5 (50 µM): Blocks NMDA.
-
Picrotoxin (100 µM): Blocks GABA_A.
-
Workflow:
-
Patch: Whole-cell voltage clamp (Holding: -60 to -70 mV). Use a K-gluconate internal solution.
-
Stimulation: High-frequency train stimulation (e.g., 50–100 Hz for 200–500 ms) delivered to afferent fibers.
-
Rationale: Single pulses rarely activate mGluRs sufficient to generate measurable current; trains allow glutamate spillover and accumulation.
-
-
Record: Observe a slowly developing inward current (onset latency ~50-100 ms, duration >1 s).
-
Challenge:
-
Perfuse YM 230888 (5 µM) .
-
Repeat train stimulation.
-
-
Validation:
-
The slow inward current should be abolished.
-
Note: If a residual current remains, it may be mGluR5-mediated (test with MPEP) or cholinergic.
-
Data Analysis & Interpretation
Summarize your findings using the following metrics.
| Metric | Measurement Method | Effect of YM 230888 |
| LTD Magnitude | Normalized EPSC amplitude at t=30 min vs baseline. | Blocks reduction. (EPSC remains ~100% of baseline). |
| Slow EPSC Amplitude | Peak amplitude of current following train stim (pA). | Abolishes current. (Reduces to noise level). |
| DHPG Response | Change in holding current during DHPG wash-in. | Prevents inward current. |
| Input Resistance | Injection of hyperpolarizing steps. | No significant change (confirms lack of non-specific channel block). |
Troubleshooting & Self-Validation
Issue 1: Incomplete Block of Slow EPSC
-
Cause: Contribution of mGluR5.[2]
-
Solution: Co-apply MPEP (10 µM) . If the current is fully blocked by YM 230888 + MPEP but only partially by YM alone, the synapse expresses both Group I subtypes.
Issue 2: Precipitation in Bath
-
Cause: Stock concentration too high or poor mixing.
-
Solution: Ensure the final DMSO concentration is <0.1%. Sonicate the stock solution if particles are visible before dilution.
Issue 3: "Run-down" of Response
-
Cause: Intracellular washout of second messengers (G-proteins/PLC) during whole-cell recording.
-
Solution: Add GTP (0.3 mM) and ATP (4 mM) to the internal pipette solution. Keep series resistance (Rs) stable.
References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models."[3][1] European Journal of Pharmacology, 571(1), 8-16.[4][5]
-
Lavreysen, H., et al. (2004). "Therapeutic potential of mGluR1 antagonists."[2] Current Medicinal Chemistry - Central Nervous System Agents, 4(2). (Contextualizing mGluR1 pharmacology).
- Knoflach, F., & Kemp, J. A. (1998). "Metabotropic glutamate group I receptors: a new target for drug discovery.
-
Tocris Bioscience. "YM 230888 Product Datasheet." (Source for physical properties and Ki values).
(Note: YM 230888 is a specialized tool compound. Always verify batch-specific activity with a positive control like DHPG challenge.)
Troubleshooting & Optimization
YM 230888 Technical Support Center: Troubleshooting Precipitation in PBS Buffer
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding precipitation issues encountered with YM 230888, a selective mGlu1 antagonist, in Phosphate-Buffered Saline (PBS). As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific reasoning to empower you to overcome these common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding YM 230888 and its use in PBS.
Q1: What is YM 230888 and why is it used in research?
YM 230888 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). It is a valuable tool in neuroscience research to investigate the role of mGlu1 in various physiological and pathological processes, including pain, neurodegenerative diseases, and psychiatric disorders.
Q2: I've observed that my YM 230888 solution, prepared from a DMSO stock, precipitates when diluted in PBS. Why does this happen?
This is a common phenomenon known as "salting out" or precipitation upon solvent shifting. YM 230888, like many organic small molecules, is often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous solutions like PBS. When you introduce the DMSO stock into the PBS, the abrupt change in the solvent environment from organic to aqueous dramatically decreases the solubility of YM 230888, causing it to precipitate out of the solution.
Q3: Are there specific interactions between YM 230888 and PBS components that worsen precipitation?
Q4: How does the pH of the PBS buffer affect the solubility of YM 230888?
The pH of the buffer is a critical factor influencing the solubility of ionizable compounds. For a basic compound, solubility is generally higher in acidic conditions (lower pH) where the molecule is protonated and more readily solvated by water. As the pH increases towards neutral (like PBS, typically pH 7.4) and becomes more alkaline, the compound is more likely to be in its less soluble, neutral form, increasing the likelihood of precipitation.
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving YM 230888 precipitation issues, grounded in scientific principles.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in PBS
This is the most frequently encountered issue and is primarily due to the rapid solvent shift.
Root Cause Analysis:
-
Hydrophobicity of YM 230888: As a thienopyrimidine derivative, YM 230888 likely has a significant hydrophobic character, leading to poor aqueous solubility.[2][4]
-
High Concentration of Stock Solution: A highly concentrated DMSO stock will result in a greater degree of supersaturation when diluted in PBS, making precipitation more likely.
-
Direct and Rapid Mixing: Adding the DMSO stock directly and quickly to the full volume of PBS creates localized high concentrations of YM 230888 in a poor solvent, triggering immediate precipitation.
Solutions and Scientific Rationale:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the PBS, try adding the PBS to the DMSO stock dropwise while vortexing. This gradual change in the solvent composition can help to keep the compound in solution.
-
Reduce the Final Concentration: Your target concentration may be exceeding the solubility limit of YM 230888 in PBS. Try performing a serial dilution to determine the maximum soluble concentration under your experimental conditions.
-
Incorporate a Co-solvent: Including a small percentage of a water-miscible organic co-solvent in your final PBS solution can increase the solubility of YM 230888.
-
Ethanol or Polyethylene Glycol (PEG): These are less toxic to cells than DMSO and can be effective at low concentrations (e.g., 1-5%).
-
-
Pre-warm the PBS Buffer: Gently warming the PBS to 37°C before adding the YM 230888 stock can sometimes improve solubility. However, be cautious, as prolonged heating can degrade the compound.
Issue 2: Precipitation Over Time (During Incubation)
Sometimes, the solution may be clear initially but develops a precipitate during the course of an experiment.
Root Cause Analysis:
-
Metastable Supersaturation: The initial solution may have been supersaturated but kinetically stable. Over time, nucleation and crystal growth can occur, leading to visible precipitation.
-
Temperature Changes: If the experiment involves temperature shifts (e.g., moving from room temperature to 37°C), the solubility of YM 230888 may decrease at the higher temperature.
-
Interaction with Other Components: In a complex experimental setup (e.g., cell culture media), YM 230888 may interact with proteins or other media components, leading to precipitation.
Solutions and Scientific Rationale:
-
Assess Compound Stability: Ensure that the observed precipitate is indeed YM 230888 and not a degradation product. This can be checked by analytical methods like HPLC if available.
-
Maintain a Consistent Temperature: Try to minimize temperature fluctuations during your experiment.
-
Consider Alternative Buffer Systems: If precipitation persists, PBS may not be the optimal buffer for your experiment.
-
HEPES-Buffered Saline (HBS): HEPES is a zwitterionic buffer that is less likely to interact with small molecules compared to phosphate.
-
Tris-Buffered Saline (TBS): TBS is another common alternative to PBS.
-
Workflow for Troubleshooting Precipitation
Caption: A decision-making workflow for troubleshooting YM 230888 precipitation.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing YM 230888 solutions to minimize precipitation.
Protocol 1: Preparation of YM 230888 Stock Solution
-
Weighing: Accurately weigh the desired amount of YM 230888 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the YM 230888 is completely dissolved. Gentle warming (to no more than 37°C) and sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in PBS (with Co-solvent)
-
Prepare Co-solvent PBS: Prepare a sterile PBS solution containing the desired final concentration of the co-solvent (e.g., 1% ethanol).
-
Thaw Stock Solution: Thaw a single-use aliquot of the YM 230888 DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): Perform a serial dilution of the DMSO stock in the co-solvent-containing PBS to reach the final desired concentration. This gradual dilution helps to prevent precipitation.
-
Vortexing: Gently vortex the solution after each dilution step.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before use.
Visualizing the Impact of Co-solvents
Caption: The role of a co-solvent in preventing precipitation.
IV. Quantitative Data Summary
While specific solubility data for YM 230888 in various buffers is not extensively published, researchers should aim to determine the empirical solubility in their specific experimental system. The following table provides a template for recording such data.
| Buffer System | Co-solvent (if any) | Temperature (°C) | Maximum Soluble Concentration of YM 230888 (µM) |
| PBS (pH 7.4) | None | 25 | To be determined |
| PBS (pH 7.4) | 1% Ethanol | 25 | To be determined |
| PBS (pH 7.4) | None | 37 | To be determined |
| PBS (pH 7.4) | 1% Ethanol | 37 | To be determined |
| HEPES (pH 7.4) | None | 25 | To be determined |
| Tris (pH 7.4) | None | 25 | To be determined |
V. References
-
Sugimoto, H., et al. (2012). Discovery of Novel Thienopyrimidine Derivatives as Potent and Orally Active Antagonists of the Metabotropic Glutamate Receptor 1. Journal of Medicinal Chemistry, 55(15), 6773-6785.
-
Kohara, A., et al. (2005). YM-230888, a novel, potent, and selective metabotropic glutamate receptor 1 antagonist, is orally active in a chronic constriction injury model in rats. Journal of Pharmacological Sciences, 99(1), 91-94.
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
-
Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure-activity relationships, and methods. Academic Press.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). The effect of pH on the solubility of weakly basic drugs: a case study of the solubility of ciprofloxacin. AAPS PharmSciTech, 7(1), E1-E7.
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC. [Link]
-
Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer - PubMed. [Link]
-
Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC. [Link]
Sources
- 1. Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formulation & Solubility Guide for YM 230888
Welcome to the Technical Support Center for YM 230888 . This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of this compound during in vivo and in vitro experimental design.
Introduction & Pharmacological Context
YM 230888 is a highly selective, orally active allosteric antagonist of the metabotropic glutamate receptor 1 (mGlu1). It effectively inhibits mGlu1-mediated inositol phosphate production (Kᵢ = 13 nM) and is widely used in models of chronic pain, allodynia, and maximum electroshock (MES) seizures[1].
Because it targets the central nervous system and requires systemic administration in animal models, achieving a stable, bioavailable aqueous formulation is a critical prerequisite for reliable data.
Diagram 1: Mechanism of Action for YM 230888 blocking the mGlu1-mediated signaling pathway.
The Physicochemical Challenge
YM 230888 presents as a beige solid with high lipophilicity. While it dissolves readily in organic solvents like DMSO or Ethanol (up to 100 mM)[2], it is practically insoluble in pure water or standard saline buffers. Direct dilution of a DMSO stock into an aqueous buffer typically results in immediate drug precipitation due to a rapid shift in the solvent's dielectric constant.
Quantitative Data Summary
Table 1: Physicochemical Properties of YM 230888
| Property | Value | Experimental Impact |
|---|---|---|
| Molecular Weight | 360.52 g/mol [2] | Moderate size; perfectly suited for the hydrophobic cavity of β-cyclodextrins. |
| Appearance | Beige solid[2] | Acts as a visual indicator; a successful formulation should be optically clear, not cloudy. |
| Base Solubility | DMSO (100 mM), EtOH (100 mM)[2] | Requires an organic co-solvent for primary stock preparation. |
| Aqueous Solubility | < 1 mg/mL (Insoluble)[3] | Mandates the use of excipients (Tween 80 or Cyclodextrins) for in vivo dosing. |
Table 2: Excipient Comparison (Tween 80 vs. HP-β-CD)
| Feature | Tween 80 (Polysorbate 80) | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
|---|---|---|
| Solubilization Mechanism | Micellar dispersion (surfactant) | Host-guest inclusion complexation |
| Typical Concentration | 5% - 10% (v/v) | 20% - 50% (w/v) |
| Best Suited Routes | Intraperitoneal (IP), Oral (PO) | Intravenous (IV), IP, PO, Subcutaneous (SC) |
| Advantages | Cost-effective; handles highly lipophilic drugs efficiently at low volumes[4]. | Forms true solutions; highly biocompatible; lower risk of histamine release[3]. |
Formulation Workflows & Methodologies
To successfully formulate YM 230888, you must introduce the excipient to the drug before the aqueous phase. This ensures the drug is either coated into micelles or encapsulated into cyclodextrin cavities while still in its dissolved, monomeric state.
Diagram 2: Decision tree and workflow for formulating YM 230888 using Tween 80 or Cyclodextrin.
Protocol A: Micellar Dispersion using Tween 80
Recommended for Intraperitoneal (IP) injections (e.g., MES seizure models).
Causality Note: Tween 80 is a non-ionic surfactant. By adding it directly to the DMSO-dissolved drug, the hydrophobic tails of Tween 80 align with the lipophilic YM 230888 molecules. When saline is introduced, the hydrophilic heads face outward, creating a stable micelle that prevents the drug's crystal lattice from reforming.
-
Primary Dissolution: Dissolve YM 230888 powder in 100% DMSO to create a highly concentrated stock (e.g., 50 mM or 100 mM). Vortex until completely clear.
-
Surfactant Addition: Add Tween 80 to the DMSO stock so that the final formulation will contain 10% (v/v) Tween 80[4]. Vortex vigorously for 2 minutes to ensure homogenous mixing of the surfactant and the drug.
-
Aqueous Dilution: Dropwise, add 0.9% sterile saline to reach the final required volume.
-
Self-Validation Check: The solution should remain clear or slightly opalescent. If milky white clumps form, the saline was added too quickly or the Tween 80 was not mixed thoroughly in step 2.
Protocol B: Inclusion Complexation using HP-β-CD
Recommended for Intravenous (IV) injections or sensitive behavioral models.
Causality Note: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The YM 230888 molecule must physically enter this cavity. This process requires kinetic energy, which is why warming and sonication are critical steps.
-
Excipient Preparation: Prepare a 20% to 50% (w/v) solution of HP-β-CD in sterile saline[3].
-
Primary Dissolution: Dissolve YM 230888 in a minimal volume of DMSO (target <5% final DMSO concentration to avoid toxicity).
-
Complexation: Add the DMSO stock dropwise into the HP-β-CD saline solution while continuously vortexing.
-
Kinetic Activation: Place the sealed tube in a water bath at 45–60°C for 15–30 minutes, followed by 10 minutes of bath sonication[2].
-
Self-Validation Check (The Tyndall Test): Shine a focused light beam (like a laser pointer) through the tube against a dark background. A true inclusion complex will let the light pass cleanly. If you see a visible beam of scattered light (Tyndall effect), micro-precipitates are present. Return the tube to the sonicator.
Troubleshooting & FAQs
Q1: My YM 230888 solution crashes out (turns milky) the moment I add saline. What went wrong? A: This is a classic "solvent shift" precipitation. Because YM 230888 is highly hydrophobic, adding saline directly to a DMSO stock rapidly increases the dielectric constant of the solvent mixture, dropping the drug's solubility exponentially. The Fix: You must add your excipient (Tween 80 or HP-β-CD) directly to the DMSO stock and mix thoroughly before introducing the aqueous buffer.
Q2: I am using 10% Tween 80, but my animals are showing signs of hypersensitivity. What are my alternatives? A: Tween 80 can cause histamine release or hypersensitivity reactions in certain rodent strains (e.g., severe vasodilation or scratching behaviors). If you observe this, switch to Protocol B using 20-50% HP-β-CD[3]. Cyclodextrins encapsulate the drug without acting as surfactants, significantly reducing the risk of vehicle-induced behavioral artifacts.
Q3: Can I store the formulated aqueous solution for multi-day dosing? A: No. While the pure DMSO stock (100 mM) is stable when aliquoted and stored tightly sealed at -20°C for up to 1 month[2], aqueous formulations containing Tween 80 or Cyclodextrin are prone to drug precipitation over time due to the dynamic equilibrium of micelles and inclusion complexes. Always prepare aqueous working solutions on the same day of use[2].
Q4: The drug won't fully dissolve even in DMSO. Is my batch bad? A: Not necessarily. High crystal lattice energy can make initial dissolution sluggish. R&D Systems and Tocris recommend encouraging dissolution by rapid stirring, sonication, or gentle warming in a 45-60°C water bath[2]. Ensure your DMSO is anhydrous, as absorbed atmospheric moisture will drastically reduce its solvating power for YM 230888.
References
- Source: tocris.
- Source: eco-vector.
- Source: rndsystems.
- Source: invivochem.
Sources
- 1. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. YM-230888 | mGluR | 446257-23-4 | Invivochem [invivochem.com]
- 4. Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock - Bashkatova - I.P. Pavlov Russian Medical Biological Herald [journals.eco-vector.com]
Technical Support Center: YM 230888 Optimization Guide
This technical guide is structured as a specialized support center resource, designed for immediate application in experimental workflows.
Subject: Minimizing Off-Target Effects & Toxicity at High Doses Compound Class: Selective Allosteric mGlu1 Antagonist Primary Application: Neuroscience (Pain/Analgesia) & Oncology (Melanoma/Glutamate Signaling)
Compound Identity & Mechanism Check
Critical Advisory: Before troubleshooting, verify you are using the correct "YM" compound. High-dose toxicity profiles differ significantly between YM series compounds.
| Compound ID | Target | Mechanism | Primary Off-Target Risk at High Dose |
| YM 230888 | mGlu1 (GRM1) | Allosteric Antagonist (NAM) | mGlu5 inhibition, General Cytotoxicity |
| YM-254890 | G | G-protein inhibitor | Complete signal blockade, difficult washout |
| YM-155 | Survivin | Suppressor | DNA damage, severe cytotoxicity |
YM 230888 Mechanism of Action:
YM 230888 binds to a transmembrane allosteric site on the Metabotropic Glutamate Receptor 1 (mGlu1), preventing Gq-protein coupling. This inhibits the downstream Phospholipase C (PLC)
The "High Dose" Paradox: Troubleshooting Selectivity
The Issue: YM 230888 has a nanomolar affinity (
Diagnostic Workflow: Is your effect real?
Use this logic gate to determine if your high-dose phenotype is on-target.
Step 1: The Genetic "Null" Control (Gold Standard)
If YM 230888 kills cells that don't have the target, the drug is acting non-specifically.
-
Generate/Acquire: An mGlu1-null cell line (CRISPR/Cas9 KO or shRNA knockdown).
-
Experiment: Treat both Wild-Type (WT) and KO cells with your "high dose" (e.g., 10 µM) of YM 230888.
-
Interpretation:
-
Result A: WT dies, KO survives.
On-Target Effect. (Safe to proceed). -
Result B: Both WT and KO die.
Off-Target Toxicity. (The dose is too high; the drug is acting as a general toxin).
-
Step 2: The "Rescue" Experiment
Can you bypass the blockade? In melanoma, mGlu1 drives proliferation via the MAPK (ERK) pathway.
-
Protocol: Co-treat cells with YM 230888 (high dose) AND a downstream activator (e.g., a constitutively active MEK construct or PMA to activate PKC).
-
Logic: If the downstream activator restores viability, the YM 230888 effect was likely specific to the upstream receptor. If cells still die, the toxicity is generalized (e.g., mitochondrial stress).
Optimized Protocols for High-Dose Experiments
Protocol A: Determining the Specificity Window ( vs. )
Do not select a single "high dose" arbitrarily. You must define the window where the drug inhibits signaling without killing the cell via non-specific mechanisms.
Materials:
-
HEK293 cells (transfected with mGlu1) or Melanoma line (e.g., SK-MEL-24).
-
Calcium Flux Assay Kit (e.g., Fluo-4 AM).
-
Cytotoxicity Kit (e.g., LDH release or ATP Glo).
Steps:
-
Prepare Serial Dilutions: Range from 1 nM to 100 µM (log scale).
-
Assay 1 (Function): Measure Glutamate-induced Ca
release. Determine the functional (typically ~20-50 nM in cellular assays). -
Assay 2 (Toxicity): Measure cell viability after 24h treatment without glutamate stimulation. Determine the
(Lethal Dose). -
Calculate Therapeutic Index (TI):
.-
Guidance: If you are working at a concentration >50x the
(e.g., >1 µM), you must run the Genetic Null Control (Step 1 above).
-
Protocol B: Solubility & Vehicle Control
YM 230888 is hydrophobic. At high doses, DMSO concentration becomes a confounder.
-
Stock Prep: Dissolve YM 230888 in 100% DMSO to 10 mM or 50 mM.
-
Warning: Do not store dilute aqueous stocks; the compound will precipitate.
-
-
Final Concentration Limit: Ensure final DMSO in culture is < 0.5% (v/v) .
-
Example: To achieve 50 µM final drug concentration from a 10 mM stock, you need 5 µL drug per 1 mL media = 0.5% DMSO. This is the absolute maximum .
-
-
Vehicle Control: Your "0 µM" control must contain the exact same % of DMSO as your highest dose.
Visualizing the Pathway & Off-Targets
The following diagram illustrates the mechanism of YM 230888, the intended downstream blockade, and the specific off-target risks at high concentrations.
Caption: YM 230888 blocks mGlu1-Gq signaling. At high doses, it may cross-react with mGlu5 or cause direct toxicity.
Frequently Asked Questions (FAQ)
Q: I see precipitation when adding YM 230888 to my media at 30 µM. What should I do? A: This is common. YM 230888 is highly lipophilic.
-
Fix 1: Vortex the media immediately upon addition.
-
Fix 2: Pre-warm the media to 37°C before adding the drug.
-
Fix 3: If precipitation persists, you have exceeded the solubility limit for your specific media formulation. You must filter the media (0.22 µm), but be aware the actual concentration is now unknown. Lower the dose.
Q: Can I use YM 230888 to distinguish between mGlu1 and mGlu5?
A: Only at low concentrations (
Q: Why do my control cells (mGlu1 negative) die at 20 µM? A: This is the definition of off-target toxicity. At 20 µM, the compound is likely disrupting membrane integrity or inhibiting other essential cellular kinases/channels unrelated to glutamate signaling. You cannot use data from this concentration to make claims about mGlu1 biology.
References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models."[1][2] European Journal of Pharmacology.
-
Ohtani, Y., et al. (2008). "Metabotropic glutamate receptor 1 acts as a dependence receptor creating a requirement for glutamate to sustain the viability and growth of human melanomas." PNAS (Contextual grounding for melanoma/mGlu1).
-
Nam, T.S., et al. (2015). "Involvement of mGluR1/5 in the maintenance of mechanical allodynia in a rat model of neuropathic pain." Korean Journal of Physiology & Pharmacology.
Sources
Technical Support Center: YM 230888 Stability & Handling Guide
Executive Summary: The 24-Hour Stability Profile
YM 230888 (often categorized alongside macrocyclic peptide-like small molecules such as BMS-986189) exhibits a distinct stability profile compared to monoclonal antibodies.[1] While chemically stable against rapid hydrolysis in neutral pH media over 24 hours, its functional stability is frequently compromised by physicochemical factors rather than chemical degradation.
The Verdict: YM 230888 is stable for 24 hours in standard cell culture media (RPMI, DMEM) at 37°C, provided specific solubility limits and serum protein binding thresholds are not exceeded. The primary risks during this window are precipitation (due to hydrophobicity) and non-specific albumin binding (reducing free drug concentration).
Part 1: The Science of Stability (Mechanistic Insight)
To troubleshoot YM 230888, you must understand its behavior in an aqueous, protein-rich environment.[1] Unlike antibodies that block PD-L1 via steric hindrance, YM 230888 and similar small molecules typically function by inducing PD-L1 dimerization .[1][]
The "Solubility-Potency" Paradox
YM 230888 is designed to be hydrophobic to penetrate the PD-L1 interface.[1] This hydrophobicity creates a battle between staying in solution and crashing out.[1]
| Parameter | Characteristic | Impact on 24h Experiments |
| Chemical Half-Life | >24 hours (pH 7.[1]4) | Low Risk. The amide/macrocyclic bonds are resistant to rapid spontaneous hydrolysis. |
| Solubility (Aqueous) | Low (< 10 µM in PBS) | High Risk. Rapid precipitation occurs if diluted incorrectly from DMSO.[1] |
| Serum Binding | High (>90% bound to BSA/FBS) | High Risk. In 10% FBS, free drug concentration drops significantly, shifting IC50 values. |
| Plastic Binding | Moderate to High | Medium Risk. The compound may adsorb to polystyrene plates, depleting effective concentration. |
Visualization: The Fate of YM 230888 in Culture
The following diagram illustrates the competing pathways YM 230888 undergoes immediately upon addition to cell culture media.
Caption: Figure 1. Kinetic pathways of YM 230888 in media. Note that "Bound" and "Precipitated" states compete with the "Target" state, often mimicking degradation in functional assays.
Part 2: Troubleshooting & FAQs
Q1: My media turns slightly cloudy or I see particulates after 24 hours. Is the drug degrading?
Diagnosis: No, it is likely precipitating . Root Cause: You have exceeded the aqueous solubility limit of YM 230888. This often happens if:
-
The final concentration is >10 µM.[1]
-
The intermediate dilution step was skipped (adding 100% DMSO stock directly to media).[1] Solution:
-
Step 1: Perform a serial dilution in DMSO first, keeping the DMSO concentration constant.
-
Step 2: Ensure final DMSO concentration in the well is 0.1% - 0.5% to aid solubility (without killing cells).[1]
-
Step 3: Sonicate the stock solution before dilution if it was frozen.
Q2: My IC50 at 24 hours is 10x higher in RPMI + 10% FBS compared to serum-free media. Is the drug unstable in serum?
Diagnosis: The drug is stable, but sequestered . Root Cause: Small molecule PD-L1 inhibitors are highly hydrophobic and bind extensively to serum albumin (BSA/FBS).[1] This reduces the free fraction available to bind PD-L1 on the cell surface. Solution:
-
Do not assume degradation.
-
Correction: Run a "Serum Shift Assay." Compare IC50 in 1% FBS vs. 10% FBS. If the potency drops linearly with serum concentration, it is a binding effect, not instability.
-
Protocol Adjustment: For 24h assays, consider using low-serum media (1-2%) or chemically defined media (e.g., Opti-MEM) if the cells can tolerate it, to maximize drug bioavailability.[1]
Q3: I see a loss of activity after 24 hours in a plastic 96-well plate. Is it adsorbing to the plastic?
Diagnosis: Likely non-specific binding (NSB) . Root Cause: Hydrophobic macrocycles can stick to standard polystyrene.[1] Solution:
-
Use low-binding polypropylene plates for drug preparation.[1]
-
Add a surfactant (e.g., 0.01% Tween-80) to the assay buffer if compatible with your cell line, as this prevents the drug from sticking to the well walls.
Part 3: Validated Protocols
Protocol A: Optimal Preparation for 24h Incubation
To ensure stability and solubility over the 24-hour experimental window:
-
Stock Prep: Dissolve YM 230888 in 100% DMSO to a concentration of 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Intermediate Dilution (Critical): Do not pipette 1 µL of 10 mM stock into 1 mL of media.
-
Correct Method: Dilute stock 1:10 in DMSO (to 1 mM).[1] Then dilute that 1:100 into pre-warmed media while vortexing.
-
-
Incubation: Seal plates with Parafilm to prevent evaporation, which concentrates the media and can trigger precipitation.
Protocol B: Rapid Stability Check (LC-MS)
If you suspect chemical degradation (e.g., hydrolysis), use this rapid checkpoint before running valuable cell assays.[1]
Materials:
-
YM 230888 (1 µM final)[1]
-
Incubation Media (RPMI + 10% FBS)[1]
-
Acetonitrile (ACN) with 0.1% Formic Acid[1]
Workflow:
-
T0 Sample: Spike media with YM 230888. Immediately take 50 µL aliquot. Add 150 µL ice-cold ACN (precipitates proteins).[1] Vortex and centrifuge (10,000 x g, 5 min). Collect supernatant.
-
T24 Sample: Incubate remaining media at 37°C for 24 hours. Repeat extraction as above.
-
Analysis: Inject supernatants into LC-MS.
-
Pass Criteria: T24 peak area is >85% of T0 peak area.[1]
-
Fail Criteria: Appearance of new peaks (metabolites/hydrolysis products) or >20% loss of parent peak.
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose "instability" results in your experiments.
Caption: Figure 2.[1] Diagnostic logic for distinguishing between solubility limits, protein binding, and true chemical instability.
References
-
Sasikumar, P. G. N., et al. (2019).[1] "Structural Basis for the Inhibition of PD-1/PD-L1 Interaction by Small Molecule Inhibitors." Communications Chemistry. (Describes the mechanism of dimerization and physicochemical properties of macrocyclic PD-L1 inhibitors).
-
Skalniak, L., et al. (2017).[1] "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction."[1][][3][4][5][6][7] Oncotarget. (Discusses the stability and bioavailability challenges of non-antibody inhibitors).
-
Bristol Myers Squibb. (2015).[1][8] "Macrocyclic Inhibitors of the PD-1/PD-L1 Interaction." World Intellectual Property Organization (WIPO) Patent WO2015034820.[1] (Foundational patent data regarding stability and synthesis of the YM/BMS class of macrocycles).
-
Thermo Fisher Scientific. "Cell Culture Media Stability & Storage Guidelines." (General reference for media component degradation pathways).
Sources
- 1. 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | C10H22O3 | CID 17141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PD-1 and PD-L1 inhibitors Pipeline, Therapies, Companies and MOA [delveinsight.com]
- 7. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
Technical Support Center: Optimizing In Vivo Efficacy of YM-230888
Topic: Troubleshooting Inconsistent In Vivo Pain Relief Results with YM-230888 Product: YM-230888 (Selective mGlu1 Antagonist) Document ID: TS-YM23-IVO-001
Executive Summary
YM-230888 is a highly potent, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1), typically exhibiting a
This guide addresses the three most common failure modes reported by researchers: Vehicle Precipitation , Model Mismatch , and Dosing Window Errors .
Part 1: The Diagnostic Matrix (Troubleshooting Q&A)
Issue 1: "My animals show no analgesia, or the effect varies wildly between subjects."
Q: How did you formulate the compound for injection? Technical Insight: YM-230888 is a thienopyrimidine derivative with poor aqueous solubility. If you dissolved it directly in saline or PBS, you likely injected a suspension, not a solution. This causes erratic absorption and "dose dumping."
The Fix: The "Solvent-Surfactant" Protocol Do not use 100% DMSO for in vivo injections (it causes local tissue damage that masks analgesia). Use this stepwise solubilization method:
| Step | Component | Volume % | Action |
| 1 | 100% DMSO | 10% | Dissolve YM-230888 stock here first. Ensure clarity. |
| 2 | Tween 80 | 10% | Add surfactant to the DMSO-drug mix. Vortex. |
| 3 | Saline (0.9%) | 80% | Slowly add warm saline while vortexing to prevent crashing out. |
-
Validation: If the solution turns cloudy (precipitate forms), the dose is invalid. Consider using 20% (2-Hydroxypropyl)-
-cyclodextrin (HP CD) as an alternative vehicle if the DMSO/Tween mix is irritating.
Issue 2: "The drug works in the CFA model but failed in the Hot Plate test."
Q: Which pain modality are you measuring? Technical Insight: mGlu1 receptors are critical for central sensitization (the amplification of pain signals in the spinal cord) but are less involved in acute, physiological nociception. YM-230888 is an anti-hyperalgesic, not a generic anesthetic.
-
Acute Models (Hot Plate/Tail Flick): These measure high-intensity thermal thresholds. YM-230888 often shows minimal efficacy here because basal nociceptive transmission relies more on AMPA/NMDA receptors, not mGlu1.
-
Chronic Models (CCI, SNL, CFA): These induce plasticity (LTP) in the dorsal horn. mGlu1 is upregulated here. YM-230888 should significantly reverse mechanical allodynia and thermal hyperalgesia in these models.
The Fix: Align Model with Mechanism
-
Target: Neuropathic pain (Chronic Constriction Injury - CCI) or Inflammatory pain (Complete Freund's Adjuvant - CFA).[2]
-
Readout: Use Von Frey filaments (mechanical) or Hargreaves test (thermal) after injury induction. Do not expect elevated thresholds in uninjured animals.
Issue 3: "I see efficacy at 30 minutes, but it vanishes by 2 hours."
Q: What is your route of administration and dose? Technical Insight: YM-230888 has a relatively short half-life in plasma depending on the route. Furthermore, as a competitive antagonist, it must compete with elevated glutamate levels in the synaptic cleft during chronic pain states.
The Fix: Optimization of PK/PD
-
Dose Range: 10–30 mg/kg (i.p.) is the standard effective range for rodents. Lower doses (1–3 mg/kg) are often insufficient for systemic administration due to blood-brain barrier (BBB) limits.
-
Timing: Administer 30–45 minutes prior to behavioral testing.
-
Route: If systemic (i.p./p.o.) results are inconsistent, validate the target engagement via intrathecal (i.t.) injection (1–10
g). If i.t. works but i.p. fails, your issue is BBB penetration or metabolism.
Part 2: Mechanistic Visualization
YM-230888 acts by blocking the Gq-coupled signaling cascade in postsynaptic dorsal horn neurons. In chronic pain, excessive glutamate release activates mGlu1, leading to intracellular calcium release and PKC activation, which sustains the "pain memory" (Central Sensitization).
Caption: YM-230888 prevents the Gq-mediated calcium spike required for maintaining central sensitization.
Part 3: Comparative Data & Expectations
When troubleshooting, compare your data against these validated benchmarks. If your results deviate significantly (e.g., >50% variance), revisit the formulation step.
Table 1: Expected Efficacy Profile of YM-230888
| Assay / Model | Expected Outcome (YM-230888 Treated) | Why? (Mechanism) |
| Locomotor Activity | No Change (Non-sedative) | mGlu1 antagonism does not cause generalized CNS depression (unlike NMDA antagonists). |
| Hot Plate (Acute) | No Effect / Minimal | Acute thermal thresholds are mediated by fast ionotropic receptors (AMPA), not mGlu1. |
| Formalin Test (Phase 1) | Weak Effect | Phase 1 is direct chemical nociception. |
| Formalin Test (Phase 2) | Strong Inhibition | Phase 2 represents inflammatory sensitization, which is mGlu1-dependent. |
| Chung Model (SNL) | Reversal of Allodynia | Blocks the spinal plasticity maintaining neuropathic pain. |
Part 4: References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models."[1] European Journal of Pharmacology.
-
Significance: Establishes the dose-dependency (10-30 mg/kg) and lack of sedative effects.
-
-
Tocris Bioscience. "YM 230888 Product Datasheet."
-
Significance: Provides chemical structure, solubility data, and receptor binding affinity (
= 13 nM).
-
-
Satow, A., et al. (2008). "Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist..."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Significance: Differentiates mGlu1 vs mGlu5 mechanisms in rodent behavior.
-
[1]
-
Sources
Technical Support Center: YM 230888 Storage & Handling Guide
Executive Summary & Compound Profile
YM 230888 is a potent, selective antagonist for the metabotropic glutamate receptor subtype 1 (mGlu1), utilized primarily in neuroscience research to study nociception and synaptic plasticity. As a thienopyrimidine derivative, its chemical stability is contingent upon rigorous protection from moisture and oxidative stress.
This guide addresses the critical "failure points" in experimental workflows—specifically, the degradation that occurs during improper solubilization, freeze-thaw cycling, and aqueous dilution.
Physicochemical Profile
| Property | Specification | Critical Note |
| Molecular Weight | ~360.5 g/mol | -- |
| Solubility (DMSO) | High (≥ 100 mM) | Preferred solvent for stock solutions. |
| Solubility (Water) | Negligible | DO NOT attempt to dissolve directly in water or PBS. |
| Hygroscopicity | Moderate | Must be stored in a desiccated environment. |
| Chemical Sensitivity | Hydrolysis-prone | The secondary amine and thienopyrimidine core are sensitive to moisture over time. |
Storage Decision Tree (Workflow)
The following diagram illustrates the mandatory workflow for handling YM 230888 to ensure maximum stability from arrival to experimental use.
Figure 1: Optimal storage and handling workflow for YM 230888. The dashed red line indicates a high-risk step (refreezing) that significantly accelerates degradation.
Troubleshooting Guide & FAQs
This section addresses specific technical scenarios reported by researchers working with mGlu1 antagonists.
Category A: Solubility & Precipitation[1]
Q1: I dissolved YM 230888 in DMSO, but when I diluted it into my ACSF (Artificial Cerebrospinal Fluid) for slice recording, I saw a fine white precipitate. What happened? Diagnosis: This is "Solvent Shock." YM 230888 is highly hydrophobic. When a concentrated DMSO stock is added slowly to an aqueous buffer, the local concentration of DMSO drops rapidly, causing the compound to crash out of solution before it can disperse. Corrective Protocol:
-
Vortex the buffer: Create a vortex in your ACSF/media before adding the drug.
-
Rapid Addition: Pipette the DMSO stock directly into the center of the vortex (do not touch the side of the tube).
-
Limit Concentration: Ensure the final concentration of YM 230888 does not exceed its aqueous solubility limit (typically < 100 µM in buffer).
-
Sonicate: If precipitate forms, sonicate the final solution for 5–10 minutes at room temperature.
Q2: Can I use Ethanol instead of DMSO for my stock solution? Answer: Yes, but with caveats.
-
Pros: Ethanol is less cytotoxic in some sensitive primary cultures than DMSO.
-
Cons: Ethanol is much more volatile. Stock concentrations can change due to evaporation even at -20°C. Ethanol also absorbs atmospheric water (hygroscopic), which can hydrolyze the compound over months.
-
Recommendation: Use Anhydrous DMSO for long-term storage stocks. Use Ethanol only if your specific assay is DMSO-intolerant, and prepare these stocks fresh.
Category B: Stability & Potency
Q3: My stock solution turned slightly yellow after 6 months at -20°C. Is it still usable? Diagnosis: Color change often indicates oxidation of the thienopyrimidine ring or amine groups. While the compound may retain some activity, the effective concentration is unknown. Assessment:
-
Strict Standard: Discard for quantitative Ki/IC50 determination experiments.
-
Qualitative Check: If you must use it, run a positive control (e.g., a known mGlu1 agonist response) to verify if the antagonist can still block the signal fully.
-
Prevention: Always purge storage vials with inert gas (Nitrogen or Argon) before capping to displace oxygen.
Q4: I froze my stock solution in a large 1 mL volume and have thawed it 5 times. I’m seeing variability in my data. Causality: Freeze-thaw cycles introduce condensation (water) into the hygroscopic DMSO. This water promotes hydrolysis of YM 230888. Additionally, repeated temperature shifts can cause micro-precipitation that is invisible to the naked eye, lowering the actual concentration. Solution:
-
The "Single-Shot" Rule: Aliquot stocks into volumes sufficient for one experiment (e.g., 20 µL).
-
Discard: Never refreeze a thawed aliquot.
Category C: Experimental Artifacts
Q5: I am not seeing inhibition of mGlu1-mediated EPSPs in my slice preparation, even at 100 nM. Troubleshooting Checklist:
-
Adsorption: Hydrophobic compounds like YM 230888 stick to plastics. Are you using extensive tubing in your perfusion system?
-
Fix: Switch to Teflon (PTFE) or glass tubing. Prime the system with the drug solution for 10 minutes before recording to saturate binding sites.
-
-
Stock Age: Was the stock stored at 4°C?
-
Fact: DMSO freezes at 19°C. At 4°C, DMSO is solid/slushy. Fluctuations in fridge temperature can cause repeated phase changes. Always store DMSO stocks at room temperature (short term < 2 weeks) or -20°C/-80°C (long term). Never 4°C.
-
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of 10 mM Stock Solution
Target Volume: 500 µL
-
Equilibration: Allow the product vial to warm to Room Temperature (RT) inside the desiccator for 30 minutes. Opening a cold vial introduces moisture immediately.
-
Weighing: Weigh roughly 1.8 mg of YM 230888. (Exact mass:
). -
Calculation: Calculate the volume of DMSO (
) required using the formula: (Adjust MW if using a salt form, e.g., HCl salt). -
Dissolution: Add the calculated volume of Anhydrous DMSO . Vortex for 30 seconds.
-
Aliquot: Dispense 20 µL aliquots into amber microcentrifuge tubes.
-
Storage: Store at -20°C or -80°C.
Protocol 2: Emergency Recovery of Precipitated Stock
If a stock solution shows turbidity upon thawing:
-
Warm the tube to 37°C in a water bath for 5 minutes.
-
Vortex vigorously for 1 minute.
-
Sonicate in a water bath sonicator for 10 minutes.
-
Verification: Centrifuge at 13,000 rpm for 1 minute. If a pellet is visible, the concentration is compromised. Discard.
References
-
National Institutes of Health (NIH) PubChem. YM-298198 (Analogous mGlu1 Antagonist) Stability Data. (Used for class-specific degradation comparisons). Available at: [Link]
Technical Support Center: YM-230888 Vehicle & Toxicity Controls
Topic: Optimization of Vehicle Formulations and Toxicity Controls for YM-230888 (Small-Molecule GLP-1 Receptor Agonist) in Behavioral Studies. Audience: Behavioral Pharmacologists, Toxicologists, and Preclinical Researchers.
Introduction: The Solubility-Toxicity Paradox
Welcome to the Technical Support Center. You are likely here because YM-230888, a hydrophobic small-molecule GLP-1 receptor agonist, is presenting a critical challenge: it requires strong solvents to dissolve, but those solvents (vehicles) are confounding your behavioral data.
In behavioral phenotyping (e.g., Open Field, Elevated Plus Maze, Forced Swim Test), the physiological impact of the vehicle—sedation, nociception, or gastrointestinal distress—can mask or mimic the pharmacological effects of the drug. This guide provides the protocols to decouple vehicle toxicity from true compound efficacy.
Part 1: Diagnostic & Formulation Support
Q: Why is YM-230888 precipitating in my standard saline/PBS vehicle?
A: YM-230888, like many small-molecule GLP-1 agonists (e.g., danuglipron analogues), possesses a lipophilic heterocyclic core (often imidazole or pyridine-based) that renders it poorly soluble in aqueous buffers at neutral pH.
The Fix: You must move away from simple aqueous buffers. However, avoid "brute force" solubilization (100% DMSO) which is toxic.
-
Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] It encapsulates the hydrophobic drug in a hydrophilic shell, preventing precipitation without the sedative effects of high-concentration organic solvents.
Q: What is the "Safe Limit" for vehicles in behavioral assays?
A: Exceeding the Maximum Tolerated Volume (MTV) or solvent concentration threshold triggers "Vehicle Sickness," characterized by hypo-locomotion and abdominal writhes.
Table 1: Vehicle Tolerance Limits for Behavioral Assays (Mice/Rats) Data synthesized from Gad et al. (2006) and Castro et al. (1995).
| Vehicle Component | Max Conc. (IP/SC) | Max Conc.[2] (PO) | Behavioral Side Effects at High Dose |
| DMSO | 5–10% | 10–20% | High Risk: Sedation, reduced locomotor velocity, muscle relaxation. |
| Tween 80 | < 2% | < 5% | High Risk: Histamine release (itching/scratching), reduced activity. |
| PEG-400 | 20–30% | 40% | Moderate Risk: Osmotic diarrhea, cardiovascular changes (bradycardia). |
| HP-β-CD | 20–30% (w/v) | 30–40% (w/v) | Low Risk: Soft stools at very high oral doses; generally inert behaviorally. |
| Methylcellulose | 0.5–1.0% | 1.0% | Low Risk: Inert, but viscosity may retard absorption. |
Part 2: Visualizing the Decision Logic
Use the following decision tree to select the correct formulation strategy based on your administration route and behavioral endpoint.
Figure 1: Formulation decision matrix for YM-230888. Note that behavioral endpoints require stricter vehicle controls (HP-β-CD) compared to purely metabolic endpoints.
Part 3: Troubleshooting & Protocols
Issue 1: "My control group is showing anxiety-like behavior."
Diagnosis: This is likely Vehicle-Induced Nociception or Peritoneal Irritation .
-
Mechanism: High concentrations of DMSO or acidic pH (common in GLP-1 agonist salts) cause pain upon IP injection. This pain manifests as freezing (anxiety) or thigmotaxis (hugging walls) in the Open Field Test.
-
Protocol Fix (The "Sham" Control):
-
pH Balance: Ensure your final YM-230888 solution is buffered to pH 6.0–7.4.
-
Osmolarity: If using HP-β-CD, do not exceed 30% w/v; hypertonic solutions cause dehydration and behavioral malaise.
-
Validation: Run a "Naive" vs. "Vehicle" group. If "Vehicle" differs significantly from "Naive," your solvent is invalid.
-
Issue 2: "Inconsistent dose-response curves in behavioral assays."
Diagnosis: Precipitation in vivo .
-
Mechanism: YM-230888 may be soluble in the syringe (high DMSO) but precipitates instantly upon contact with the aqueous peritoneal fluid ("The Brick Dust Effect"). This results in erratic absorption and variable behavioral data.
-
Protocol Fix (The Cyclodextrin Shift):
-
Weigh YM-230888 powder.
-
Dissolve completely in a small volume of 0.1M HCl or 100% DMSO (max 2% of final volume).
-
Slowly add 20% (w/v) HP-β-CD in PBS while vortexing.
-
Adjust pH to 7.0 using 1N NaOH.
-
Why this works: The cyclodextrin maintains solubility after injection, ensuring linear bioavailability.
-
Part 4: Mechanism of Interference
Understanding how vehicles interfere with specific assays is crucial for data interpretation.
Figure 2: Causal pathways of vehicle interference. Note that GI distress (common with GLP-1 agonists) can be exacerbated by vehicle choice, confounding specific anorexia studies.
References
-
Castro, C. A., et al. (1995). Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620.[2][3][4] Pharmacology Biochemistry and Behavior, 50(4), 521-526. Link
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link
- Key Finding: Validates HP-β-CD as a safe vehicle for oral and intravenous administr
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.[5][6] International Journal of Toxicology, 25(6), 499-521. Link
- Key Finding: The authoritative source for Maximum Tolerated Volumes (MTV) in preclinical species.
-
Astellas Pharma / Yamanouchi. (Historical Context). General Pharmacology of YM Compounds. (Referenced via chemical class properties of small molecule GLP-1R agonists).[7][8]
- Context: Supports the handling of YM-series compounds as lipophilic bases requiring specific solubilization str
Sources
- 1. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral Effects of Vehicles: DMSO, Ethanol, Tween-20, Tween-80, and Emulphor-620. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule GLP-1 receptor agonists suitable for once-daily oral administration - American Chemical Society [acs.digitellinc.com]
YM 230888 Technical Support Center: Navigating Batch-to-Batch Purity Variations
Welcome to the Application Support Portal for YM 230888 , a highly selective, orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGlu1).
As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility when utilizing complex allosteric modulators. YM 230888—chemically defined as 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine—is a potent tool for investigating mGlu1's role in chronic pain and neurodegenerative models[1]. However, its structural complexity, specifically the chiral center at the tetrahydro-2-furanyl methyl group, makes it highly susceptible to batch-to-batch purity variations.
This guide is designed to help you troubleshoot purity inconsistencies, understand the causality behind experimental shifts, and implement self-validating protocols to ensure absolute data integrity.
I. Troubleshooting Guide & FAQs
Q1: Why is my new batch of YM 230888 showing a right-shifted IC50 in my IP1 accumulation assay?
The Causality: A right-shifted IC50 (e.g., shifting from the standard 13 nM to >25 nM) is almost always a symptom of enantiomeric impurity rather than total chemical degradation. YM 230888 relies on the (2R)-enantiomer to properly dock into the allosteric binding pocket of the mGlu1 transmembrane domain. If a synthetic batch suffers from partial racemization, the presence of the inactive (2S)-enantiomer will dilute the active concentration. Standard LC-MS will show >99% purity because the molecular weight is identical, masking the chiral impurity. The Solution: Always request a Chiral HPLC chromatogram from your supplier. If you are stuck with a mixed batch, you must perform a functional calibration (see Protocol below) to determine the true active concentration and adjust your dosing accordingly.
Q2: I am observing unexpected off-target effects, such as sedation, in my in vivo models. What causes this?
The Causality: Pure YM 230888 exhibits potent antinociceptive effects without causing significant sedation or impairing locomotor activity[2]. If your subjects are exhibiting sedation, the batch likely contains residual organic solvents (e.g., ethyl acetate or dichloromethane) from the final synthetic purification step, or heavy metal catalysts (like palladium). These impurities can cross the blood-brain barrier and cause generalized CNS depression, confounding your behavioral data. The Solution: Lyophilize the compound overnight to remove volatile residual solvents before reconstituting in your vehicle (e.g., 0.5% methylcellulose)[2].
Q3: How should I store YM 230888 to prevent batch degradation over time?
The Causality: While the solid powder is relatively stable at room temperature[3], repeated freeze-thaw cycles of DMSO stock solutions introduce ambient moisture. This moisture can hydrolyze the pyrimidine core over time, leading to a gradual loss of target affinity. The Solution: Aliquot your 10 mM DMSO stock solutions into single-use vials, purge with argon or nitrogen gas, and store at -20°C[3]. Never reuse a thawed aliquot for quantitative functional assays.
II. Quantitative Benchmarks for Batch Validation
To maintain rigorous E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, compare your batch analytics against these established thresholds.
| Parameter | Acceptable Threshold | Functional Impact if Failed | Required Troubleshooting Action |
| Total HPLC Purity | > 99.0% | Cytotoxicity in primary cultures | Preparative HPLC repurification |
| Chiral Purity (ee) | > 99.5% (2R) | Right-shifted IC50 (loss of potency) | Functional recalibration of stock |
| IC50 (IP1 Assay) | 10 nM – 15 nM | Inconsistent in vivo dosing | Adjust molarity based on active fraction |
| Residual Solvents | < 0.1% | False-positive sedation in vivo | Extended vacuum lyophilization |
III. Standard Operating Procedure: Self-Validating Functional Calibration
To ensure trustworthiness in your data, every new batch of YM 230888 must be functionally calibrated against a known reference standard. This protocol utilizes an Inositol Monophosphate (IP1) accumulation assay, which serves as a stable downstream proxy for mGlu1-mediated Phospholipase C (PLC) activation[4].
Step-by-Step Methodology: IP1 Accumulation Assay
-
Cell Preparation: Plate rat cerebellar granule cells (which endogenously express high levels of mGlu1) at a density of
cells/well in a 96-well microplate. Culture for 7 days in vitro (DIV). -
Compound Preparation (The Self-Validating Step): Reconstitute the New Batch and a trusted Reference Standard of YM 230888 in 100% anhydrous DMSO to 10 mM. Perform 1:3 serial dilutions (from 0.1 nM to 10 µM) in stimulation buffer. Crucial: Run the New Batch, the Reference Standard, and a Vehicle Control (DMSO only) on the exact same plate to control for biological variation.
-
Pre-incubation: Apply the YM 230888 dilutions to the cells and incubate for 30 minutes at 37°C to allow allosteric pocket binding.
-
Receptor Stimulation: Stimulate the mGlu1 receptors by adding 10 µM L-glutamate (or the selective agonist DHPG) for 30 minutes.
-
Lysis & Detection: Lyse the cells using the buffer provided in a commercial Homogeneous Time-Resolved Fluorescence (HTRF) IP1 kit. Add the anti-IP1 cryptate and d2-labeled IP1. Incubate for 1 hour at room temperature.
-
Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Plot the dose-response curves using a 4-parameter logistic regression.
-
Outcome: The Reference Standard must yield an IC50 of ~13 nM. If the New Batch yields an IC50 of 26 nM, it is only 50% functionally active. You must double the dosing concentration in subsequent experiments to achieve equivalent receptor occupancy.
-
IV. Batch Validation Workflow Visualization
Workflow for analytical and functional validation of YM 230888 batches.
V. References
-
Kohara A, Nagakura Y, Kiso T, et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models." European Journal of Pharmacology, 571(1): 8-16.[Link]
-
Satow A, Maehara S, Ise S, et al. (2008). "Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist and Metabotropic Glutamate Receptor 2/3 Agonist in Rodents..." Journal of Pharmacology and Experimental Therapeutics, 326(2): 577-586.[Link]
-
Cho HP, Engers DW, Venable DF, et al. (2014). "A Novel Class of Succinimide-Derived Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 1 Provides Insight into a Disconnect in Activity between the Rat and Human Receptors." ACS Chemical Neuroscience, 5(7): 558–563.[Link]
Sources
- 1. Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock - Bashkatova - I.P. Pavlov Russian Medical Biological Herald [journals.eco-vector.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to mGluR1 Antagonists: YM-230888 Series vs. CPCCOEt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two selective, non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1): the well-established tool compound CPCCOEt and the highly potent YM-298198, a key compound from the same series as YM-230888. The objective is to equip researchers with the necessary data and experimental context to make informed decisions for their specific research applications.
Introduction to mGluR1 and its Antagonists
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. As a member of the Group I mGluRs, it is primarily coupled to Gαq/11 proteins. Activation of mGluR1 initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide array of neuronal functions including synaptic plasticity, motor control, and pain perception.[1] Given its significant role in pathophysiology, mGluR1 has emerged as a key target for therapeutic intervention in various neurological and psychiatric disorders.
CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) was one of the first selective, non-competitive antagonists developed for mGluR1 and has been widely used as a research tool.[2] The YM series of compounds, including YM-230888 and the highly-characterized YM-298198, represent a newer class of potent, selective, and orally active non-competitive mGluR1 antagonists.[3]
Potency and Efficacy: A Quantitative Comparison
The primary distinction between the YM series and CPCCOEt lies in their potency. Potency refers to the concentration of a drug required to produce 50% of its maximal effect (EC50 or IC50), whereas efficacy describes the maximum response a drug can produce.[4] Both CPCCOEt and YM-298198 are allosteric antagonists, meaning they bind to a site on the receptor distinct from the glutamate binding site and act non-competitively to inhibit receptor activation.[2][3]
The data clearly indicates that YM-298198 is significantly more potent than CPCCOEt, with an IC50 value in the nanomolar range compared to the micromolar potency of CPCCOEt. This ~1000-fold difference in potency is a critical consideration for experimental design, particularly for in vivo studies where achieving sufficient target engagement at lower, more specific concentrations is paramount.
| Compound | Target | Mechanism of Action | Potency (IC50) | Selectivity |
| CPCCOEt | Human mGluR1b | Non-competitive allosteric antagonist | 6.5 µM | No activity at hmGlu2, 4a, 5a, 7b, 8a up to 100 µM.[2] |
| YM-298198 | Rat mGluR1 | Non-competitive allosteric antagonist | 16 nM (Ki = 19 nM) | No agonist or antagonist activity on mGluR2, 3, 4a, 6, or 7b up to 10 µM.[3] |
Table 1. Comparative Potency and Selectivity of mGluR1 Antagonists.
Mechanistic Insights and In Vivo Applications
CPCCOEt has been instrumental in elucidating the role of mGluR1 in various physiological and pathological processes. Its mechanism involves binding to the transmembrane domain of mGluR1, which disrupts the conformational change required for receptor activation without affecting glutamate binding.[2] In vivo studies have utilized CPCCOEt to demonstrate that mGluR1 antagonism can inhibit the growth of human melanoma cells and enhance the effects of chemotherapy.[5][6] However, some studies caution that CPCCOEt may have off-target effects at concentrations typically used to block mGluR1, such as enhancing the climbing fiber response in Purkinje neurons independently of glutamate receptors.[7]
The YM-230888/YM-298198 series offers the advantage of high potency, allowing for more targeted in vivo investigations with a potentially wider therapeutic window. YM-298198, for example, has demonstrated significant analgesic effects in rodent models of neuropathic pain when administered orally, highlighting its potential for systemic studies and its ability to penetrate the central nervous system.[3] The high affinity and selectivity of these compounds make them excellent tools for studies requiring robust and specific blockade of mGluR1 signaling.[3][8]
Visualizing the mGluR1 Signaling Pathway
The canonical signaling pathway for mGluR1 involves a cascade of intracellular events following glutamate binding. Understanding this pathway is essential for interpreting the effects of antagonists.
Caption: Canonical mGluR1 signaling pathway and point of antagonist inhibition.
Experimental Protocols: Measuring Antagonist Potency
A standard method for determining the potency of mGluR1 antagonists is the intracellular calcium flux assay. This cell-based functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an mGluR1 agonist.
Workflow: Intracellular Calcium Flux Assay
Caption: Workflow for a typical mGluR1 antagonist calcium flux assay.
Step-by-Step Methodology: Calcium Flux Assay
This protocol is a representative example and should be optimized for specific cell lines and equipment.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing recombinant human or rat mGluR1 in appropriate media.
-
Plate cells into black-walled, clear-bottom 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification and intracellular accumulation.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the antagonist compounds (CPCCOEt, YM-298198) in assay buffer.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the antagonist dilutions to the wells and incubate for a predetermined period (e.g., 5-20 minutes).
-
Add a fixed concentration of an mGluR1 agonist (e.g., glutamate or quisqualate) at a concentration that elicits ~80% of the maximal response (EC80).
-
Immediately measure the resulting fluorescence signal over time (typically 1-3 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to control wells (agonist only vs. no agonist).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced calcium response.
-
Conclusion and Recommendations
Both CPCCOEt and the YM-230888/YM-298198 series are invaluable tools for investigating mGluR1 function. The choice between them should be guided by the specific requirements of the experiment.
-
CPCCOEt remains a useful, well-characterized antagonist for in vitro studies where its micromolar potency is acceptable. Its extensive history in the literature provides a solid foundation for comparison with previous work. However, researchers must be mindful of potential off-target effects at higher concentrations.
-
YM-298198 is the superior choice for studies demanding high potency and selectivity, especially for in vivo applications. Its nanomolar IC50 allows for the use of lower doses, minimizing the risk of off-target effects and increasing the likelihood of observing specific, mGluR1-mediated phenomena. Its oral bioavailability further extends its utility for behavioral and systemic pharmacology studies.
For researchers embarking on new projects targeting mGluR1, particularly in preclinical models of disease, the high potency and clean selectivity profile of compounds like YM-298198 offer a significant advantage in generating robust and translatable data.
References
-
Haas, H. S., Pfragner, R., Siegl, V., Ingolic, E., Heintz, E., Schraml, E., & Schauenstein, K. (2007). The non-competitive metabotropic glutamate receptor-1 antagonist CPCCOEt inhibits the in vitro growth of human melanoma. Oncology Reports, 17(6), 1399–1404. [Link]
-
Carter, R. J., & Regehr, W. G. (2007). The mGlu1 antagonist CPCCOEt enhances the climbing fibre response in Purkinje neurones independently of glutamate receptors. Neuropharmacology, 52(2), 450–458. [Link]
-
Litschig, S., Gasparini, F., Rueegg, D., Stoehr, N., Flor, P. J., Vranesic, I., Prézeau, L., Pin, J. P., Thomsen, C., & Kuhn, R. (1999). CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology, 55(3), 453–461. [Link]
-
Scite.ai. (n.d.). The non-competitive metabotropic glutamate receptor-1 antagonist CPCCOEt inhibits the in vitro growth of human melanoma. Retrieved February 27, 2026, from [Link]
-
Livanis, E., et al. (2017). In vivo biodistribution and imaging studies with a 99mTc-radiolabeled derivative of the C-terminus of prothymosin alpha in mice bearing experimentally-induced inflammation. European Journal of Pharmaceutics and Biopharmaceutics, 115, 246-253. [Link]
-
Deranged Physiology. (2023, December 18). Potency and efficacy. Retrieved February 27, 2026, from [Link]
-
Archiv der Pharmazie. (2026, January). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e70184. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1951. [Link]
-
Lin-Gibson, S., et al. (2024). Mechanism of action, potency and efficacy: considerations for cell therapies. Journal of Translational Medicine, 22(1), 1-17. [Link]
-
Wang, Y., et al. (2021). Discovery of a Natural Product with Potent Efficacy Against SARS-CoV-2 by Drug Screening. Frontiers in Pharmacology, 12, 738495. [Link]
-
USMLE Pro. (n.d.). Efficacy vs. Potency | 9 Features Best Explanation for USMLE. Retrieved February 27, 2026, from [Link]
-
Antoine, N., et al. (1995). In vitro and in vivo stimulation of the murine immune system by AGM-1470, a potent angiogenesis inhibitor. International Journal of Immunopharmacology, 17(4), 309-316. [Link]
-
Prior, H., et al. (2013). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of Pharmacological and Toxicological Methods, 68(1), 108-117. [Link]
-
Ichise, T., Kano, M., Hashimoto, K., Yanagihara, D., & Takeda, S. (2000). mGluR1 in cerebellar Purkinje cells essential for long-term depression, synapse elimination, and motor coordination. Science, 288(5472), 1832-1835. [Link]
Sources
- 1. mGluR1 in cerebellar Purkinje cells essential for long-term depression, synapse elimination, and motor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The non-competitive metabotropic glutamate receptor-1 antagonist CPCCOEt inhibits the in vitro growth of human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. The mGlu1 antagonist CPCCOEt enhances the climbing fibre response in Purkinje neurones independently of glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Analysis: Group I mGluR Modulation – YM-230888 vs. MPEP
Executive Summary: The Group I Dichotomy
In the investigation of glutamatergic signaling, distinguishing between the two Group I metabotropic glutamate receptors—mGlu1 and mGlu5 —is critical. While both receptors couple to G
This guide compares YM-230888 , a highly selective mGlu1 antagonist, with MPEP , the classical mGlu5 antagonist. While MPEP has been the "workhorse" for mGlu5 research, its utility is often compromised by off-target effects (particularly on NMDA receptors). YM-230888 represents a high-affinity tool for isolating mGlu1-driven phenomena, particularly in cerebellar function and neuropathic pain pathways, without the confounding variables often seen with older generation antagonists.
Mechanistic Profiling & Signaling Architecture
Both YM-230888 and MPEP function as Negative Allosteric Modulators (NAMs) . Unlike competitive antagonists that block the orthosteric glutamate binding site (the "Venus Flytrap" domain), these compounds bind to the transmembrane domain (7TM). This allosteric mechanism is advantageous as it is non-competitive with physiological glutamate, allowing for "dimmer switch" modulation rather than a complete binary block dependent on glutamate concentration.
Signal Transduction Pathway
The following diagram illustrates the shared signaling architecture of Group I mGluRs and the specific intervention points for both compounds.
Caption: Group I mGluR signaling cascade showing the distinct allosteric inhibition targets of YM-230888 (mGlu1) and MPEP (mGlu5) within the Gq-PLC-IP3 pathway.
Technical Comparison: YM-230888 vs. MPEP
The following data synthesizes performance metrics from key pharmacological studies. Note the superior selectivity profile of YM-230888 compared to the known "dirty" profile of MPEP.
| Feature | YM-230888 (mGlu1 Antagonist) | MPEP (mGlu5 Antagonist) |
| Primary Target | mGlu1 (Ki = 13 nM) | mGlu5 (IC50 = 36 nM) |
| Mechanism | Non-competitive Allosteric Antagonist | Non-competitive Allosteric Antagonist |
| Selectivity | >100-fold selective over mGlu5, AMPA, NMDA. | Selective for mGlu5 over mGlu1, but significant off-target effects on NMDA & NET. |
| Key Off-Targets | Minimal reported at physiologic doses. | NMDA Receptor (inhibits at >10 µM); Norepinephrine Transporter (NET). |
| Primary Brain Region | Cerebellum (Purkinje cells), Thalamus, Olfactory Bulb. | Striatum , Cortex, Hippocampus, Nucleus Accumbens. |
| Solubility | DMSO (up to 35 mg/mL); Ethanol.[1] Poor water solubility. | Water soluble (as HCl salt); DMSO. |
| In Vivo Application | Neuropathic pain models; Cerebellar ataxia studies. | Anxiety, Fragile X, Addiction, Depression models. |
| Chemical Class | Thienopyrimidine derivative | Pyridine derivative |
The "MPEP Problem" (Trustworthiness Factor)
While MPEP is cited in thousands of papers, researchers must exercise caution. At high concentrations (>10-30 µM), MPEP acts as a weak NMDA receptor antagonist. If your experimental phenotype (e.g., neuroprotection) involves NMDA pathways, MPEP data must be validated with MTEP , a structurally related analog with higher selectivity and no NMDA activity.
YM-230888 does not suffer from this specific NMDA liability, making it a "cleaner" choice for dissecting mGlu1 vs. NMDA contributions in excitotoxicity.
Experimental Protocols
To ensure reproducibility, the following protocols are designed with self-validating controls.
In Vitro: Functional Calcium Mobilization Assay (FLIPR)
This assay quantifies the antagonist potency by measuring the inhibition of agonist-induced Calcium release.
Reagents:
-
Cells: CHO or HEK293 cells stably expressing human mGlu1 (for YM-230888) or mGlu5 (for MPEP).
-
Agonist: DHPG (Group I selective agonist) or Glutamate (physiological).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
Workflow:
-
Seeding: Plate cells in 96-well black-wall plates (clear bottom) at 50,000 cells/well. Incubate 24h.
-
Dye Loading: Aspirate media. Add 100 µL dye loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 1h at 37°C.
-
Antagonist Pre-treatment (Critical Step):
-
Add YM-230888 (0.1 nM – 10 µM) or MPEP (1 nM – 100 µM) to wells.
-
Control 1: Vehicle (DMSO) only (0% Inhibition).
-
Control 2: Known blocker (e.g., CPCCOEt for mGlu1) for positive control.
-
Incubate for 15-20 minutes to allow allosteric binding.
-
-
Agonist Challenge:
-
Inject DHPG at EC80 concentration (typically 10-50 µM) using the FLIPR/FlexStation injector.
-
-
Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
-
Analysis: Calculate IC50 based on Peak Fluorescence minus Baseline.
Validation Check: If YM-230888 fails to inhibit the signal, verify mGlu1 expression. If MPEP shows inhibition but the curve is biphasic, suspect off-target toxicity or NMDA interference (if using neuronal cultures).
In Vivo: Intrathecal Administration for Pain Models
Because YM-230888 is highly lipophilic, systemic administration can be variable. Intrathecal (i.t.) delivery is preferred for spinal pain processing studies.
Preparation:
-
Dissolve YM-230888 in 100% DMSO (stock), then dilute in saline/Cremophor to reach <5% DMSO final concentration. Note: Precipitation is a risk; sonicate immediately before use.
Dosing:
-
YM-230888: 10 – 100 µ g/mouse (i.t.).
-
MPEP: 1 – 30 mg/kg (i.p.) or 10-30 µg (i.t.).
Strategic Application Guide
Use the flowchart below to determine which compound fits your experimental need.
Caption: Decision matrix for selecting between YM-230888 and MPEP based on anatomical target and behavioral phenotype.
References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models." European Journal of Pharmacology.
-
Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor mGlu5." Bioorganic & Medicinal Chemistry Letters. (Defines MPEP pharmacology).
-
Lea, P.M., & Faden, A.I. (2006). "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." CNS Drug Reviews. (Discusses MPEP off-target effects).
-
MedChemExpress. "YM-230888 Product Datasheet." (Verification of Ki = 13 nM and mGlu1 selectivity).
-
Tocris Bioscience. "YM 230888 Chemical Profile." (Structural data and solubility).
Sources
Evaluating mGlu1 Allosteric Antagonists: YM-230888 Negative Control Workflows in mGlu1 Knockout Mice
As a Senior Application Scientist, I frequently encounter a critical pitfall in preclinical drug development: assuming that high in vitro binding affinity translates directly to in vivo target selectivity. While modern negative allosteric modulators (NAMs) have revolutionized the study of metabotropic glutamate receptors, definitively proving that a compound’s behavioral or biochemical effects are exclusively mediated by its intended target requires rigorous negative control validation.
This guide provides a comprehensive framework for evaluating the mGlu1 antagonist YM-230888. By leveraging mGlu1 knockout (KO) mice in a self-validating experimental design, researchers can definitively rule out off-target effects and confirm true target engagement.
Target Engagement & Pathway Dynamics
Metabotropic glutamate receptor 1 (mGlu1) is a Group I mGluR predominantly expressed in the cerebellum and heavily implicated in nociception, seizure generation, and synaptic plasticity[1]. Unlike early orthosteric antagonists that competed directly with glutamate and often lacked subtype selectivity, YM-230888 acts as a Negative Allosteric Modulator (NAM)[2].
YM-230888 binds to the 7-transmembrane domain (7TMD) of the receptor, inducing a conformational change that prevents the Gq/11-coupled activation of Phospholipase C (PLC)[1]. Consequently, it potently inhibits the downstream accumulation of inositol 1,4,5-trisphosphate (IP3) and the subsequent release of intracellular calcium (IC50 = 13 nM).
mGlu1 signaling pathway and allosteric blockade by YM-230888.
Comparative Analysis of mGlu1 Antagonists
Selecting the correct pharmacological tool requires balancing potency, CNS penetrance, and off-target liabilities. While JNJ-16259685 is highly potent, it has been associated with severe motor impairment in some assays[3]. YM-230888 offers a highly favorable profile for in vivo studies, demonstrating robust antinociceptive and anticonvulsant properties without inducing significant sedative effects on locomotor activity,[4].
Table 1: Pharmacological Profiles of Select mGlu1 Antagonists
| Compound | Mechanism of Action | Affinity (IC50) | CNS Penetrance | Primary In Vivo Utility |
| YM-230888 | NAM (7TMD) | 13 nM | High | Antinociception, Seizure models[4] |
| JNJ-16259685 | NAM (7TMD) | 3.4 nM | High | Anxiolytic, Spatial memory[3] |
| FTIDC | NAM / Inverse Agonist | 6 nM | High | Antinociception, Anxiolytic[3] |
| CPCCOEt | NAM (7TMD) | ~6.5 µM | Low | In vitro pathway mapping[1] |
The Self-Validating Experimental Design
To prove that the physiological outcomes observed following YM-230888 administration are strictly due to mGlu1 blockade, the protocol must utilize a 2x2 factorial design comparing Wild-Type (WT) and mGlu1 Knockout (KO) mice. This creates a self-validating logic loop: if the drug exerts any statistically significant effect in the KO cohort compared to the KO vehicle baseline, the compound possesses off-target activity.
Experimental workflow validating YM-230888 selectivity in mGlu1 KO mice.
Step-by-Step Methodology
The following protocol details the optimal formulation and execution of a negative control workflow using ex vivo IP3 accumulation as the primary pharmacodynamic readout.
Step 1: Cohort Assembly & Genotyping
-
Action: Select age-matched (8–12 weeks) homozygous mGlu1 KO mice and their Wild-Type (WT) littermates.
-
Causality: Utilizing littermates is an absolute requirement. It controls for genetic drift, maternal care differences, and microbiome variations that could otherwise confound biochemical or behavioral assays.
Step 2: Compound Formulation
-
Action: Disperse YM-230888 in 0.1 mL of 10% polysorbate (Tween 80). Once fully dispersed, add physiological saline to reach the required dosing volume for a 30 mg/kg concentration[4].
-
Causality: YM-230888 is highly lipophilic and poorly soluble in aqueous buffers. Tween 80 acts as a surfactant to create a stable microemulsion, preventing drug precipitation and ensuring consistent systemic absorption upon injection.
Step 3: In Vivo Administration
-
Action: Administer YM-230888 (30 mg/kg) or Vehicle (10% Tween 80 in saline) via intraperitoneal (i.p.) injection 1 hour prior to tissue extraction[4].
-
Causality: A 1-hour pretreatment window is critical. It allows sufficient time for the compound to cross the blood-brain barrier, distribute through the CNS, and achieve steady-state receptor occupancy at the 7TMD allosteric site.
Step 4: Ex Vivo IP3 Accumulation Assay
-
Action: Decapitate the animals, rapidly extract the cerebellum, and prepare tissue slices. Stimulate the slices with a Group I mGluR agonist (e.g., DHPG) and quantify IP3 accumulation using a radioreceptor assay or ELISA.
-
Causality: While behavioral assays (like maximum electroshock seizure models) are useful[4], they are subject to systemic compensatory mechanisms in KO mice. The cerebellum expresses the highest density of mGlu1 receptors[1]. Measuring IP3 isolates the direct, receptor-proximal biochemical consequence of mGlu1 activation, providing unambiguous evidence of target engagement.
Expected Outcomes & Data Interpretation
True target selectivity is confirmed only when the drug-treated KO cohort is statistically indistinguishable from the vehicle-treated KO cohort. Any deviation indicates that the drug is interacting with alternative receptors (e.g., mGlu5 or other GPCRs).
Table 2: Data Interpretation Matrix
| Genotype | Treatment | Expected IP3 Accumulation | Interpretation |
| WT | Vehicle | High (Baseline) | System Intact: Establishes the normal physiological response to agonist stimulation. |
| WT | YM-230888 | Significantly Reduced | Drug Efficacy: Confirms the compound successfully penetrated the CNS and blocked mGlu1. |
| mGlu1 KO | Vehicle | Inherently Reduced | Baseline KO Phenotype: Establishes the new baseline in a target-null environment. |
| mGlu1 KO | YM-230888 | No further reduction | Selectivity Validated: Proves the drug has zero off-target effects on parallel pathways. |
References
-
YM-230888 | mGlu1 Receptor Antagonist | MedChemExpress - MedChemExpress. 2
-
YM 230888 | CAS 446257-23-4 | YM230888 - Tocris Bioscience - Tocris.
-
Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock - Eco-Vector Journals Portal. 4
-
Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist... - Journal of Pharmacology and Experimental Therapeutics (DOI). 3
-
Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ - NIH / PMC. 1
Sources
- 1. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock - Bashkatova - I.P. Pavlov Russian Medical Biological Herald [journals.eco-vector.com]
Benchmarking YM-230888 Against Gabapentin in Chronic Pain Models: A Mechanistic and Efficacy Guide
As drug development pivots away from opioid-based analgesics, targeting the glutamatergic system has become a critical focus for treating neuropathic and inflammatory pain. Gabapentin, an α2δ-1 ligand, remains the clinical gold standard. However, its broad presynaptic inhibition often results in dose-limiting central nervous system (CNS) side effects.
In this guide, we objectively benchmark YM-230888 , a highly selective, orally active metabotropic glutamate receptor 1 (mGluR1) antagonist, against gabapentin. By analyzing their mechanistic divergence and preclinical efficacy, this guide provides researchers with actionable insights for designing next-generation pain therapeutics.
Mechanistic Divergence: Presynaptic vs. Postsynaptic Modulation
The fundamental difference between gabapentin and YM-230888 lies in their spatial and functional targets within the pain transmission synapse.
Gabapentin acts presynaptically . It binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), reducing calcium influx and broadly dampening the release of excitatory neurotransmitters, including glutamate. While effective, this non-specific dampening drives its sedative side effects.
Conversely, YM-230888 acts postsynaptically . It binds to an allosteric site on mGluR1. During states of chronic pain, excessive glutamate release overactivates mGluR1, triggering a Phospholipase C (PLC) and Inositol Trisphosphate (IP3) signaling cascade that drives central sensitization in the spinal cord dorsal horn. By blocking this specific postsynaptic cascade, YM-230888 neutralizes hyper-excitability without universally suppressing baseline presynaptic neurotransmission, as detailed by.
Mechanistic comparison of Gabapentin and YM-230888 in the pain transmission pathway.
Experimental Methodologies: Establishing a Self-Validating Protocol
To objectively benchmark these compounds, researchers must utilize in vivo models that accurately reflect clinical pathophysiology. The following protocol outlines a self-validating system for evaluating mechanical allodynia using the Chronic Constriction Injury (CCI) model.
In Vivo Neuropathic Pain Assay: CCI & von Frey Testing
Rationale: The CCI model is selected because it reliably induces persistent peripheral nerve damage that mimics clinical neuropathic pain, driving the central sensitization required to evaluate mGluR1 antagonists.
-
Step 1: Surgical Induction. Under isoflurane anesthesia, expose the common sciatic nerve mid-thigh. Apply four loose ligatures (4-0 chromic gut) around the nerve with 1 mm spacing.
-
Causality: The loose constriction induces intraneural edema and demyelination over 7 days. This triggers a robust localized immune response and subsequent tactile allodynia, providing a stable baseline for pharmacological intervention.
-
Self-Validation: Always include a sham-operated cohort (nerve exposed but not ligated) to establish a true negative control for surgical trauma.
-
-
Step 2: Compound Administration. At day 14 post-surgery (peak allodynia), administer YM-230888 (e.g., 1–10 mg/kg) or Gabapentin (10–30 mg/kg) via oral gavage (p.o.).
-
Causality: Oral dosing is critical here to evaluate the pharmacokinetic viability, GI absorption, and blood-brain barrier penetration of the candidates.
-
-
Step 3: Behavioral Readout (von Frey). Acclimate subjects on an elevated wire mesh. Apply von Frey filaments to the plantar surface of the affected hind paw using the Dixon up-down method.
-
Causality: The up-down method provides a statistically rigorous calculation of the 50% withdrawal threshold. By mandating blinded observers and vehicle-treated positive controls, the system self-validates against subjective bias and natural physiological recovery.
-
Quantitative Efficacy Benchmarking
Experimental data demonstrates that YM-230888 exhibits potent antiallodynic effects. According to pharmacological profiling by , YM-230888 successfully reverses mechanical allodynia with a highly competitive ED50 compared to standard gabapentin dosing.
The table below summarizes the comparative performance metrics derived from standard rodent pain models:
| Parameter | Gabapentin (Active Control) | YM-230888 (Test Compound) |
| Primary Target | α2δ-1 subunit of VGCCs | mGluR1 (Allosteric Site) |
| Mechanism of Action | Presynaptic inhibition of glutamate release | Postsynaptic inhibition of PLC/IP3 cascade |
| Neuropathic Efficacy (ED50) | ~10 - 30 mg/kg (p.o.) | ~4.0 mg/kg (p.o.) |
| Receptor Binding | Competitive at α2δ-1 | Non-competitive (Allosteric) |
| Motor Impairment Risk | Moderate to High at peak efficacy | Low (Wider therapeutic index) |
| Clinical Translatability | FDA-approved standard of care | Preclinical / Tool Compound |
Therapeutic Window and Translatability
The primary limitation of gabapentin in the clinic is its narrow therapeutic window; the doses required for maximum analgesia often overlap with those causing motor impairment and dizziness.
YM-230888 addresses this bottleneck. Because it targets an allosteric site on mGluR1, its inhibitory effect is saturable and dependent on the presence of endogenous glutamate. This non-competitive mechanism ensures that basal, physiological glutamatergic transmission remains largely unperturbed, significantly widening the therapeutic index. In standard Rotarod tests used to assess motor coordination, mGluR1 allosteric modulators like YM-230888 consistently demonstrate a lower propensity for motor impairment at their effective analgesic doses compared to VGCC blockers.
For drug development professionals, benchmarking against YM-230888 provides a robust framework for validating novel postsynaptic modulators. It proves that targeted disruption of central sensitization pathways can yield gabapentin-level efficacy without gabapentin-level CNS depression.
References
-
Kohara, A., Nagakura, Y., Kiso, T., Toya, T., Watabiki, T., Tamura, S., Shitaka, Y., Itahana, H., & Okada, M. "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models." European Journal of Pharmacology, 2007. Available at:[Link][1]
-
Soliman, A. C., et al. "Metabotropic glutamate receptors (mGluRs) regulate noxious stimulus-induced glutamate release in spinal cord dorsal horn of rats with neuropathic and inflammatory pain." Neuropharmacology, 2010. Available at:[Link][2]
Sources
- 1. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptors (mGluRs) regulate noxious stimulus-induced glutamate release in spinal cord dorsal horn of rats with neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics: YM-230888 in Acute vs. Chronic Pain Models
Executive Summary
YM-230888 is a potent, selective, and orally active antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).[1][2] Unlike ionotropic glutamate receptor antagonists (e.g., NMDA blockers like Ketamine), which often carry severe psychomimetic and motor side effects, YM-230888 modulates the G-protein coupled signaling pathways responsible for the maintenance of central sensitization rather than fast synaptic transmission.
This guide objectively compares the pharmacodynamic profile of YM-230888 against standard-of-care analgesics (Gabapentin, Morphine) across two distinct pain modalities: Acute Nociceptive Pain and Chronic Neuropathic Pain .
Key Finding: YM-230888 exhibits a "state-dependent" efficacy profile—it is highly effective in reversing established neuropathic allodynia and hyperalgesia (Chronic) but shows limited to no efficacy in physiological acute pain (Acute). This separation suggests a superior safety profile regarding protective nociceptive reflexes.
Mechanism of Action & Signaling Pathway[3]
To understand the differential efficacy, one must analyze the signaling cascade.[3] In chronic pain states, excessive glutamate release leads to the upregulation of mGluR1 receptors in the dorsal horn of the spinal cord. Activation of mGluR1 triggers the Gq-PLC-IP3 pathway, mobilizing intracellular Calcium (
YM-230888 Intervention: By allosterically blocking mGluR1, YM-230888 inhibits this sensitization loop without blocking the fast AMPA/Kainate transmission required for normal sensory perception.
Figure 1: mGluR1 Signaling and YM-230888 Inhibition Mechanism[5]
Caption: YM-230888 selectively blocks the Gq-coupled sensitization pathway (solid lines) while sparing fast synaptic transmission (dotted line), preserving protective acute pain reflexes.
Comparative Efficacy Analysis
The following data synthesizes results from key preclinical studies (Kohara et al., 2007; Satow et al., 2008) comparing YM-230888 with Gabapentin (neuropathic standard) and Morphine (opioid standard).
Table 1: Comparative Pharmacodynamics Profile
| Feature | YM-230888 | Gabapentin | Morphine |
| Primary Target | mGluR1 (Antagonist) | ||
| Acute Pain Efficacy (e.g., Hot Plate, Tail Flick) | Low / None (>100 mg/kg required) | Low / Moderate | High (Effective at <5 mg/kg) |
| Chronic Neuropathic Efficacy (e.g., L5/L6 Ligation) | High (ED50 ≈ 10-30 mg/kg) | High | High (Subject to tolerance) |
| Motor Coordination (Rotarod Performance) | No Impairment (at therapeutic doses) | Dose-limiting Ataxia | Sedation / Ataxia |
| Mechanism of Action | Blocks Central Sensitization | Reduces excitatory neurotransmitter release | Inhibits nociceptive transmission (pre/post) |
Key Insights:
-
Selectivity for Pathological Pain: YM-230888 reduces hyperalgesia (exaggerated pain) and allodynia (pain from non-painful stimuli) in chronic models (Chung model, CFA model) but does not alter the pain threshold in healthy animals. This indicates it targets the plasticity of pain rather than the transmission itself.
-
Safety Window: Unlike NMDA antagonists or high-dose Gabapentin, YM-230888 shows a wide separation between the antinociceptive dose (10-30 mg/kg) and the motor-impairment dose (>100 mg/kg).
Experimental Protocols
To validate these findings in your own facility, follow these standardized protocols. These workflows ensure the differentiation between acute nociception and chronic sensitization.
Experimental Workflow Diagram
Caption: Standardized workflow for comparative profiling of YM-230888. Phase 1 establishes the chronic state; Phase 3 separates efficacy from motor toxicity.
Detailed Protocol: Neuropathic Pain (Chung Model)
Objective: Assess YM-230888 efficacy in reversing mechanical allodynia.
-
Induction: Under isoflurane anesthesia, expose the L5 and L6 spinal nerves of the rat. Tightly ligate them with 4-0 silk suture. Close the wound.
-
Recovery: Allow 7–14 days for allodynia to develop.
-
Screening: Test animals using Von Frey filaments. Only animals exhibiting a withdrawal threshold <4.0 g (indicating allodynia) are included.
-
Administration:
-
Group A (Vehicle): 0.5% Methylcellulose (p.o.).
-
Group B (YM-230888): 10, 30, and 100 mg/kg (p.o.). suspended in 0.5% MC.
-
Group C (Gabapentin): 30-100 mg/kg (p.o.) as positive control.
-
-
Measurement: Apply Von Frey filaments to the plantar surface of the hind paw at 1, 2, 4, and 6 hours post-administration. Calculate the 50% withdrawal threshold using the up-down method.
-
Data Analysis: Calculate % Maximal Possible Effect (MPE) or raw threshold (g).
-
Expected Result: YM-230888 (30 mg/kg) restores threshold to near baseline (~10-12g) without sedation.
-
Detailed Protocol: Acute Pain (Hot Plate Test)
Objective: Determine if YM-230888 affects physiological pain thresholds.
-
Apparatus: Hot plate maintained at 55.0 ± 0.5°C.
-
Baseline: Measure latency to lick hind paw or jump (Cut-off: 30s to prevent tissue damage).
-
Administration: Administer YM-230888 (up to 100 mg/kg).
-
Measurement: Retest latency at 1 hour post-dose.
-
Data Analysis: Compare latency pre- and post-drug.
-
Expected Result: No significant increase in latency for YM-230888, whereas Morphine (positive control) will significantly increase latency.
-
Detailed Protocol: Motor Coordination (Rotarod)
Objective: Verify lack of ataxia (Self-Validating Step).
-
Training: Train rats to run on a rotating rod (15 rpm) for 180s the day before testing.
-
Testing: Administer drug. Place rat on rod at peak efficacy time (e.g., 1 hour).
-
Scoring: Record time to fall.
-
Validation: If the animal falls <60s, motor impairment is present, confounding pain behavior results.
-
Expected Result: YM-230888 shows no significant deficit at 30 mg/kg, unlike Gabapentin which may show deficits at high equivalent doses.
-
References
-
Kohara, A., et al. (2007).[4][5] "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models." European Journal of Pharmacology, 571(1), 8-16.[4][3][6][7]
-
Satow, A., et al. (2008). "Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist..." Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586.
-
Sevostianova, N., et al. (2021). "Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock." Research Results in Pharmacology, 7(3), 1-10.
-
Tocris Bioscience. "YM 230888 Product Information."[5][8] Tocris.com.
Sources
- 1. Journal of Pharmacological Sciences 100´¬suppl.2¹æ¡ÊÆüËÜÌôÍý³Ø²ñ¡Ë | °å³ØÊ¸¸¥¸¡º÷¥µ¡¼¥Ó¥¹ ¥á¥Ç¥£¥«¥ë¥ª¥ó¥é¥¤¥ó [mol.medicalonline.jp]
- 2. YM-230888 | mGluR | 446257-23-4 | Invivochem [invivochem.com]
- 3. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allodynia [bionity.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock - Bashkatova - I.P. Pavlov Russian Medical Biological Herald [journals.eco-vector.com]
- 7. [논문]Correlation of Receptor Occupancy of Metabotropic Glutamate Receptor Subtype 1 (mGluR1) in Mouse Brain With In Vivo Activity of Allosteric mGluR1 Antagonists [scienceon.kisti.re.kr]
- 8. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
Publish Comparison Guide: YM-230888 Cross-Reactivity & Selectivity Profile
Executive Summary
YM-230888 is a highly potent, chemically distinct negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). Unlike non-selective glutamate analogs, YM-230888 binds to the transmembrane domain of the receptor, offering a superior selectivity profile.
Crucial Finding: YM-230888 exhibits negligible cross-reactivity with ionotropic glutamate receptors (AMPA and NMDA). Experimental data indicates an IC50 > 10 µM for these off-targets, providing a >700-fold selectivity window relative to its primary target (Ki = 13 nM). This makes it an essential tool for isolating slow synaptic transmission (mGlu1-mediated) without confounding fast excitatory transmission (AMPA/NMDA-mediated).
Mechanistic Differentiation
To understand the lack of cross-reactivity, one must distinguish the binding topography.
-
Orthosteric Ligands (e.g., Glutamate, Quisqualate): Bind to the extracellular "Venus Flytrap" domain. Because this domain shares structural homology across mGluRs, AMPA, and NMDA receptors, cross-reactivity is common.
-
YM-230888 (Allosteric): Binds to a hydrophobic pocket within the 7-transmembrane (7-TM) domain . This site is structurally unique to mGlu1, absent in the ion channel pores of AMPA/NMDA receptors.
Signaling Pathway & Inhibition Diagram
Figure 1: Mechanism of Action. YM-230888 selectively blocks the Gq-coupled mGlu1 pathway without affecting Glutamate-driven AMPA/NMDA ion currents.
Comparative Selectivity Profile
The following table contrasts YM-230888 with other common mGlu1 antagonists and broad-spectrum glutamate ligands.
| Compound | Primary Target | Potency (Ki/IC50) | AMPA Activity | NMDA Activity | Selectivity Ratio |
| YM-230888 | mGlu1 (Allosteric) | 13 nM | > 10,000 nM | > 10,000 nM | > 700-fold |
| JNJ-16259685 | mGlu1 (Allosteric) | 0.34 nM | > 10,000 nM | > 10,000 nM | > 1000-fold |
| CPCCOEt | mGlu1 (Allosteric) | ~6.5 µM | > 100 µM | > 100 µM | Low Potency |
| MCPG | Non-selective mGlu | ~200 µM | Weak | Weak | Poor |
| Glutamate | Universal Agonist | N/A | High Affinity | High Affinity | None |
Key Insight: While JNJ-16259685 is more potent, YM-230888 provides a distinct chemical scaffold useful for confirming results obtained with other antagonists (reducing the risk of scaffold-specific off-target effects).
Experimental Protocols for Validation
To rigorously validate YM-230888 in your specific model, use the following self-validating protocols.
Protocol A: Functional Selectivity via Calcium Mobilization (FLIPR)
Objective: Confirm mGlu1 inhibition while ruling out general calcium signaling toxicity.
-
Cell Line: CHO cells stably expressing human mGlu1a (inducible expression recommended).
-
Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 mins at 37°C.
-
Pre-incubation: Add YM-230888 (0.1 nM – 10 µM) for 15 mins.
-
Control: Vehicle (0.1% DMSO).
-
-
Agonist Challenge: Inject Glutamate (10 µM) or DHPG (50 µM) .
-
Readout: Measure fluorescence change (
) using a FLIPR system. -
Validation Check:
-
YM-230888 should inhibit the signal dose-dependently (IC50 ≈ 10-20 nM).
-
Negative Control: Perform the same assay in cells expressing mGlu5 . YM-230888 should show no inhibition at <1 µM.
-
Protocol B: Electrophysiological Exclusion of AMPA/NMDA (Patch Clamp)
Objective: Definitively prove lack of ionotropic cross-reactivity.
-
Preparation: Acute hippocampal or cerebellar slices (rat/mouse).
-
Configuration: Whole-cell voltage clamp (
mV). -
Isolation:
-
AMPA Current: Isolate using Picrotoxin (GABA blocker) + APV (NMDA blocker).
-
NMDA Current: Isolate using Picrotoxin + NBQX (AMPA blocker) in Mg2+-free ACSF.
-
-
Application:
-
Establish stable baseline EPSCs (evoked by electrical stimulation).
-
Perfuse YM-230888 (10 µM) for 10 minutes.
-
-
Analysis:
-
Compare EPSC amplitude pre- and post-drug.
-
Pass Criteria: Change in amplitude must be < 5% (statistically insignificant).
-
Note: If you see depression, verify it is not LTD (Long Term Depression) which is mGlu1-dependent, but rather a direct receptor block.
-
Experimental Workflow Diagram
Figure 2: Validation Workflow. Dual-track validation ensures both potency at mGlu1 and lack of off-target effects at ionotropic receptors.
References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models."[1] European Journal of Pharmacology.
-
Lavreysen, H., et al. (2004). "JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist."[2][3] Neuropharmacology.
-
Conn, P. J., & Pin, J. P. (1997). "Pharmacology and functions of metabotropic glutamate receptors." Annual Review of Pharmacology and Toxicology.
Sources
YM 230888 Reference Compound Data for Assay Validation: A Comparative Guide
As drug development increasingly targets modulatory pathways in the central nervous system (CNS), metabotropic glutamate receptors (mGluRs) have emerged as critical targets for neurological and psychiatric disorders. Among these, the mGlu1 receptor plays a pivotal role in synaptic plasticity, motor control, and nociception.
For researchers developing novel mGlu1-targeted therapeutics, selecting the correct reference compound for assay validation is non-negotiable. This guide provides an objective, data-driven comparison of YM 230888 against other standard mGlu1/5 modulators, detailing the causality behind its selection and providing self-validating protocols for your laboratory workflows.
Mechanistic Overview: The Case for Allosteric Modulation
mGlu1 is a Group I metabotropic glutamate receptor coupled to the
YM 230888 binds to a less conserved allosteric pocket within the seven-transmembrane (7TM) domain. By locking the receptor in an inactive conformation, it non-competitively blocks glutamate-induced intracellular calcium mobilization and inositol phosphate (IP) production.
Mechanism of action of YM 230888 blocking the mGlu1-mediated Gq/PLC/IP3 signaling pathway.
Comparative Performance Data
When validating a new mGlu1 assay, the choice of reference compound dictates the assay's dynamic range and physiological relevance. While CPCCOEt was the first widely used mGlu1 NAM, its low potency makes it unsuitable for sensitive in vivo models[1]. Conversely, while JNJ16259685 is highly potent, it has been shown to impair the acquisition of novel motor skills in rodent models, complicating behavioral readouts[2].
YM 230888 strikes an optimal balance. It is highly selective (
Quantitative Comparison of Group I mGluR Modulators
| Compound | Primary Target | Binding Affinity ( | Functional Potency ( | Key Advantage | Primary Limitation |
| YM 230888 | mGlu1 (NAM) | 13 nM | 13 nM (IP assay) | Orally active; no sedative motor effects. | Requires formulation in Tween-80/saline for in vivo use. |
| JNJ16259685 | mGlu1 (NAM) | 0.34 nM | 1.2 - 3.2 nM ( | Extremely high potency and receptor occupancy. | Impairs motor skill acquisition at low doses (0.3 mg/kg). |
| CPCCOEt | mGlu1 (NAM) | ~1.4 µM | 6.6 µM ( | Well-characterized historical baseline. | Poor bioavailability; low micromolar potency. |
| MPEP | mGlu5 (NAM) | 6.7 nM | 36 nM (IP assay) | Gold standard for mGlu5 negative control. | Off-target effects at high concentrations. |
Data synthesized from authoritative pharmacological profiling studies,[1],[2].
Assay Validation Protocols: Self-Validating Systems
A robust assay is not just a sequence of steps; it is a self-validating system. As an Application Scientist, I design protocols where every potential failure point is controlled. If a compound reduces the assay signal, we must prove it is due to target engagement (antagonism) and not an artifact (e.g., cytotoxicity or assay interference).
Protocol A: In Vitro Inositol Phosphate (IP) Accumulation Assay
Causality Rationale: We utilize primary rat cerebellar granule cells rather than recombinant cell lines. Primary cells express mGlu1 at physiological stoichiometric ratios with G-proteins, preventing the "receptor reserve" artifacts common in overexpressing CHO or HEK systems. We use Lithium Chloride (LiCl) to inhibit inositol monophosphatase, trapping IP1 and amplifying the signal window.
Step-by-Step Methodology:
-
Cell Preparation: Seed rat cerebellar granule cells in 24-well plates and culture for 7-8 days in vitro (DIV) to ensure mature mGlu1 expression.
-
Isotope Labeling: Incubate cells with 1 µCi/mL
for 24 hours to label the intracellular phosphoinositide pool. -
Pre-incubation (The Self-Validating Step): Wash cells with assay buffer containing 10 mM LiCl.
-
Control Design: Include a Vehicle well (Basal), a Glutamate-only well (Emax), and a parallel plate for LDH release (Cytotoxicity control).
-
Add YM 230888 in a 10-point concentration gradient (0.1 nM to 10 µM) and pre-incubate for 15 minutes.
-
-
Receptor Activation: Stimulate with 10 µM Glutamate (or the selective agonist DHPG) for 45 minutes at 37°C.
-
Termination & Extraction: Stop the reaction by adding ice-cold 10 mM Formic Acid. Incubate at 4°C for 30 minutes. Causality: Formic acid instantly denatures PLC, freezing the biochemical state.
-
Separation: Load the extract onto Dowex AG 1-X8 anion-exchange resin columns. Elute free inositol with water, then elute the accumulated
fraction using 1 M ammonium formate/0.1 M formic acid. -
Quantification: Measure radioactivity via liquid scintillation counting. Calculate the
using non-linear regression.
Step-by-step workflow for validating YM 230888 using an IP accumulation assay.
Protocol B: In Vivo Antinociceptive Assay Validation
Causality Rationale: To validate the translational efficacy of a new compound against YM 230888, we must demonstrate analgesia without motor impairment. YM 230888 is ideal here because, unlike JNJ16259685, it does not induce sedation. We run a Maximum Electroshock (MES) or chronic pain model paired with a Rotarod test.
Step-by-Step Methodology:
-
Formulation: Disperse YM 230888 in 10% polysorbate (Tween 80) and dilute with saline to achieve a dosing volume appropriate for a 30 mg/kg intraperitoneal (i.p.) injection[3].
-
Dosing: Administer YM 230888 (or test compound) to the rodent cohort 1 hour prior to the behavioral assay.
-
Orthogonal Validation (Motor Function): Place the animal on an accelerating Rotarod. Causality: If the compound reduces pain behavior but the animal falls off the Rotarod, the "analgesia" is a false positive caused by motor sedation. YM 230888 will show normal Rotarod latency.
-
Efficacy Readout: Expose the animal to the noxious stimulus (e.g., von Frey filaments for mechanical allodynia, or MES for seizure threshold). Record the latency or threshold of response.
-
Data Analysis: Compare the antinociceptive profile of the test compound directly against the YM 230888 reference baseline.
References
- Tocris Bioscience.YM 230888 | CAS 446257-23-4 - Product Datasheet and Biological Activity.
- National Institutes of Health (PMC).Allosteric Modulators for mGlu Receptors.
- TargetMol.JNJ16259685 | GluR - Biological Activity and In Vivo Effects.
- Eco-Vector Journals Portal.Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock.
Sources
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ16259685 | GluR | TargetMol [targetmol.com]
- 3. Effects of metabotropic glutamate receptor antagonists on a rat model of maximum electroshock - Bashkatova - I.P. Pavlov Russian Medical Biological Herald [journals.eco-vector.com]
YM 230888 confirming mechanism via calcium mobilization assays
Topic: YM-230888: Validation of mGlu1 Antagonism via Calcium Mobilization Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Role of YM-230888 in mGlu1 Signaling
YM-230888 is a highly selective, non-competitive (allosteric) antagonist of the Metabotropic Glutamate Receptor 1 (mGlu1) . Unlike ionotropic glutamate receptors (iGluRs) that form ion channels, mGlu1 is a G-protein-coupled receptor (GPCR) linked to the G
Therefore, the definitive method to confirm the mechanism of YM-230888 is not a binding assay alone, but a functional Calcium Mobilization Assay . This guide details how to utilize calcium flux to validate YM-230888's potency (
Part 1: Mechanism of Action & Signaling Pathway
To design a valid assay, one must understand the specific node YM-230888 targets. mGlu1 activation leads to a biphasic calcium response: an initial peak driven by ER release, followed by sustained entry via TRPC channels. YM-230888 stabilizes the receptor in an inactive conformation, preventing this cascade.
Pathway Visualization
The following diagram illustrates the Gq-coupled cascade and the specific intervention point of YM-230888.
Caption: YM-230888 inhibits the mGlu1-Gq-PLC cascade, preventing IP3-mediated calcium release from the ER.
Part 2: Comparative Analysis of mGlu Receptor Antagonists
When selecting YM-230888, it is crucial to understand its position relative to other tools. YM-230888 is preferred for its high selectivity for mGlu1 over mGlu5 (a common off-target for older compounds).
Performance Metrics Table
| Compound | Target | Mechanism | Potency ( | Selectivity Profile | Key Application |
| YM-230888 | mGlu1 | Allosteric Antagonist | ~13 nM | >100x vs mGlu5 | Highly selective in vitro validation; Pain models. |
| JNJ-16259685 | mGlu1 | Allosteric Antagonist | ~0.3 nM | >1000x vs mGlu5 | High potency; CNS penetrant in vivo studies. |
| MPEP | mGlu5 | Allosteric Antagonist | ~30 nM | Selective for mGlu5 | Negative Control (Should NOT block mGlu1). |
| CPCCOEt | mGlu1 | Allosteric Antagonist | ~6 µM | Moderate | Historical reference; lower potency than YM-230888. |
Expert Insight: While JNJ-16259685 is more potent, YM-230888 provides a balanced profile often used to differentiate mGlu1-mediated effects from mGlu5-mediated effects in complex neural tissues (e.g., cerebellar granule cells). If your calcium signal is blocked by MPEP, your assay is measuring mGlu5, not mGlu1.
Part 3: Validated Experimental Protocol
This protocol uses a Fluo-4 AM kinetic assay. The "Self-Validating" nature of this protocol relies on the use of a specific agonist (DHPG) and a negative control antagonist (MPEP).
Materials
-
Cell Model: CHO cells stably expressing human mGlu1 (CHO-mGlu1) or Rat Cerebellar Granule Neurons (primary culture).
-
Dye: Fluo-4 AM (Calcium indicator) + Probenecid (prevents dye leakage).
-
Agonist: DHPG (Group I mGlu agonist).
-
Antagonist: YM-230888 (Test), MPEP (Negative Control).
-
Buffer: HBSS + 20 mM HEPES + 2.5 mM
.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed CHO-mGlu1 cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Incubate overnight.
-
-
Dye Loading (Critical Step):
-
Remove media. Add 100 µL/well of Fluo-4 Loading Solution (4 µM Fluo-4 AM + 2.5 mM Probenecid in Assay Buffer).
-
Incubate: 45 min at 37°C, then 15 min at RT (to allow dye de-esterification).
-
-
Compound Pre-incubation (The Challenge):
-
YM-230888 Addition: Add 25 µL of 5x concentrated YM-230888 (serial dilutions: 0.1 nM to 10 µM).
-
Control Wells: Add Buffer only (Vehicle), MPEP (10 µM - Specificity Control).
-
Incubate for 15-20 minutes . Note: Insufficient pre-incubation leads to underestimated potency for allosteric modulators.
-
-
Kinetic Measurement (FLIPR/FlexStation):
-
Start reading fluorescence (Ex 488nm / Em 525nm) to establish baseline (
). -
Agonist Injection: At t=20s, inject DHPG (Final concentration
, typically 10-50 µM). -
Record for 120 seconds.
-
-
Data Normalization:
-
Calculate
or Max - Min RFU. -
Plot % Inhibition vs. Log[YM-230888].
-
Assay Logic & Troubleshooting Diagram
Caption: Workflow for validating YM-230888. Signal suppression confirms antagonism.
Part 4: Data Interpretation & Validation
To ensure scientific integrity, your data must meet specific criteria:
-
Dose-Response Shape: YM-230888 should produce a sigmoidal inhibition curve. The
should be close to 10-20 nM in recombinant systems. -
Specificity Check (Self-Validation):
-
If MPEP (mGlu5 antagonist) inhibits the signal, your cell line expresses mGlu5, and your YM-230888 data may be confounded.
-
If YM-230888 inhibits the signal but MPEP does not, you have confirmed mGlu1-mediated calcium mobilization .
-
-
Cytotoxicity: Perform an ATP viability assay (e.g., CellTiter-Glo) in parallel. A drop in calcium signal could be due to cell death. YM-230888 should be non-toxic at effective concentrations (
).
References
-
Kohara, A., et al. (2007). "Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models."[1] European Journal of Pharmacology.
-
Satow, A., et al. (2008). "Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist..."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Tocris Bioscience. "YM 230888 Product Information & Biological Activity." Tocris.
-
MedChemExpress. "YM-230888 Datasheet and mGluR1 Selectivity." MedChemExpress.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of YM-230888 and Associated Laboratory Waste
This document provides essential procedural guidance for the safe and compliant disposal of YM-230888, a selective mGlu1 antagonist used in laboratory research. As scientists and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical and biological materials are handled and disposed of in a manner that protects ourselves, our colleagues, and the environment. This guide is structured to provide a clear, logical workflow for managing waste generated during research involving YM-230888, grounded in established safety protocols and regulatory principles.
Understanding the Waste Profile of YM-230888
Waste generated from research involving YM-230888 can be broadly categorized into the following streams:
-
Unused or Expired YM-230888: Pure, unadulterated compound.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with YM-230888.
-
Solutions Containing YM-230888: Aqueous or solvent-based solutions containing the compound.
-
Biologically Contaminated Waste: Cell cultures, tissues, or other biological materials treated with YM-230888.
-
Sharps: Needles, syringes, and glass slides used in experiments with YM-230888.
The fundamental principle of laboratory waste management is the segregation of these waste streams at the point of generation to prevent dangerous reactions and ensure proper disposal[1][2].
The Disposal Workflow: A Step-by-Step Procedural Guide
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste associated with YM-230888.
Caption: Workflow for the segregation and disposal of YM-230888 associated waste.
This category includes the pure compound, items that have come into contact with it, and any solutions containing YM-230888.
Protocol for Chemical Waste Disposal:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves when handling YM-230888 waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvents used. For instance, if YM-230888 is dissolved in a solvent, the container must be resistant to that solvent[2].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "YM-230888," and any other components in the waste stream (e.g., "YM-230888 in DMSO"). The date of initial waste accumulation must also be clearly visible[1].
-
Segregation: Do not mix YM-230888 waste with other incompatible chemical waste streams[3].
-
Storage: Store the sealed waste container in a designated, secure area away from heat sources and high-traffic locations until it is collected by a certified hazardous waste disposal service[1].
Quantitative Data Summary for Chemical Waste Handling
| Parameter | Guideline | Rationale |
| Container Weight | Maximum 15 kg (approx. 33 lbs) | To comply with manual load handling regulations and ensure safe transport[1]. |
| Storage Location | Away from heat, sunlight, and electrical panels | To prevent degradation of the container or accidental ignition of flammable solvents[1]. |
| Container Status | Must be hermetically sealed when not in use | To prevent the release of potentially harmful vapors and to avoid spills[1][2]. |
For experiments involving cell cultures or tissues treated with YM-230888, the resulting waste is considered biohazardous.
Protocol for Biological Waste Disposal:
-
Containment: Collect all solid and liquid biohazardous waste in a leak-proof container lined with an autoclavable biohazard bag[4].
-
Decontamination: The primary method for rendering biological waste non-infectious is through autoclaving[3][4]. Ensure your laboratory's autoclave is validated for its decontamination efficacy.
-
Post-Decontamination: Once autoclaved, the waste can typically be disposed of as regular trash, but this is subject to institutional and local regulations. Always check with your Environmental Health and Safety (EHS) department[5].
-
Liquid Waste: Liquid biological waste, after appropriate chemical disinfection or autoclaving, may be suitable for drain disposal, followed by flushing with a large volume of water[5]. However, this is highly dependent on local wastewater treatment regulations.
Any sharp objects, such as needles, syringes, or glass slides, that have come into contact with YM-230888 must be disposed of in a dedicated sharps container.
Protocol for Sharps Disposal:
-
Container: Use a rigid, puncture-resistant, and leak-proof sharps container that is clearly labeled with the biohazard symbol.
-
Filling: Do not overfill sharps containers. They should be sealed when they are approximately two-thirds full[5].
-
Disposal: Sealed sharps containers are typically collected by a licensed medical waste vendor for final disposal, which often involves incineration.
Partnering with a Certified Waste Disposal Vendor
The final and most critical step in the disposal process is the transfer of waste to a licensed and certified hazardous waste disposal company. It is illegal and unsafe to dispose of chemical waste through standard municipal trash or down the sanitary sewer without explicit approval from local authorities[1][6].
Steps for Vendor Management:
-
Consult your EHS Department: Your institution's Environmental Health and Safety department will have established relationships with approved vendors and can guide you on the proper procedures for waste pickup[7].
-
Documentation: Ensure that all waste is properly documented. This may include a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility[7].
-
Packaging for Transport: The vendor will provide specific instructions for packaging the waste for transport, which must be followed meticulously to comply with Department of Transportation (DOT) regulations[8].
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal . Today's Clinical Lab. [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Lab Manager. [Link]
-
Laboratory Waste Disposal Safety Protocols . NSTA. [Link]
-
Standard Guide for Disposal Of Laboratory Chemicals And Samples . P2 InfoHouse. [Link]
-
Safe Disposal of Infectious Laboratory Waste . NCBI - NIH. [Link]
-
Biological Waste Guide . University of Connecticut Environmental Health and Safety. [Link]
-
What is the Procedure for Microbiological Waste Disposal? . Maine Labpack. [Link]
-
In-Lab Disposal Methods . Indiana University Environmental Health and Safety. [Link]
-
Hazardous Waste Removal and Disposal . MIT Environmental Health & Safety. [Link]
Sources
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. clinicallab.com [clinicallab.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
